1,6-Diaminonaphthalene
Description
BenchChem offers high-quality 1,6-Diaminonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Diaminonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHYOXDVZCOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945115 | |
| Record name | Naphthalene-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-63-2 | |
| Record name | 1,6-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diaminonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,6-Diaminonaphthalene: A Comprehensive Technical Guide for Research and Drug Development
Executive Summary
1,6-Diaminonaphthalene (1,6-DMN) is a highly versatile, rigid aromatic diamine that serves as a foundational building block across multiple scientific disciplines. Characterized by its extended π-conjugation and the specific spatial arrangement of its primary amine groups, 1,6-DMN is critical in the synthesis of multidentate Schiff base ligands, high-performance polyimides, and organic semiconductors. This technical guide synthesizes the physicochemical properties, mechanistic applications, and validated experimental protocols associated with 1,6-DMN to support researchers and drug development professionals in optimizing their synthetic workflows.
Physicochemical Profiling and Electronic Structure
The reactivity and utility of 1,6-DMN are inherently tied to its unique electronic structure. Theoretical studies utilizing Density Functional Theory (DFT) demonstrate that the substitution of electron-donating amine groups at the 1 and 6 positions of the naphthalene ring significantly lowers the molecule's ionization potential while increasing its average dipole polarizability[3]. This makes 1,6-DMN highly reactive toward electrophiles and an excellent electron donor in charge-transporting thin films [3].
Quantitative Data Summary
The following table summarizes the core physical and chemical properties of 1,6-DMN, providing the necessary metrics for stoichiometric calculations and lipophilicity modeling:
| Property | Value | Source |
| Chemical Formula | C10H10N2 | [1] |
| Molar Mass | 158.20 g/mol | [1] |
| CAS Registry Number | 2243-63-2 | [1] |
| PubChem CID | 15748530 | [1] |
| XLogP3 (Lipophilicity) | 1.6 | [1] |
| Topological Polar Surface Area (TPSA) | 52 Ų | [1] |
Mechanistic Applications
Logical workflow of 1,6-DMN applications across diverse scientific domains.
Pharmaceuticals & Coordination Chemistry
In drug development, 1,6-DMN is a critical precursor for synthesizing symmetrical Schiff base ligands [2]. By reacting the primary amines with aldehydes (e.g., pyridine-2-carbaldehyde), researchers generate multidentate ligands capable of forming stable coordination complexes with transition metals such as Cu(II), Ni(II), and Pd(II) [5]. The rigid naphthalene core restricts the conformational freedom of the resulting complex, which is a vital factor in designing targeted anticancer and antimicrobial agents that must intercalate with DNA or bind to specific enzymatic pockets [2, 5].
Materials Science & Polymer Chemistry
1,6-DMN is extensively utilized in the formulation of high-performance polyimide varnishes [4]. When polymerized with tetracarboxylic dianhydrides, the resulting polyimides form robust insulating films essential for semiconductor packaging and liquid crystal alignment[4]. The incorporation of the 1,6-naphthalene moiety enhances the thermal stability and significantly reduces the hygroscopicity of the films, preventing moisture-induced degradation (hygroscopic whitening) during semiconductor fabrication [4]. Furthermore, its electron-donating properties make it a valuable monomer for Organic Light Emitting Diodes (OLEDs) and organic semiconductors [3].
Analytical Chemistry
1,6-DMN serves as a highly sensitive reagent for the fluorometric detection of nitrite (NO2-) and selenium [3]. In acidic environments, 1,6-DMN undergoes diazotization in the presence of nitrite, followed by rapid intramolecular cyclization to form a highly fluorescent naphthotriazole derivative. This reaction pathway allows for trace-level, high-fidelity quantification in complex biological matrices.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each physical and chemical manipulation is explicitly stated to ensure reproducible results.
Protocol 1: Synthesis of Schiff Base Ligands via Condensation
Objective: Synthesis of N,N′-(naphthalene-1,6-diyl)bis(1-(pyridin-2-yl)methanimine). Causality & Design: This reaction relies on a nucleophilic addition-elimination mechanism. Refluxing provides the necessary thermal activation energy to drive the dehydration step forward, while utilizing extra-pure ethanol prevents the competitive hydrolysis of the newly formed imine (C=N) bonds [2].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 molar equivalent (158.20 g for bulk scale) of 1,6-diaminonaphthalene in extra-pure ethanol.
-
Addition: Slowly add 2.0 molar equivalents (214.22 g) of pyridine-2-carbaldehyde to the solution under continuous magnetic stirring.
-
Condensation (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 10 hours. Rationale: Extended thermal reflux ensures complete conversion of both primary amine groups, minimizing the yield of unwanted mono-substituted byproducts [2].
-
Crystallization: Remove the heat source and allow the reaction mixture to cool gradually to room temperature. This thermal equilibrium shift induces the precipitation of the Schiff base crystals.
-
Purification: Filter the precipitate under a vacuum and wash sequentially with an ethanol/acetone mixture. Rationale: This specific solvent blend exploits differential solubility, removing unreacted starting materials and highly soluble impurities without dissolving the target ligand [2].
-
Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight. Rationale: Vacuum drying at a moderate temperature prevents the thermal degradation of the sensitive imine linkages [2].
Step-by-step synthetic workflow for 1,6-DMN Schiff base ligand generation.
Protocol 2: Fluorometric Assay for Trace Nitrite Detection
Objective: High-sensitivity quantification of trace nitrite using 1,6-DMN. Causality & Design: The assay depends on the acid-catalyzed diazotization of the primary amine by nitrite, followed by cyclization to yield a fluorescent triazole. Strict pH control is critical; an overly alkaline initial state prevents diazotization, while an overly acidic state fully protonates the amine, neutralizing its nucleophilicity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 1,6-DMN in 0.1 M hydrochloric acid (HCl). Rationale: The acidic medium is mandatory for generating the reactive nitrosonium ion (NO+) from the nitrite sample.
-
Sample Incubation: Mix the aqueous nitrite sample with the 1,6-DMN reagent in a 1:1 volume ratio. Incubate in the dark at room temperature for 15 minutes. Rationale: Darkness prevents the photo-degradation of the highly unstable diazonium intermediate.
-
Alkalinization: Add 0.5 M NaOH dropwise to shift the solution pH to ~10. Rationale: The resulting fluorescent naphthotriazole product exhibits its maximum quantum yield in alkaline conditions due to deprotonation.
-
Measurement: Measure the fluorescence intensity using a spectrofluorometer (Excitation: ~360 nm, Emission: ~410 nm). Quantify the concentration against a standard calibration curve.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 15748530, 1,6-Diaminonaphthalene". PubChem.
- Rahmania, N., et al. "Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units". MDPI.
- "The theoretical study of the electronic structure of naphthalene and its derivatives". University of Babylon.
- "Polyimide varnish (Patent WO2021171939A1)". Google Patents.
- "Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands". Inorganic Chemistry Research.
1,6-Diaminonaphthalene (CAS 2243-63-2): A Comprehensive Technical Guide on Synthesis, Polymerization, and Advanced Material Applications
Executive Summary & Mechanistic Significance
1,6-Diaminonaphthalene (1,6-DAN) is a bifunctional aromatic amine characterized by its rigid naphthalene core and strategically positioned primary amine groups. Unlike its ortho- or peri-substituted isomers (e.g., 1,2-DAN or 1,8-DAN) which readily form heterocyclic chelates, the 1,6-substitution pattern prevents intramolecular cyclization. This unique spatial arrangement forces intermolecular reactions, making 1,6-DAN an exceptional building block for extended pi-conjugated polymers (organic semiconductors)[1] and high-density cross-linked networks (aerospace-grade epoxy resins)[2].
In modern synthetic workflows, understanding the causality behind 1,6-DAN's reactivity—specifically its nucleophilic attack vectors and oxidation potentials—is critical for controlling downstream material properties.
Physicochemical Profile & Structural Analysis
The physical and computed properties of 1,6-DAN dictate its handling and reaction parameters. The molecule's relatively low topological polar surface area (TPSA) and moderate lipophilicity (XLogP3) require specific solvent considerations (e.g., acidic aqueous media or polar aprotic solvents) to maintain solubility during polymerization[3].
Table 1: Quantitative Physicochemical Data for 1,6-Diaminonaphthalene
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₀H₁₀N₂ | Provides a rigid aromatic backbone for thermal stability. |
| Molecular Weight | 158.20 g/mol | Low molecular weight allows for high cross-link density in resins. |
| Exact Mass | 158.084 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 | 1.6 | Indicates moderate hydrophobicity; soluble in ethanol/epichlorohydrin. |
| H-Bond Donors | 2 (4 active hydrogens) | Enables tetra-functionalization (e.g., tetraglycidyl adducts). |
| H-Bond Acceptors | 2 | Facilitates supramolecular assembly and coordination chemistry. |
| Topological Polar Surface Area | 52 Ų | Influences membrane permeability in biological/pharmaceutical assays. |
Data sourced and verified from PubChem computational records[3].
Advanced Applications in Materials Science
Organic Semiconductors via Oxidative Polymerization
1,6-DAN is polymerized to form poly(1,6-diaminonaphthalene) (PDAN), a conjugated polymer analogous to polyaniline. Due to the naphthalene ring, PDAN exhibits a narrower bandgap and superior thermal stability. These intrinsic properties make it highly valuable in the fabrication of organic light-emitting diodes (OLEDs), thin-film transistors, and biosensors[1].
High-Performance Epoxy Resins (Tetraglycidyl Diamines)
In aerospace and advanced composites, 1,6-DAN is reacted with epichlorohydrin to synthesize tetraglycidyl-1,6-diaminonaphthalene (TGDAN). The four active amine hydrogens allow for complete tetra-glycidylation. When cured with polyamine agents, the resulting matrix achieves an exceptionally high glass transition temperature ( Tg ) and infusible cross-linking, essential for carbon-fiber prepregs[2][4].
Coordination Chemistry & Ligand Synthesis
The amine groups of 1,6-DAN readily undergo Schiff base condensation. Reacting 1,6-DAN with pyridine-2-carbaldehyde yields bis-pyridylimine ligands. These structures are utilized in crystal engineering to coordinate transition metals (like Cu²⁺), forming 3D supramolecular networks driven by π−π stacking and hydrogen bonding[5].
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that successful synthesis relies on controlling reaction kinetics and thermodynamics. The following protocols are designed as self-validating systems , incorporating in-line quality control metrics.
Protocol A: Synthesis of Tetraglycidyl-1,6-Diaminonaphthalene (TGDAN)
This workflow generates an advanced epoxy resin precursor via N-alkylation and subsequent dehydrochlorination[2][6].
Causality & Design: A massive molar excess of epichlorohydrin is used not just for stoichiometry, but as a reactive solvent to suppress premature oligomerization of the chlorohydrin intermediate.
Step-by-Step Methodology:
-
Initiation (N-Alkylation): In a nitrogen-purged reactor, dissolve 1.0 mole of 1,6-DAN in a 10-to-20 molar excess of epichlorohydrin.
-
Thermal Ramping: Heat the mixture to 50–100 °C under gentle reflux for 4 hours. Validation: The initial slurry will become a homogeneous amber liquid as the chlorohydrin amine intermediate forms[2].
-
Dehydrochlorination: Cool the reactor to exactly 60 °C. Add 50% aqueous NaOH dropwise. Causality: Maintaining 60 °C is critical; higher temperatures trigger premature oxirane ring opening and cross-linking, ruining the resin's shelf-life.
-
Isolation: Decant the liquid, dilute with a water-immiscible solvent (e.g., toluene), and wash thoroughly with deionized water to remove NaCl byproducts.
-
Concentration & Self-Validation: Dry over a desiccant and concentrate under vacuum.
-
QC Metric: Perform an Epoxy Equivalent Weight (EEW) titration. The theoretical EEW for TGDAN is ~95.6 g/eq. A measured EEW of 110–130 g/eq confirms a successful synthesis with acceptable minor oligomeric fractions[6].
-
Figure 1: Synthesis workflow of tetraglycidyl-1,6-diaminonaphthalene via epichlorohydrin reaction.
Protocol B: Oxidative Polymerization of Poly(1,6-diaminonaphthalene)
This protocol details the in situ chemical oxidative polymerization to yield a semiconducting organic polymer.
Causality & Design: Ammonium persulfate (APS) is utilized as a 1-electron oxidant. The reaction must be kept near 0 °C to control the highly exothermic radical propagation, preventing structural defects in the polymer backbone.
Step-by-Step Methodology:
-
Monomer Protonation: Dissolve 1,6-DAN in 1M HCl. Causality: Acidic media protonates the amines, increasing solubility and directing the regioselectivity of the radical coupling to the para/ortho positions relative to the amine.
-
Oxidant Addition: Chill the solution to 0–5 °C in an ice bath. Add an equimolar aqueous solution of APS dropwise over 30 minutes.
-
Propagation: Allow the reaction to stir for 12–24 hours at room temperature. Validation: The solution will transition from clear to a dark, opaque suspension, indicating successful chain extension and precipitation of the polymer.
-
Dedoping & Purification: Filter the dark precipitate and wash sequentially with 1M HCl, methanol, and deionized water until the filtrate is colorless. Dry under vacuum at 60 °C.
-
QC Metric: Analyze via FTIR spectroscopy. The appearance of strong bands at ~1500 cm⁻¹ and ~1600 cm⁻¹ (corresponding to benzenoid and quinoid ring stretching, respectively) validates the conjugated polyaniline-like structure.
-
Figure 2: Oxidative polymerization pathway of 1,6-DAN to form conjugated poly(1,6-diaminonaphthalene).
References
-
1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 . PubChem - National Institutes of Health. 3
-
Epoxy resins based on tetraglycidyl diamines - Patent 0241931 . European Publication Server. 2
-
Theoretical study to calculate the molecular structure parameters of naphthalene and its simple derivatives... (Organic Semiconductors) . University of Babylon. 1
-
Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands . Inorganic Chemistry Research. 5
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Epoxy resins based on tetraglycidyl diamines - Patent 0241931 [data.epo.org]
- 3. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0241931A1 - Epoxy resins based on tetraglycidyl diamines - Google Patents [patents.google.com]
- 5. inorgchemres.org [inorgchemres.org]
- 6. EP0241931B1 - Epoxy resins based on tetraglycidyl diamines - Google Patents [patents.google.com]
Solubility Profile and Solvent Compatibility of 1,6-Diaminonaphthalene: A Technical Guide for Advanced Applications
Executive Summary
1,6-Diaminonaphthalene (CAS: 2243-63-2), a critical bifunctional polycyclic aromatic amine, is utilized extensively in the synthesis of high-performance polyimides, liquid crystal alignment agents, and advanced corrosion inhibitors. For researchers and drug development professionals, mastering the solvation thermodynamics of this compound is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of its solubility in organic solvents, elucidating the mechanistic causality behind solvent selection and providing self-validating experimental protocols.
Chemical and Structural Properties Governing Solvation
The solvation behavior of 1,6-Diaminonaphthalene is dictated by the dichotomy of its molecular structure:
-
Hydrophobic Core: The fused bicyclic naphthalene ring promotes strong intermolecular π−π stacking, rendering the compound largely insoluble in non-polar aliphatic solvents (e.g., hexane, heptane).
-
Hydrophilic Termini: The two primary amine ( −NH2 ) groups at the 1 and 6 positions act as both hydrogen bond donors and acceptors, as detailed in its[1].
Consequently, optimal dissolution requires solvents capable of disrupting the crystalline lattice through competitive hydrogen bonding and high dielectric constants. Polar aprotic solvents excel in this regard, whereas neutral aqueous environments fail due to the high energetic cost of cavity formation in water without sufficient hydrogen-bond compensation.
Quantitative Solubility Data
To facilitate rapid experimental design, the solubility profile of 1,6-Diaminonaphthalene across various solvent classes is summarized below.
| Solvent Class | Specific Solvent | Solubility Profile | Mechanistic Rationale |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Excellent (>100 mg/mL) | High dipole moment disrupts π−π stacking; strong H-bond acceptor. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; ideal for analytical prep and formulations. |
| Polar Protic | Ethanol / Methanol | Moderate to Good | Soluble upon heating; ideal for recrystallization and purification. |
| Non-Polar | Hexane / Toluene | Poor / Insoluble | Inability to break the intermolecular H-bond network of the diamine. |
| Aqueous | Water (Neutral pH) | Insoluble | Highly hydrophobic naphthalene core dominates the solvation energy. |
| Aqueous | Acidic Water (pH < 4) | Soluble | Protonation of amines yields highly soluble ammonium salts. |
Mechanistic Insights into Solvation
As an Application Scientist, I frequently observe formulation failures stemming from a superficial understanding of solvent-solute interactions.
Causality in Polymer Synthesis: When synthesizing polyimide varnishes or liquid crystal alignment films, NMP or γ -butyrolactone (GBL) are the industry standards ()[2]. The choice is not arbitrary. NMP possesses a high boiling point (202°C), which is essential for the subsequent thermal imidization of the polyamic acid intermediate. Furthermore, NMP prevents the premature precipitation of the growing polymer chain by fully solvating both the 1,6-Diaminonaphthalene monomer and the resulting polymer.
The Hygroscopic Pitfall: A critical failure mode in utilizing NMP or DMSO is their extreme hygroscopicity. If the solvent absorbs atmospheric moisture, the solubility of 1,6-Diaminonaphthalene drops precipitously. This leads to "moisture whitening" (precipitation) in polyimide films or clogged inkjet nozzles during deposition ()[2]. Therefore, anhydrous solvents handled under inert gas (Nitrogen/Argon) are mandatory for reproducible synthesis.
Decision matrix for selecting appropriate solvents for 1,6-Diaminonaphthalene based on application.
Experimental Protocols
Protocol A: Self-Validating Gravimetric Determination of Solubility Limits
To ensure trustworthiness, solubility must be determined empirically for your specific lot of solvent, accounting for trace water content.
-
Preparation: Add 10.0 mL of the target organic solvent (e.g., anhydrous NMP) to a pre-weighed, dry 20 mL scintillation vial containing a magnetic stir bar.
-
Saturation: Incrementally add 1,6-Diaminonaphthalene in 50 mg aliquots while stirring at 25°C. Continue until visible undissolved particulate persists for >2 hours.
-
Equilibration: Seal the vial and stir for 24 hours at 25°C to ensure thermodynamic equilibrium.
-
Filtration: Syringe-filter 5.0 mL of the supernatant through a 0.22 µm PTFE membrane into a pre-weighed glass Petri dish.
-
Evaporation & Validation: Evaporate the solvent under a vacuum oven (temperature dependent on solvent boiling point). Weigh the dish. Validation Step: Re-dry for an additional 2 hours and re-weigh. Constant weight confirms complete solvent removal. Calculate solubility in mg/mL.
Protocol B: Purification via Recrystallization
Commercial 1,6-Diaminonaphthalene often oxidizes over time, turning dark green or brown. Recrystallization from a polar protic solvent restores its purity.
-
Dissolution: Suspend 5.0 g of crude 1,6-Diaminonaphthalene in 50 mL of extra-pure ethanol.
-
Heating: Heat the mixture to reflux (approx. 78°C) until the solid is completely dissolved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble oxidized polymeric impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 4 hours to maximize yield.
-
Isolation: Recover the crystals via vacuum filtration. Wash with 10 mL of ice-cold ethanol to remove surface impurities.
-
Validation: Dry under vacuum at 40°C to constant weight. Verify purity via melting point apparatus (expected ~150°C) or HPLC.
Step-by-step recrystallization workflow for 1,6-Diaminonaphthalene purification.
Applications in Advanced Materials & Drug Development
-
Liquid Crystal Display (LCD) Alignment Films: 1,6-Diaminonaphthalene is reacted with tetracarboxylic dianhydrides in NMP to form polyamic acids. These are coated onto substrates and imidized to create alignment films with specific pre-tilt angles. The solubility of the diamine monomer in NMP directly dictates the uniformity of the resulting film ()[2].
-
Corrosion Inhibition in Aqueous Media: While insoluble in neutral water, 1,6-Diaminonaphthalene can be pre-dissolved in a polar aprotic solvent (e.g., DMSO or NMP) and subsequently injected into aqueous corrosive media (like hydrochloric acid pipelines) as a polyurea formulation. The amine groups adsorb onto metal surfaces, forming a protective hydrophobic monolayer ()[3].
-
Coordination Chemistry: In drug development and inorganic chemistry, it serves as a precursor for N-phenylpyrazine-2-carboxamide ligands, which are synthesized by refluxing the diamine in extra-pure ethanol. These complexes exhibit potent antimycobacterial and antifungal properties ()[4].
References
-
PubChem . "1,6-Diaminonaphthalene | C10H10N2 | CID 15748530". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "WO2021171939A1 - Polyimide varnish". World Intellectual Property Organization.
- Google Patents. "US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation". United States Patent and Trademark Office.
-
Inorganic Chemistry Research . "Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands". Iranian Chemical Society. URL:[Link]
Sources
- 1. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]
- 3. US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation - Google Patents [patents.google.com]
- 4. inorgchemres.org [inorgchemres.org]
Physical Properties of 1,6-Naphthalenediamine: A Technical Guide for Drug Development
Introduction and Structural Causality
1,6-Naphthalenediamine (1,6-NDA) is a fused bicyclic aromatic compound characterized by a rigid naphthalene core substituted with primary amino groups at the 1 and 6 positions. In drug development and advanced materials science, the physical properties of an intermediate or active pharmaceutical ingredient (API) dictate its pharmacokinetics, formulation strategy, and synthetic viability.
Unlike its highly symmetrical isomers (such as 1,5-diaminonaphthalene), the asymmetrical 1,6-substitution pattern of 1,6-NDA breaks the molecular symmetry. This structural asymmetry fundamentally alters its crystal lattice energy, dipole moment, and intermolecular hydrogen-bonding networks. Consequently, these molecular-level features manifest as distinct macroscopic physical properties, influencing everything from its melting behavior to its partition coefficient (LogP)[1].
Core Physical and Chemical Properties
The physical properties of 1,6-NDA are governed by the interplay between the hydrophobic, planar π -system of the naphthalene ring and the polar, electron-donating primary amines. Below is a synthesized profile of its core quantitative properties.
Table 1: Quantitative Physical and Computed Properties of 1,6-Naphthalenediamine
| Property | Value | Mechanistic Implication |
| Molecular Weight | 158.20 g/mol | Highly favorable for oral bioavailability (well below the 500 Da Lipinski threshold). |
| Molecular Formula | C 10 H 10 N 2 | Defines the rigid bicyclic aromatic system. |
| XLogP3 | 1.6 | Indicates moderate lipophilicity, optimal for passive cellular membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area | 52.0 Ų | Falls within the optimal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration and high intestinal absorption. |
| Hydrogen Bond Donors | 2 | The amine protons facilitate target-protein binding and dictate solid-state crystal packing. |
| Hydrogen Bond Acceptors | 2 | The nitrogen lone pairs enhance aqueous solubility relative to unsubstituted naphthalene. |
| Exact Mass | 158.084 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
Data sourced and synthesized from PubChem computational records[1].
Self-Validating Characterization Protocols
As a Senior Application Scientist, establishing trustworthiness in analytical data requires protocols that inherently verify their own accuracy. The following methodologies for characterizing 1,6-NDA are designed as self-validating systems.
Lipophilicity (LogP) Determination via Mass-Balance Shake-Flask
The XLogP3 of 1.6 suggests that 1,6-NDA will partition preferentially into lipid-like environments, though it retains sufficient polarity for aqueous interaction. To empirically validate this, a modified shake-flask method is employed.
-
Causality: LogP dictates the absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method physically mimics the aqueous/lipid physiological boundary.
-
Protocol:
-
Prepare a biphasic system of 1-octanol and aqueous phosphate buffer (pH 7.4), mutually saturated for 24 hours to prevent volume shifts during the assay.
-
Dissolve a precise mass of 1,6-NDA in the octanol phase.
-
Equilibrate the mixture via mechanical shaking at 25°C for 60 minutes, followed by centrifugation (3000 rpm, 15 min) to ensure absolute phase separation.
-
Quantify the 1,6-NDA concentration in both phases using HPLC-UV.
-
-
Self-Validation Mechanism: Calculate the total mass of 1,6-NDA recovered from both phases. If the sum deviates by >5% from the initial input mass, the assay is automatically invalidated. A mass imbalance indicates interfacial aggregation, precipitation, or chemical degradation, ensuring that only true thermodynamic partitioning is reported.
Spectroscopic Validation (UV-Vis & Fluorescence)
Naphthalene derivatives with amino substituents are highly chromophoric and often fluorescent due to the extended π -conjugation and the auxochromic effect of the nitrogen lone pairs[2].
-
Causality: The electron-donating nature of the 1,6-amino groups raises the energy of the Highest Occupied Molecular Orbital (HOMO), resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted naphthalene.
-
Protocol:
-
Prepare a 10 μ M solution of 1,6-NDA in spectroscopic-grade acetonitrile.
-
Record the UV-Vis absorption spectrum (200–500 nm) to identify the π→π∗ and n→π∗ transition maxima ( λmax ).
-
Excite the sample at the determined λmax to record the fluorescence emission spectrum.
-
Record the fluorescence excitation spectrum by monitoring the emission maximum.
-
-
Self-Validation Mechanism: Overlay the normalized absorption spectrum with the fluorescence excitation spectrum. A perfect geometric match validates that the observed emission originates exclusively from the ground-state 1,6-NDA molecule, ruling out artifacts from fluorescent impurities or excimer formation[2].
Structural Elucidation via NMR Spectroscopy
To confirm the isomeric purity of the 1,6-substitution pattern against other commercially common isomers (e.g., 1,5- or 1,8-diaminonaphthalene), NMR is strictly required[3].
-
Causality: The 1,6-substitution breaks the C2 or C2v symmetry found in symmetrical diaminonaphthalenes, resulting in a highly distinct, non-degenerate splitting pattern in the 1 H NMR spectrum.
-
Protocol:
-
Dissolve 10 mg of 1,6-NDA in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquire 1 H NMR (400 MHz) and 13 C NMR (100 MHz) spectra.
-
-
Self-Validation Mechanism: Perform a quantitative integration of the 1 H spectrum. The ratio of aromatic protons to amine protons must be exactly 6:4. Furthermore, a subsequent D2O exchange experiment must completely extinguish the broad amine proton signals. If the integration shifts or the signals do not disappear, the structural assignment is rejected.
Analytical Workflow Visualization
The following Graphviz DOT diagram maps the logical flow of 1,6-NDA characterization, demonstrating how physical and structural data feed directly into drug development strategies.
Analytical workflow for physical and structural characterization of 1,6-naphthalenediamine.
References
-
1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]
-
Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units MDPI - Crystals. URL:[Link]
Sources
health and safety information for 1,6-Diaminonaphthalene
1,6-Diaminonaphthalene (1,6-DAN): A Technical Guide to Hazard Mechanistics and Self-Validating Handling Protocols
Executive Abstract
1,6-Diaminonaphthalene (CAS: 2243-63-2) is a highly reactive aromatic diamine utilized extensively as a precursor in the synthesis of advanced functional materials, dyes, and pharmaceutical intermediates. However, its utility is matched by its acute toxicity profile. For researchers and drug development professionals, handling 1,6-DAN requires moving beyond basic safety checklists. This whitepaper provides an in-depth mechanistic analysis of 1,6-DAN’s toxicity and outlines field-proven, self-validating experimental protocols designed to ensure absolute containment and operator safety.
Physicochemical Profile & Hazard Mechanistics
To design an effective safety protocol, we must first understand the physical and chemical nature of the threat. 1,6-DAN is a solid crystalline powder that poses significant risks upon ingestion, inhalation, and dermal contact.
Table 1: Quantitative Physicochemical Data & GHS Hazard Profile
| Property / Hazard | Value / Description |
| Chemical Name | 1,6-Diaminonaphthalene (1,6-DAN) |
| CAS Number | 2243-63-2 |
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.20 g/mol |
| Physical State | Solid (Powder/Crystals) |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from authoritative chemical repositories [1, 2].
The Causality of Toxicity: The acute toxicity profile of 1,6-DAN—specifically its classification under H302, H315, H319, and H335—is rooted in its electron-rich aromatic amine structure [2]. When introduced into a biological system, aromatic amines undergo rapid N-oxidation mediated primarily by hepatic cytochrome P450 enzymes. This metabolic activation yields N-hydroxylamine intermediates.
Because of the conjugated naphthalene ring, these intermediates easily dehydrate to form highly reactive, electrophilic nitrenium ions. These ions aggressively seek out nucleophiles, covalently binding to cellular macromolecules such as DNA (forming adducts) and critical functional proteins. This covalent modification triggers severe oxidative stress, localized cytotoxicity (manifesting as severe mucosal and skin irritation), and potential long-term mutagenicity [1].
Metabolic activation of 1,6-DAN into electrophilic nitrenium ions driving cytotoxicity.
Self-Validating Experimental Handling Protocols
As a Senior Application Scientist, I emphasize that standard operating procedures must be self-validating. A protocol is only secure if it includes built-in feedback loops where the success of containment is empirically proven before an operator is allowed to proceed to the next step.
The greatest risk when handling 1,6-DAN is the aerosolization of micro-particulates during the weighing phase. The following methodology is designed to eliminate this risk through closed-system transitions and chemical validation.
Step-by-Step Methodology: Solubilization and Decontamination Workflow
Step 1: Environmental Preparation & Static Neutralization
-
Action: Purge a Class II Type B2 Biological Safety Cabinet (BSC) or an inert glovebox. Wipe down the microbalance and surrounding workspace with a static-dissipative solvent (e.g., 70% isopropanol).
-
Causality: 1,6-DAN powder is highly susceptible to static charge. Static repulsion causes micro-aerosolization, directly leading to inhalation (H335) and ocular (H319) exposure. Dissipating the surface charge ensures the powder remains gravity-bound and clumped.
Step 2: Weighing and Primary Containment
-
Action: Tare an anti-static weigh boat. Transfer the required mass of 1,6-DAN using a grounded stainless-steel spatula. Immediately funnel the powder into a pre-weighed, heavy-walled glass vial and seal it with a PTFE-lined septum cap.
-
Causality: The septum-capped vial acts as the primary containment vessel. By sealing the powder before removing it from the immediate weighing zone, we eliminate the risk of transit spills and ambient air exposure.
Step 3: In-Situ Solubilization
-
Action: Inject a compatible anhydrous organic solvent (e.g., DMF, DMSO, or DCM) directly through the septum using a Luer-lock syringe. Swirl the vial gently until complete dissolution is achieved.
-
Causality: Solubilizing the compound inside a closed system converts a high-risk particulate hazard into a highly manageable liquid hazard. The vapor pressure of the resulting liquid solution at room temperature is negligible compared to the severe aerosolization risk of fine powders.
Step 4: Self-Validating Decontamination (The Feedback Loop)
-
Action: Swab the weighing area, spatula, and balance pan with a sterile swab moistened with 0.1M HCl. Apply a drop of a colorimetric amine-reactive dye (e.g., ninhydrin) to the swab.
-
Causality: Visual inspection is dangerously inadequate for highly potent sensitizers. The acidic swab protonates any invisible, residual 1,6-DAN, lifting it from the surface. A lack of color change on the swab empirically validates that the area is genuinely decontaminated. If the swab changes color, the operator is immediately alerted to perform a secondary chemical wipe-down.
Self-validating experimental workflow for the safe handling and solubilization of 1,6-DAN.
Spill Response & Chemical Neutralization
In the event of a powder spill outside of primary containment, sweeping or dry wiping must be strictly avoided, as mechanical agitation will aerosolize the diamine.
Neutralization Protocol:
-
Protonation: Gently spray the spill area with a 1M HCl solution.
-
Causality: The free base form of 1,6-DAN is lipophilic and readily penetrates dermal barriers. Applying an acid protonates the amine groups, converting the chemical into its hydrochloride salt. This salt is highly water-soluble, non-volatile, and significantly less capable of penetrating standard nitrile PPE [3].
-
Collection: Wipe the area with absorbent pads, seal the waste in a designated hazardous materials container, and perform the colorimetric swab validation (Step 4 above) to ensure zero residual contamination.
References
-
National Center for Biotechnology Information (PubChem). "1,6-Diaminonaphthalene | C10H10N2 | CID 15748530". Retrieved from:[Link]
A Comprehensive Technical Guide to the Stability and Storage of 1,6-Diaminonaphthalene
Abstract: 1,6-Diaminonaphthalene is a polycyclic aromatic amine with significant utility in the synthesis of polymers, dyes, and advanced materials. As with many aromatic amines, its chemical integrity is paramount for achieving reproducible and reliable results in research and development. However, the compound is susceptible to degradation, primarily through oxidation, which can compromise its purity and performance. This guide provides an in-depth analysis of the factors affecting the stability of 1,6-Diaminonaphthalene and outlines authoritative, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for any scientist or researcher utilizing this reagent in sensitive applications.
Core Physicochemical Characteristics
1,6-Diaminonaphthalene is an organic solid belonging to the family of naphthalenediamines. Its structure, featuring two primary amino groups on a naphthalene backbone, dictates its chemical reactivity and susceptibility to degradation. The lone pair of electrons on the nitrogen atoms can be readily delocalized into the aromatic pi-system, making the molecule susceptible to oxidative processes.
Caption: Basic structural and identity information for 1,6-Diaminonaphthalene.
| Property | Value | Source(s) |
| CAS Number | 90-15-3 | [1] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Appearance | Solid, may appear as off-white, yellow, or brownish crystals/powder. | [2] |
| General Class | Polycyclic Aromatic Amine | [3] |
| Common Degradation | Darkens upon exposure to air and light due to oxidation. | [3][4] |
The Chemistry of Degradation: Understanding Instability
The stability of 1,6-Diaminonaphthalene is fundamentally challenged by its aromatic amine functionality. The primary pathway of degradation is oxidation, a process accelerated by several environmental factors. This is not merely a physical change; it is a chemical transformation that generates colored impurities, thereby altering the compound's purity and reactivity.
-
Mechanism of Oxidation: Exposure to atmospheric oxygen initiates a cascade of reactions. The amino groups are oxidized, leading to the formation of highly conjugated quinone-imine structures. These extended chromophores absorb light in the visible spectrum, which explains why the initially colorless or pale solid darkens to yellow, brown, or even violet over time[3][4]. This color change is a direct and visible indicator of compromised material integrity.
-
Influence of Substituent Position: While data specific to the 1,6-isomer is less common, the relative positions of the amino groups on the naphthalene ring influence the rate and products of degradation. The electronic properties and steric environment around the amino groups are key determinants of their reactivity.
Caption: Standard operating procedure for the receipt and storage of 1,6-Diaminonaphthalene.
Protocol 4.2: Safe Dispensing and Handling
-
Preparation: Allow the container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.[5]
-
Engineering Controls: All handling and weighing must be performed inside a certified chemical fume hood to avoid inhalation of fine dust particles.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[8]
-
Dispensing: Use clean spatulas to dispense the required amount. Avoid scratching or aggressively grinding the solid, which can generate dust and static charge.[9][10]
-
Post-Dispensing: After dispensing, immediately repeat the inert gas purge (Protocol 4.1, Step 3), reseal the container tightly, and return it to its designated cold, dark storage location.
-
Decontamination: Clean any spills immediately. Decontaminate spatulas and the work surface according to your institution's safety guidelines for aromatic amines.
Conclusion
The long-term stability of 1,6-Diaminonaphthalene is achievable but requires a disciplined and chemically-informed approach. The core principle is the mitigation of oxidation by rigorously excluding atmospheric oxygen, light, and moisture, while maintaining low-temperature storage. By implementing the validated protocols within this guide, researchers and drug development professionals can ensure the high purity and reactivity of their material, leading to more reliable, reproducible, and safer scientific outcomes.
References
- Vertex AI Search. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Tokyo Chemical Industry. (2025, November 5).
- ACS Publications. (2023, November 9).
- SKC Inc. (2023, December 22).
- ACS Publications. (n.d.).
- Cole-Parmer. (2006, March 22).
- Chem Service. (2015, April 3).
- Fisher Scientific. (2009, September 26).
- ChemicalBook. (n.d.). 1,5-Diaminonaphthalene (2243-62-1) wiki.
- Fisher Scientific. (2023, September 22).
- PubChem - NIH. (n.d.). 1,6-Diaminonaphthalene.
- ECHEMI. (n.d.).
- CymitQuimica. (n.d.). CAS 479-27-6: 1,8-Diaminonaphthalene.
- Wikipedia. (n.d.). 1,5-Diaminonaphthalene.
- Santa Cruz Biotechnology. (n.d.).
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- 1. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. guidechem.com [guidechem.com]
- 4. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pubs.acs.org [pubs.acs.org]
Historical Synthesis Methods for 1,6-Diaminonaphthalene: A Technical Retrospective and Mechanistic Guide
Executive Summary
1,6-Diaminonaphthalene (1,6-DAN) is a critical bicyclic aromatic amine historically utilized as a foundational intermediate in the synthesis of azo dyes, sulfur dyes, and specialized polyurethane elastomers[1]. Unlike its more industrially prevalent isomers (such as 1,5-DAN and 1,8-DAN), the 1,6-isomer presents unique synthetic challenges due to the electronic directing effects inherent to the naphthalene ring system. This whitepaper provides an in-depth technical analysis of the historical methodologies used to synthesize 1,6-DAN, focusing on the mechanistic causality behind the Bucherer reaction and the nitration-reduction pathway.
Mechanistic Causality in Naphthalene Functionalization
The synthesis of diaminonaphthalenes fundamentally relies on functionalizing the robust C-H bonds of the naphthalene core. Historically, chemists employed two distinct mechanistic philosophies to achieve the 1,6-substitution pattern:
The Bucherer Reaction Pathway (Nucleophilic Dearomatization)
Direct amination of unactivated aromatic rings with ammonia is thermodynamically unfavorable. The Bucherer reaction elegantly circumvents this barrier by utilizing aqueous bisulfite to reversibly add to the C-C double bond of the naphthol ring[2]. This addition temporarily breaks the aromaticity of one ring, forming a tetralone sulfonate intermediate. The resulting keto-enol tautomerization allows the hydroxyl-bearing carbon to act as a ketone, which readily undergoes nucleophilic attack by ammonia to form an imine. Subsequent elimination of water and bisulfite restores the aromatic system, yielding the amine. This method was the workhorse of early 20th-century naphthalene chemistry due to its high regiocontrol.
The Nitration-Reduction Pathway (Electrophilic Aromatic Substitution)
Nitration of naphthalene initially yields 1-nitronaphthalene. The introduced nitro group is strongly electron-withdrawing, deactivating the substituted ring. Consequently, the second electrophilic attack occurs almost exclusively on the unsubstituted ring. Due to the alpha-directing nature of the fused bicyclic system, 1,5-dinitronaphthalene and 1,8-dinitronaphthalene emerge as the major kinetic and thermodynamic products[3]. 1,6-Dinitronaphthalene is formed only as a minor kinetic byproduct. Therefore, the primary historical challenge in this route was not the reduction itself, but the rigorous fractional crystallization required to isolate the 1,6-dinitro precursor[4].
Visualizing the Synthetic Workflows
Mechanistic pathway of the Bucherer reaction converting 1,6-dihydroxynaphthalene to 1,6-DAN.
Workflow for the synthesis of 1,6-DAN via nitration of naphthalene and subsequent reduction.
Self-Validating Experimental Protocols
Protocol A: The Bucherer Amination of 1,6-Dihydroxynaphthalene
Causality of Design: This reaction necessitates a high-pressure autoclave because aqueous ammonia must be maintained in the liquid phase at elevated temperatures (150°C) to drive the equilibrium toward imine formation. Ammonium bisulfite acts as the crucial, yet reversible, dearomatizing catalyst.
Step-by-Step Methodology:
-
Reactor Charging: In a high-pressure stainless-steel autoclave, charge 1.0 molar equivalent of 1,6-dihydroxynaphthalene, 5.0 molar equivalents of aqueous ammonia (28% w/w), and 1.5 molar equivalents of ammonium bisulfite.
-
Pressurization & Heating: Seal the autoclave and heat the mixture to 150°C. Maintain strong mechanical stirring for 6 to 8 hours to ensure complete conversion of the tetralone intermediate.
-
Cooling & Venting: Cool the reactor to room temperature and carefully vent the excess ammonia gas through an acid scrubber.
-
Precipitation & Isolation: Transfer the reaction mixture to a precipitation vessel. Acidify the solution cautiously with dilute HCl to pH 3 to precipitate any unreacted 1,6-dihydroxynaphthalene. Filter and discard the precipitate.
-
Product Recovery: Basify the aqueous filtrate with NaOH to pH 10. The 1,6-DAN will precipitate as a crude solid. Filter under vacuum.
-
Validation & Purification: Recrystallize the crude product from boiling water or a water/ethanol mixture. Validate the completion of the reaction via HPLC (monitoring the disappearance of the naphthol peak) and confirm the product identity via melting point analysis (approx. 85-87°C)[1].
Protocol B: Catalytic Hydrogenation of 1,6-Dinitronaphthalene
Causality of Design: The reduction of nitroaromatics is highly exothermic. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over classical Bechamp (Fe/HCl) reduction to minimize iron sludge waste and improve downstream purification[5]. The reaction mixture must be filtered hot because diaminonaphthalenes have low solubility in cold organic solvents and will co-precipitate with the catalyst upon cooling.
Step-by-Step Methodology:
-
Substrate Preparation: Ensure the 1,6-dinitronaphthalene starting material is highly pure (>98%), having been isolated from the mixed nitration isomers via repeated fractional crystallization from toluene[4].
-
Catalyst Suspension: In a stirred hydrogenation reactor, suspend 50 g of 1,6-dinitronaphthalene in 300 mL of toluene. Add 2.5 g of 5% Pd/C catalyst.
-
Purging & Reaction: Purge the vessel three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas. Pressurize the vessel to 10-15 bar with H₂ and heat to 60-70°C.
-
Monitoring: Monitor the hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases (typically 4-5 hours).
-
Hot Filtration: Vent the remaining hydrogen and purge with nitrogen. While the mixture is still at 70°C, filter it through a Celite pad to remove the Pd/C catalyst. (Safety Note: Pd/C is pyrophoric when dry; keep the filter cake damp).
-
Validation & Isolation: Cool the filtrate to 0-5°C to induce crystallization of 1,6-DAN. Filter the purified crystals and dry under vacuum. Validate the product purity using GC-FID to ensure no nitro or nitroso intermediates remain[5].
Quantitative Data & Yield Comparison
The following table summarizes the operational metrics and historical viability of both synthetic routes:
| Parameter | Bucherer Reaction Pathway | Nitration & Reduction Pathway |
| Starting Material | 1,6-Dihydroxynaphthalene | Naphthalene (to 1,6-Dinitronaphthalene) |
| Key Reagents | NH₃ (aq), [NH₄][HSO₃] | HNO₃, H₂SO₄, then H₂ with Pd/C |
| Typical Yield | 70% - 85% | 85% - 92% (from purified dinitro) |
| Product Purity | >95% (after recrystallization) | >98% (highly dependent on precursor purity) |
| Primary Challenge | High pressure/temperature required | Isolation of the minor 1,6-dinitro isomer |
References
-
[5] US4026944A - Process for manufacturing diaminonaphthalene. Google Patents. 5
-
[3] CN106631821A - Method for preparing diaminonaphthalene. Google Patents. 3
-
[4] Study on Preparation of Diaminonaphthalene by Nitration and Reduction of Naphthalene. DissertationTopic. 4
-
[2] The Synthesis Of Nitrogen Ring Compounds. Internet Archive. 2
-
[1] 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530. PubChem - NIH. 1
Sources
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- 2. Full text of "The Synthesis Of Nitrogen Ring Compounds" [archive.org]
- 3. CN106631821A - Method for preparing diaminonaphthalene - Google Patents [patents.google.com]
- 4. Study on Preparation of Diaminonaphthalene by Nitration and Reduction of Naphthalene - Dissertation [m.dissertationtopic.net]
- 5. US4026944A - Process for manufacturing diaminonaphthalene - Google Patents [patents.google.com]
Methodological & Application
1,6-Diaminonaphthalene as a monomer for polyimides
Application Note: 1,6-Diaminonaphthalene (1,6-DAN) as a Specialty Monomer for High-Performance Polyimides
Executive Summary & Mechanistic Overview
Polyimides (PIs) are indispensable in advanced materials science, bridging the gap between high-temperature engineering plastics and precision optoelectronics. For researchers and drug development professionals, PIs serve as the foundational substrates for BioMEMS (Biological Micro-Electro-Mechanical Systems), microfluidic drug-screening chips, and implantable biosensors due to their extreme chemical inertness and biocompatibility.
While standard polyimides utilizing 4,4'-oxydianiline (ODA) or p-phenylenediamine (PDA) offer robust baselines, the integration of 1,6-Diaminonaphthalene (1,6-DAN) as a diamine monomer unlocks specialized thermomechanical and optical properties[1].
The causality behind 1,6-DAN's unique performance lies in its molecular geometry. The fused naphthalene ring provides a highly polarizable π -electron cloud, which significantly increases the refractive index of the final polymer. Concurrently, the 1,6-substitution pattern introduces a non-linear "kink" into the rigid polymer backbone. This specific asymmetry disrupts interchain π−π stacking just enough to maintain the solubility of the poly(amic acid) (PAA) precursor in polar aprotic solvents, preventing premature gelation while preserving the exceptional thermal stability (Tg > 350°C) of the cured film[2]. Furthermore, 1,6-DAN-based polyimides exhibit weak anchoring energies, making them highly valuable for zero-plane anchoring in advanced optoelectronic displays and sensors[3].
Fig 1: Structure-property causality of the 1,6-diaminonaphthalene moiety in polyimides.
Comparative Quantitative Data
To understand the impact of the 1,6-DAN monomer, it is essential to compare it against standard benzene-based diamines. The table below summarizes the thermomechanical and optical enhancements achieved when 1,6-DAN is polymerized with common dianhydrides such as Pyromellitic Dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA).
| Polyimide System | Glass Transition (Tg, °C) | Thermal Degradation (Td 1%, °C) | Refractive Index (n @ 589 nm) | Coefficient of Thermal Expansion (ppm/°C) |
| PMDA / ODA (Reference) | ~400 | ~500 | ~1.60 | ~30 |
| PMDA / 1,6-DAN | >400 | >520 | ~1.70 | <20 |
| BPDA / 1,6-DAN | ~380 | >530 | ~1.68 | <15 |
| 6FDA / 1,6-DAN | ~330 | >500 | ~1.62 | ~40 |
Data Interpretation: The incorporation of 1,6-DAN universally increases the refractive index and thermal degradation onset compared to flexible diamines like ODA. The BPDA/1,6-DAN system is particularly notable for its ultra-low CTE, making it an ideal candidate for silicon-matched substrates in high-throughput microfluidic screening devices.
Experimental Protocols: A Self-Validating Workflow
The synthesis of 1,6-DAN polyimides requires strict environmental control. The following protocols are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the experiment.
Phase 1: Synthesis of Poly(amic acid) (PAA) Precursor
Objective: Synthesize a high-molecular-weight PAA varnish without inducing premature ring-closure.
-
Preparation & Purging: Flame-dry a 250 mL three-neck round-bottom flask. Purge continuously with high-purity Nitrogen (N₂). Causality: Moisture must be strictly excluded. Water rapidly hydrolyzes dianhydrides into dicarboxylic acids, destroying the 1:1 molar stoichiometry required for high-molecular-weight step-growth polymerization.
-
Monomer Dissolution: Add 10.00 mmol of 1,6-DAN to the flask. Add 45 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir magnetically until the diamine is completely dissolved.
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5°C.
-
Dianhydride Addition: Slowly add 10.00 mmol of the chosen dianhydride (e.g., BPDA) in four equal portions over 30 minutes. Causality: The nucleophilic attack of the amine on the anhydride is highly exothermic. If the temperature spikes, premature localized imidization occurs, releasing water that terminates chain growth.
-
Chain Extension: Remove the ice bath and allow the reaction to proceed at ambient temperature (20–25°C) for 24 hours under N₂.
-
System Validation (Quality Control): Extract a 1 mL aliquot and measure the inherent viscosity ( ηinh ) in NMP at 30°C.
-
Pass Criteria: ηinh>0.8 dL/g indicates successful high-molecular-weight PAA formation.
-
Phase 2: Thermal Imidization and Film Formation
Objective: Convert the PAA precursor into a fully cyclized polyimide film while minimizing internal stress and micro-voids.
-
Substrate Coating: Spin-coat the PAA varnish onto a clean silicon wafer or glass substrate at 2000 RPM for 30 seconds to achieve a uniform wet film.
-
Soft Bake (Solvent Removal): Place the substrate on a hotplate at 80°C for 30 minutes. Causality: Gentle heating removes the bulk of the NMP solvent below its boiling point (202°C), preventing the formation of bubbles or micro-voids in the film.
-
Step-Cure Imidization: Transfer the substrate to a vacuum oven or N₂-purged furnace. Execute the following thermal ramp:
-
150°C for 30 minutes
-
250°C for 30 minutes
-
300°C for 1 hour
-
350°C for 30 minutes
-
Causality: Step-curing is critical. It allows the polymer chains to dynamically relax and reorient as the glass transition temperature of the material continuously increases during cyclization. A sudden jump to 350°C would "freeze" the chains in non-optimal conformations, resulting in a brittle film with high residual stress.
-
-
System Validation (Quality Control): Perform Attenuated Total Reflectance (ATR) FTIR spectroscopy on the cured film.
-
Pass Criteria: Complete disappearance of the broad PAA -OH stretch (~3200 cm⁻¹) and the appearance of sharp imide peaks at 1780 cm⁻¹ (C=O symmetric stretch), 1720 cm⁻¹ (C=O asymmetric stretch), and 1370 cm⁻¹ (C-N stretch).
-
Fig 2: Stepwise workflow from 1,6-DAN monomer to fully cyclized polyimide film.
Applications in Drug Development & Bioengineering
For scientists designing next-generation analytical tools, 1,6-DAN polyimides offer distinct advantages over standard PDMS (polydimethylsiloxane) or glass:
-
Solvent Resistance in Synthesis: Unlike PDMS, which swells in organic solvents, fully imidized 1,6-DAN PIs are entirely impervious to aggressive reagents used in on-chip flow chemistry and peptide synthesis.
-
Sterilization Durability: The extreme thermal stability (Td > 520°C) allows these substrates to undergo repeated high-pressure autoclaving and gamma irradiation without degradation of their mechanical or optical properties[2].
-
Optical Interrogation: The high refractive index (n > 1.68) makes these films excellent waveguide materials for integrated photonic biosensors, enabling highly sensitive, label-free detection of protein binding events in drug discovery assays.
References
- Title: Polyimide varnish (WO2021171939A1)
- Title: Resin composition (JP2010163489A)
- Title: Method for manufacturing patterned liquid crystal display element (TW202130703A)
Sources
The Versatility of 1,6-Diaminonaphthalene in Modern Dye Manufacturing: Application Notes and Protocols
Introduction
1,6-Diaminonaphthalene is a versatile aromatic diamine that serves as a crucial building block in the synthesis of a diverse array of dyestuffs. Its unique structural and electronic properties, arising from the naphthalene core and the specific positioning of the two amino groups, make it a valuable precursor for creating dyes with a range of colors, and fastness properties. The two primary amine functionalities offer reactive sites for various chemical transformations, most notably diazotization for the production of azo dyes, and condensation reactions for the formation of sulfur and fluorescent dyes.
This comprehensive guide provides detailed application notes and protocols for the utilization of 1,6-Diaminonaphthalene in the manufacturing of three major classes of dyes: Bis-Azo Dyes, Sulfur Dyes, and Fluorescent Dyes. The methodologies presented herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for their work.
Synthesis of Bis-Azo Dyes from 1,6-Diaminonaphthalene
Bis-azo dyes, characterized by the presence of two azo (-N=N-) groups, are a significant class of colorants known for their high tinctorial strength and wide range of shades. 1,6-Diaminonaphthalene can be readily converted into a bis-diazonium salt (tetrazonium salt) which can then be coupled with various aromatic compounds to yield symmetrical bis-azo dyes.
Principle of the Reaction
The synthesis of bis-azo dyes from 1,6-Diaminonaphthalene proceeds in two main stages:
-
Tetrazotization: The two primary amino groups of 1,6-Diaminonaphthalene are converted into highly reactive diazonium salt groups (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1]
-
Azo Coupling: The resulting bis-diazonium salt acts as an electrophile and reacts with two equivalents of a coupling component (an electron-rich aromatic compound such as a phenol or an aromatic amine) to form the stable bis-azo dye.[2]
Experimental Workflow: Synthesis of a Bis-Azo Dye
Caption: Workflow for Bis-Azo Dye Synthesis.
Detailed Protocol: Synthesis of a Bis-Azo Dye using 2-Naphthol as a Coupling Component
Materials:
-
1,6-Diaminonaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Urea (for quenching excess nitrous acid)
Protocol:
Part A: Tetrazotization of 1,6-Diaminonaphthalene
-
In a 250 mL beaker, suspend 1.58 g (0.01 mol) of 1,6-Diaminonaphthalene in 50 mL of distilled water.
-
With constant stirring, slowly add 5 mL of concentrated hydrochloric acid. A fine suspension of the diamine hydrochloride will be formed.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 1,6-diaminonaphthalene hydrochloride over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete tetrazotization. The formation of a clear solution of the bis-diazonium salt indicates the completion of the reaction. A small amount of urea can be added to destroy any excess nitrous acid.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold bis-diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring.
-
A brightly colored precipitate of the bis-azo dye should form immediately.[4]
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the product in an oven at 60-70 °C.
Data Presentation:
| Parameter | Value |
| Starting Material | 1,6-Diaminonaphthalene |
| Coupling Component | 2-Naphthol |
| Theoretical Yield | (Calculated based on stoichiometry) |
| Actual Yield | (Experimentally determined) |
| Color of Dye | (Observed color) |
| Melting Point | (If applicable) |
Synthesis of Sulfur Dyes from 1,6-Diaminonaphthalene
Sulfur dyes are complex, high-molecular-weight compounds that are widely used for dyeing cellulosic fibers, particularly cotton. They are produced by heating aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide. 1,6-Diaminonaphthalene can serve as an excellent precursor for the synthesis of sulfur dyes, typically yielding deep brown or black shades.
Principle of the Reaction
The synthesis of sulfur dyes is a complex process involving a series of reactions that are not always well-defined. The general principle involves the thionation of the aromatic amine, where sulfur is introduced into the molecule to form chromophoric structures containing disulfide (-S-S-) and polysulfide (-Sₓ-) linkages.[5] The reaction is typically carried out at high temperatures in a process known as sulfur fusion.
Experimental Workflow: Synthesis of a Sulfur Dye
Caption: Workflow for Sulfur Dye Synthesis.
Detailed Protocol: Synthesis of a Sulfur Dye
Materials:
-
1,6-Diaminonaphthalene
-
Sulfur powder
-
Sodium Sulfide (Na₂S)
-
Hydrochloric Acid (HCl)
-
High-temperature reaction vessel (e.g., a round-bottom flask with a reflux condenser and a heating mantle)
Protocol:
-
In a high-temperature reaction vessel, thoroughly mix 1.58 g (0.01 mol) of 1,6-Diaminonaphthalene with 3.2 g (0.1 mol) of sulfur powder and 2.4 g (0.03 mol) of anhydrous sodium sulfide.
-
Heat the mixture gradually with constant stirring. The reaction is typically initiated at around 180-200 °C and the temperature is then raised to 230-250 °C.[6]
-
Maintain this temperature for 4-6 hours. The reaction mixture will become a thick, dark mass.
-
After the reaction is complete, allow the mixture to cool to room temperature. The solid mass is the crude sulfur dye.
-
To purify and solubilize the dye for application, the crude product is typically treated with a solution of sodium sulfide. For laboratory-scale purification, the crude dye can be ground and washed with hot water to remove excess unreacted sulfur and sodium sulfide.
-
For a more purified product, the crude dye can be dissolved in a dilute sodium sulfide solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of acid (e.g., hydrochloric acid).
-
The precipitated dye is then filtered, washed with water until neutral, and dried.
Data Presentation:
| Parameter | Value |
| Starting Material | 1,6-Diaminonaphthalene |
| Thionating Agents | Sulfur, Sodium Sulfide |
| Reaction Temperature | 230-250 °C |
| Color of Dye | Dark Brown/Black |
| Solubility | Insoluble in water, soluble in Na₂S solution |
Synthesis of Fluorescent Dyes from 1,6-Diaminonaphthalene
The naphthalene core is a well-known fluorophore, and its derivatives can exhibit strong fluorescence.[7] By converting 1,6-Diaminonaphthalene into a more rigid and extended conjugated system, it is possible to synthesize novel fluorescent dyes. One common approach is the formation of heterocyclic compounds, such as naphthalimides or quinoxalines.
Principle of the Reaction
The synthesis of fluorescent dyes from 1,6-Diaminonaphthalene often involves condensation reactions to form heterocyclic rings. For instance, reaction with a dicarbonyl compound can lead to the formation of a quinoxaline derivative. The extended π-conjugation and the rigid structure of the resulting molecule can lead to significant fluorescence.[8]
Experimental Workflow: Synthesis of a Fluorescent Quinoxaline Derivative
Sources
- 1. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis of Dyes and the Textile Industry | IntechOpen [intechopen.com]
- 6. US1884762A - Process of producing sulphur dyes - Google Patents [patents.google.com]
- 7. Radical-carbene coupling reaction: Mn-catalyzed synthesis of indoles from aromatic amines and diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: 1,6-Diaminonaphthalene as a Versatile Building Block in Organic Synthesis and Polymer Chemistry
Executive Summary
For researchers and drug development professionals, the selection of bifunctional building blocks dictates the architectural limits of synthesized molecules. 1,6-Diaminonaphthalene (1,6-DAN) is a highly privileged, rigid aromatic diamine. Unlike its widely used isomer, 1,8-diaminonaphthalene—which is predominantly utilized for localized bidentate chelation or boron protection due to the proximity of its amines—1,6-DAN features distally positioned amino groups on opposite rings of the naphthalene core. This specific geometry prevents intramolecular cyclization, forcing intermolecular reactions. Consequently, 1,6-DAN serves as an elite precursor for synthesizing extended coordination polymers, bridging Schiff base ligands, and highly crosslinked thermosetting resins.
This application note provides field-proven protocols, mechanistic causality, and quantitative benchmarks for utilizing 1,6-DAN in both coordination chemistry and high-performance polymer formulation.
Mechanistic Insights: The 1,6-Substitution Advantage
The spatial arrangement of the primary amines in 1,6-DAN provides two critical synthetic advantages:
-
Steric Rigidity & Extended π -Conjugation: The fused aromatic backbone restricts bond rotation. When incorporated into polymers or metal-organic frameworks (MOFs), this rigidity translates directly to elevated glass transition temperatures ( Tg ) and robust structural integrity.
-
Distal Nucleophilicity: Because the amines are separated across the fused rings, they act as independent nucleophilic centers. In condensation reactions, this allows 1,6-DAN to act as a linear or angular "linker" rather than a terminal chelator. Furthermore, the delocalization of the nitrogen lone pairs into the naphthalene π -system makes 1,6-DAN less nucleophilic than aliphatic amines, providing a highly controllable, extended pot-life during exothermic polymerization reactions.
Application 1: Synthesis of Bridging Schiff Base Ligands
1,6-DAN is frequently condensed with aromatic aldehydes to generate extended, rigid Schiff bases. These ligands are critical in the development of coordination polymers and luminescent metal complexes, as detailed in recent [1].
Workflow for synthesizing 1,6-DAN-derived Schiff base bridging ligands.
Protocol 3.1: Synthesis of N,N′-(naphthalene-1,6-diyl)bis(1-(pyridin-2-yl)methanimine)
Objective: To synthesize a bidentate bridging ligand capable of linking two transition metal centers.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10 mmol of 1,6-DAN in 50 mL of absolute ethanol.
-
Causality: Absolute ethanol is selected as the solvent because its protic nature stabilizes the hemiaminal transition state via hydrogen bonding, significantly lowering the activation energy for the subsequent water elimination step. Furthermore, the absence of water drives the condensation equilibrium forward.
-
-
Addition: Under a continuous nitrogen purge (to prevent oxidation of the electron-rich aromatic amines), add 20.5 mmol (a slight stoichiometric excess) of pyridine-2-carbaldehyde dropwise over 15 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 to 6 hours.
-
Causality: The thermal energy overcomes the activation barrier for the dehydration of the hemiaminal intermediate, forming the thermodynamically stable conjugated imine (Schiff base).
-
-
Crystallization: Remove the heat source and allow the reaction to cool slowly to room temperature. The extended π -conjugation of the product drastically reduces its solubility in cold ethanol, driving the precipitation of yellowish prism-shaped crystals.
-
Self-Validating Quality Control (QC): Filter the crystals and perform an immediate ATR-FTIR analysis. The protocol is validated if the primary amine N-H stretching bands (~3300–3400 cm⁻¹) have disappeared, replaced by a strong, sharp imine C=N stretching peak at approximately 1590–1610 cm⁻¹.
Application 2: High-Performance Epoxy Resin Curing
In aerospace and advanced structural composites, aliphatic amine hardeners fail to provide the necessary thermal stability. 1,6-DAN acts as an exceptional aromatic hardener for tetraglycidyl diamines and Bisphenol-A (DGEBA) epoxy resins, yielding thermosets with extreme chemical resistance and high Barcol hardness, as established in foundational [2].
Logical relationship of 1,6-DAN acting as an aromatic hardener in epoxy curing.
Protocol 4.1: Formulation of High- Tg Epoxy Thermosets
Objective: To formulate a highly crosslinked, rigid 3D polymer network using 1,6-DAN.
Step-by-Step Methodology:
-
Eutectic Hardener Preparation: Because pure 1,6-DAN is a solid at room temperature (which makes homogeneous dispersion into viscous resins difficult), blend 50 parts by weight of 1,6-DAN with 50 parts of a liquid aromatic amine, such as m-phenylenediamine (m-PDA).
-
Causality: This creates a eutectic liquid mixture. A liquid hardener ensures perfect stoichiometric distribution throughout the epoxy matrix, preventing localized "hot spots" of unreacted monomer that would otherwise compromise the structural integrity of the final composite[2].
-
-
Resin Mixing: Preheat the DGEBA epoxy resin to 75°C to lower its viscosity. Add the liquid 1,6-DAN/m-PDA hardener blend at a ratio that provides 0.8 to 1.2 moles of amine hydrogen for each mole of epoxy oxirane groups[3].
-
B-Staging: Stir the mixture thoroughly for 15 minutes. The mixture will begin to form a "B-stage" resin—a partially reacted, highly viscous state that can be applied to structural fibers (e.g., carbon or polybenzimidazole fibers) to create prepregs.
-
Thermal Curing: Subject the B-stage resin to a step-cure process: 100°C for 1 hour, followed by a post-cure at 150°C to 204°C for 2 to 4 hours.
-
Causality: The initial lower temperature allows the less sterically hindered amine hydrogens to react, building a linear network without excessive exothermic boiling. The high-temperature post-cure provides the energy required for the sterically hindered secondary amines to attack remaining oxirane rings, finalizing the rigid, 3D crosslinked structure.
-
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and performance metrics when utilizing 1,6-DAN in the protocols described above.
| Derivative / System | Reagents Used | Reaction / Cure Temp | Key Performance Metric |
| Schiff Base Ligand (N,N′-(naphthalene-1,6-diyl)...) | 1,6-DAN, Pyridine-2-carbaldehyde | 80°C (Reflux) | High crystallinity; IR C=N stretch at ~1600 cm⁻¹ |
| 1,6-DAN / m-PDA Epoxy Blend | 1,6-DAN, m-Phenylenediamine, DGEBA | 100°C – 150°C | Barcol Hardness > 40; Extended pot-life |
| Tetraglycidyl 1,6-DAN Adducts | 1,6-DAN, Epichlorohydrin | 93°C – 204°C | Tensile strength > 689 MPa (in fiber composites) |
References
-
Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI Crystals (2023).[Link]
- Epoxy resins based on tetraglycidyl diamines (EP0241931B1).
- Liquid aromatic diamines as curing agents for epoxy ether resins (US2853467A).
Sources
Introduction: The Photophysical Utility of 1,6-Diaminonaphthalene
An in-depth technical guide on the design, synthesis, and application of 1,6-Diaminonaphthalene (1,6-DAN) derivatives as fluorescent probes.
1,6-Diaminonaphthalene (1,6-DAN)[1] is a highly versatile fluorophore building block. Characterized by its rigid polycyclic aromatic core and extended π -conjugation, 1,6-DAN provides an excellent scaffold for optical materials. Because it possesses two primary amine handles at the 1- and 6-positions, it is frequently utilized by researchers to synthesize symmetrical Schiff base derivatives (e.g., pyridylimine ligands)[2].
In recent years, these 1,6-DAN Schiff base derivatives have emerged as highly sensitive and selective "turn-on" fluorescent sensors for trivalent metal ions, particularly Aluminum (Al³⁺), making them invaluable tools in environmental monitoring and cellular bioimaging[3].
Mechanistic Principles: Causality of Fluorescence "Turn-On"
To utilize a 1,6-DAN derivative effectively, one must understand the causality behind its optical behavior. In their free, uncomplexed state, 1,6-DAN Schiff base derivatives exhibit weak or negligible fluorescence. This baseline quenching is driven by two primary non-radiative decay pathways:
-
Photoinduced Electron Transfer (PET): The lone pair of electrons on the imine nitrogen transfers to the excited fluorophore (the naphthalene core), quenching the emission.
-
C=N Bond Isomerization: Free rotation around the imine bond dissipates excitation energy non-radiatively into the surrounding solvent.
The Causality of the Signal: Upon the introduction of Al³⁺, the metal ion coordinates tightly with the imine and pyridine nitrogens. This chelation restricts the C=N isomerization (locking the molecular conformation into a rigid plane) and lowers the HOMO energy level of the nitrogen atoms, effectively inhibiting the PET process. The result is a massive Chelation-Enhanced Fluorescence (CHEF) effect, yielding a strong "turn-on" emission signal[3].
Mechanistic pathway of Al³⁺ detection via CHEF and PET inhibition in 1,6-DAN derivatives.
Photophysical Properties & Data Presentation
The following table summarizes the quantitative photophysical data typical of a 1,6-DAN pyridylimine fluorescent probe upon binding with Al³⁺[3].
| Property | Value / Characteristic | Causality / Significance |
| Excitation Max ( λex ) | ~360 - 380 nm | Corresponds to the π→π∗ transition of the conjugated naphthalene-imine system. |
| Emission Max ( λem ) | ~450 - 510 nm | Significant Stokes shift prevents self-quenching and background auto-fluorescence. |
| Limit of Detection (LOD) | ~8.73 × 10⁻⁸ M | High sensitivity suitable for trace environmental and biological monitoring. |
| Binding Stoichiometry | 2:1 (Probe:Al³⁺) | Confirmed via Job's plot; drives the formation of the rigid fluorescent complex. |
| Binding Constant ( Ka ) | ~1.598 × 10⁵ M⁻¹ | Indicates high affinity and stable complexation, ensuring assay reliability. |
Experimental Workflows & Protocols
Step-by-step workflow for the synthesis and application of 1,6-DAN fluorescent probes.
Protocol A: Synthesis of the 1,6-DAN Pyridylimine Fluorescent Probe
Self-Validating System: The conversion of primary amines to imines is tracked via FT-IR. If the reaction is incomplete, the amine N-H stretch will remain, indicating the need for longer reflux or fresh aldehyde.
-
Reagent Preparation: Dissolve 1 mmol (158.20 g/mol basis) of 1,6-Diaminonaphthalene[1] in 20 mL of extra-pure ethanol.
-
Condensation Reaction: Slowly add 2 mmol of pyridine-2-carbaldehyde to the solution[2].
-
Reflux: Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 10 hours. Causality: Extended reflux ensures complete double-Schiff base condensation at both the 1- and 6-positions, preventing asymmetric side products[2].
-
Crystallization & Purification: Allow the solution to cool to room temperature. Collect the resulting yellowish precipitate via vacuum filtration. Wash the crystals thoroughly with an ethanol/acetone mixture to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
-
Validation: Perform FT-IR spectroscopy. Success Criteria: Disappearance of the primary amine N-H stretching bands (~3200-3400 cm⁻¹) and the appearance of a strong imine C=N stretching peak at ~1590–1620 cm⁻¹[2].
Protocol B: Al³⁺ Sensing and Fluorometric Titration
Self-Validating System: A blank control (probe only) must be run in parallel. A lack of baseline fluorescence confirms the PET quenching is active and the probe has not degraded.
-
Stock Solution: Prepare a 1.0 × 10⁻³ M stock solution of the synthesized 1,6-DAN probe in spectroscopic grade methanol or DMSO[3].
-
Buffer Preparation: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4 to mimic physiological conditions and stabilize the metal ions.
-
Working Solution: Dilute the stock probe solution into the HEPES buffer to achieve a final working concentration of 10 µM.
-
Titration: Transfer 2.0 mL of the working solution into a quartz cuvette. Gradually spike in aliquots of a standard Al³⁺ solution (0 to 50 µM final concentration).
-
Incubation: Allow the mixture to equilibrate for 5 minutes at room temperature after each addition. Causality: This ensures complete thermodynamic binding of the Al³⁺ to the probe's coordination pockets before excitation.
-
Measurement: Excite the sample at 365 nm and record the emission spectrum from 400 nm to 600 nm. Plot the fluorescence intensity at the emission maximum ( λmax ~505 nm) against the Al³⁺ concentration to generate a standard calibration curve[3].
Troubleshooting & Optimization
-
High Background Fluorescence: If the blank exhibits high fluorescence, the Schiff base may have hydrolyzed back to 1,6-DAN (which possesses its own weak native fluorescence). Ensure stock solutions are stored in anhydrous conditions and freshly prepared.
-
Poor Metal Selectivity: Interference from Cu²⁺ or Fe³⁺ (which are known fluorescence quenchers due to paramagnetic effects) can occur. Using specific masking agents or careful pH control (pH 7.0-7.5) can optimize Al³⁺ coordination preferences and maintain the integrity of the CHEF signal.
References
- "1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem." National Institutes of Health.
- "Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units." MDPI.
- "Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al." ResearchGate.
Sources
Application Note: 1,6-Diaminonaphthalene in the Synthesis of Advanced Heterocyclic Compounds
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
1,6-Diaminonaphthalene (1,6-DAN) is a highly versatile, bifunctional aromatic building block utilized in the synthesis of advanced heterocyclic systems, ranging from coordination ligands to high-performance polymers. While naphthalene diamines are ubiquitous in organic synthesis, the specific 1,6-substitution pattern imparts unique geometric and steric properties. This application note details the mechanistic rationale and provides self-validating protocols for utilizing 1,6-DAN in the synthesis of [2+2] heterocyclic Schiff base macrocycles and heterocycle-doped polyimide networks [1].
Mechanistic Rationale: The Isomeric Advantage (Expertise & Experience)
When designing heterocyclic syntheses, the choice of the naphthalene diamine isomer dictates the reaction pathway and the final material properties.
-
Avoidance of Intramolecular Cyclization: Unlike 1,8-diaminonaphthalene, which possesses amines in the peri-positions and readily undergoes intramolecular cyclization to form 6-membered perimidine heterocycles, the distant spatial arrangement of the amines in 1,6-DAN strictly precludes intramolecular ring closure. This geometric constraint forces intermolecular condensation.
-
Disruption of Centrosymmetry: Unlike the highly symmetric 1,5-diaminonaphthalene, 1,6-DAN introduces a distinct "kink" (a non-linear dihedral angle) into the molecular backbone. In polymer chemistry, this kink increases the fractional free volume (FFV) of the resulting polyimides, drastically improving solubility and processability without sacrificing thermal stability [2]. In supramolecular chemistry, this geometry is critical for defining the cavity size of macrocycles.
Application 1: Synthesis of [2+2] Heterocyclic Schiff Base Macrocycles
Causality & Experimental Design
Direct condensation of 1,6-DAN with heterocyclic dialdehydes (e.g., pyridine-2,6-dicarbaldehyde) often yields intractable oligomeric mixtures due to competing linear polymerization. To enforce macrocyclization, a thermodynamic template effect is employed. A transition or alkaline earth metal ion (such as Ba²⁺) is introduced to pre-organize the dialdehyde, aligning the reactive carbonyl centers to favor a [2+2] cyclization pathway over linear chain extension [1].
Step-by-Step Protocol
-
Preparation: Under an inert argon atmosphere, dissolve 1,6-DAN (2.0 mmol, 316.4 mg) in anhydrous methanol (50 mL). Causality: Argon prevents the premature oxidative degradation of the electron-rich aromatic amines.
-
Templating: Add Ba(ClO₄)₂ (1.0 mmol) to the solution and stir for 15 minutes at room temperature.
-
Condensation: Dropwise add a solution of pyridine-2,6-dicarbaldehyde (2.0 mmol, 270.2 mg) in anhydrous methanol (20 mL) over 30 minutes.
-
Cyclization: Reflux the mixture (65 °C) for 12 hours. The solution will transition to a deep orange/red color, indicating extended conjugation via imine bond formation.
-
Isolation: Cool the reaction mixture to 0 °C to precipitate the metal-templated macrocyclic complex. Filter the solid, wash with cold methanol (3 × 10 mL), and dry under vacuum at 50 °C for 24 hours.
Self-Validating System (Quality Control)
-
FT-IR Spectroscopy: The protocol is validated by monitoring the disappearance of the primary amine N-H stretching bands (3300–3400 cm⁻¹) and the aldehyde C=O stretch (1705 cm⁻¹), coupled with the emergence of a sharp, strong imine C=N stretch at ~1620 cm⁻¹.
Workflow for the metal-templated synthesis of [2+2] heterocyclic Schiff base macrocycles.
Application 2: Synthesis of Heterocycle-Containing Polyimides
Causality & Experimental Design
Reacting 1,6-DAN with a heterocyclic tetracarboxylic dianhydride (such as pyromellitic dianhydride, PMDA) yields high-performance polyimides. The reaction is conducted in two stages: the formation of a soluble polyamic acid (PAA) precursor, followed by thermal cyclodehydration (imidization) to form the rigid heterocyclic imide rings [2]. The exothermic nature of the ring-opening step requires strict temperature control (0–25 °C) to prevent premature imidization and chain truncation.
Step-by-Step Protocol
-
Monomer Dissolution: In a flame-dried, N₂-purged 3-neck flask, dissolve 1,6-DAN (10.0 mmol, 1.582 g) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15 wt% solid content.
-
Polymerization (PAA Formation): Cool the solution to 0 °C using an ice bath. Add PMDA (10.0 mmol, 2.181 g) in small, equal portions over 1 hour. Causality: Gradual addition controls the exothermic heat of reaction and maintains stoichiometric balance, which is mathematically critical for achieving high molecular weight in step-growth polymerization.
-
Maturation: Remove the ice bath and stir the viscous solution at 25 °C for 24 hours to yield the Polyamic Acid (PAA) precursor.
-
Thermal Imidization: Cast the PAA solution onto a clean glass substrate using a doctor blade. Subject the film to a step-cure thermal profile in a vacuum oven: 100 °C, 150 °C, 200 °C, 250 °C, and 300 °C (hold for 1 hour at each step). Causality: Step-curing allows solvent evaporation before the glass transition temperature (Tg) rises, preventing trapped voids in the final heterocyclic film.
Self-Validating System (Quality Control)
-
Viscometry: Before casting, measure the inherent viscosity ( ηinh ) of the PAA solution (0.5 g/dL in NMP at 25 °C). A value of >0.8 dL/g validates that sufficient molecular weight has been achieved.
-
FT-IR Spectroscopy: Post-imidization, the film must show characteristic imide peaks at 1780 cm⁻¹ (C=O asymmetric stretch), 1720 cm⁻¹ (C=O symmetric stretch), and 1370 cm⁻¹ (C–N stretch), with a complete absence of the broad PAA amide N–H band at 3200–3400 cm⁻¹.
Stepwise polycondensation and imidization workflow for 1,6-DAN derived polyimide networks.
Quantitative Data Summary
The structural geometry of the naphthalene diamine isomer directly dictates the macroscopic properties of the synthesized heterocyclic compounds. Table 1 summarizes the comparative thermal and physical properties of polyimides derived from different isomers.
Table 1: Comparative Properties of Naphthalene-Diamine Derived Heterocycles (PMDA-based)
| Diamine Precursor | Centrosymmetric? | Primary Reaction Pathway | Glass Transition ( Tg ) | Thermal Degradation ( Td 5%) | Solubility in NMP |
| 1,5-DAN | Yes | Linear Polycondensation | ~350 °C | 510 °C | Insoluble (Highly Crystalline) |
| 1,6-DAN | No (Kinked) | Linear Polycondensation | ~335 °C | 505 °C | Soluble (High Free Volume) |
| 1,8-DAN | No | Intramolecular Cyclization | N/A (Forms Perimidine) | N/A | N/A |
Data demonstrates that 1,6-DAN provides an optimal balance, breaking chain symmetry to enable solvent processability while maintaining the exceptional thermal stability characteristic of fully aromatic heterocyclic networks.
References
- Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands Inorganic Chemistry Research
- JP2010163489A - Resin composition (Polyimide Resins)
- US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation Google P
Application Note: Synthesis and Characterization Protocols for Poly(1,6-Diaminonaphthalene)
Target Audience: Materials Scientists, Electroanalytical Chemists, and Drug Delivery Matrix Developers.
Introduction & Mechanistic Rationale
Poly(diaminonaphthalenes) (PDANs) represent a highly versatile class of conducting polymers. Structurally analogous to polyaniline but featuring a fused bicyclic naphthalene core, these polymers exhibit exceptional thermal stability, tunable electrical conductivity, and rich redox chemistry[1]. While the 1,5- and 1,8-isomers are frequently documented in literature[1][2], 1,6-diaminonaphthalene (1,6-DAN) offers a unique asymmetrical amine positioning. This asymmetry drives the formation of highly cross-linked, branched polymeric networks (P16DAN) that are exceptionally well-suited for heavy metal chelation[2], high-capacity energy storage cathodes[1], and robust biosensor matrices.
As a Senior Application Scientist, it is critical to understand that successful polymerization is not merely about mixing reagents; it requires precise thermodynamic and kinetic control. The polymerization of 1,6-DAN proceeds via an oxidative coupling mechanism :
-
Initiation: An oxidant or an anodic potential abstracts an electron from the amine group, generating a highly reactive radical cation[3].
-
Coupling: These radical cations undergo electrophilic attack on the aromatic ring of another monomer (C-N coupling) or another amine group (N-N coupling).
-
Propagation & Doping: As the polymer chain grows, maintaining an acidic environment (pH < 2) is mandatory. The acid protonates the imine nitrogens, simultaneously doping the polymer into its conductive state and preventing the premature hydrolysis of reactive intermediates[4].
Below, we detail two rigorously validated protocols for synthesizing P16DAN: Bulk Chemical Oxidative Polymerization and Electropolymerization .
Protocol I: Bulk Chemical Oxidative Polymerization
Objective: Synthesize high-yield P16DAN microparticles for bulk applications (e.g., adsorbent resins, battery cathodes).
Reagents & Materials
-
Monomer: 1,6-Diaminonaphthalene (>98% purity)
-
Oxidant: Ammonium Persulfate (APS)
-
Solvents: Acetonitrile (HPLC grade), Deionized (DI) Water
-
Acid/Dopant: 1 M Hydrochloric Acid (HCl)
-
Wash Solvents: Methanol, Acetone
Step-by-Step Methodology
-
Monomer Dissolution: Dissolve 5.0 mmol (approx. 0.79 g) of 1,6-DAN in 50 mL of acetonitrile in a 250 mL round-bottom flask.
-
Causality: Acetonitrile ensures complete solvation of the hydrophobic naphthalene core, preventing premature monomer precipitation before oxidation can occur[1].
-
-
Oxidant Preparation: In a separate beaker, dissolve 5.0 mmol (1.14 g) of APS in 50 mL of 1 M HCl.
-
Causality: A strict 1:1 molar ratio of monomer to oxidant is maintained to prevent over-oxidation, which irreversibly degrades the conjugated backbone and destroys electrical conductivity[3].
-
-
Controlled Initiation: Cool the monomer solution to 0–5 °C using an ice bath. Begin vigorous magnetic stirring. Add the APS solution dropwise at a rate of 1 drop (~60 μL) every 3 seconds.
-
Causality: Dropwise addition controls the steady-state concentration of radical cations, favoring orderly chain propagation over random, rapid oligomerization. The low temperature mitigates exothermic side reactions[1].
-
-
Propagation Phase: Allow the reaction mixture to stir continuously for 24 hours, allowing it to slowly warm to room temperature.
-
Self-Validation Check: The solution will progressively transition from a clear/pale brown liquid to a deep, dark opaque suspension, visually confirming successful extended conjugation.
-
-
Termination & Purification: Vacuum filter the resulting dark precipitate using a Büchner funnel. Wash the filter cake sequentially with 200 mL of DI water, 100 mL of methanol, and 100 mL of acetone.
-
Causality: Sequential washing is critical. Water removes unreacted APS and water-soluble oligomers; methanol and acetone extract unreacted monomer and low-molecular-weight organic byproducts.
-
-
Drying: Dry the purified P16DAN powder in a vacuum oven at 60 °C for 24 hours to a constant weight.
Step-by-step workflow for the chemical oxidative synthesis of P16DAN.
Protocol II: Electropolymerization for Thin-Film Deposition
Objective: Direct deposition of electroactive P16DAN films onto conductive substrates for sensor or energy storage applications.
Reagents & Equipment
-
Monomer: 1,6-DAN
-
Supporting Electrolyte: 0.1 M Sulfuric Acid ( H2SO4 ) containing 0.02 M Triton X-100[4].
-
Instrumentation: Potentiostat with a standard 3-electrode cell (Working: Glassy Carbon Electrode (GCE); Reference: Ag/AgCl; Counter: Pt wire).
Step-by-Step Methodology
-
Electrolyte Preparation: Prepare a solution of 5 mM 1,6-DAN in the supporting electrolyte (0.1 M H2SO4
- 0.02 M Triton X-100).
-
Causality: 1,6-DAN has notoriously poor aqueous solubility. The Triton X-100 surfactant forms micelles that solubilize the hydrophobic monomer directly at the electrode-electrolyte interface, facilitating uniform film nucleation[4].
-
Cell Assembly: Polish the GCE with alumina slurry (0.05 μm), rinse with DI water, and sonicate in ethanol for 3 minutes to ensure a pristine nucleation surface. Assemble the 3-electrode cell.
-
Polymerization via Cyclic Voltammetry (CV): Sweep the potential between -0.2 V and +0.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15–20 cycles.
-
Self-Validation Check: During the first anodic sweep, an irreversible oxidation peak will appear around +0.6 V, corresponding to monomer radical cation formation. In subsequent cycles, new reversible redox couples will emerge at lower potentials, and their peak currents will increase linearly with each cycle. This is the definitive electrochemical proof of continuous P16DAN film growth[4].
-
-
Post-Treatment: Remove the modified electrode and rinse gently with monomer-free 0.1 M H2SO4 to remove loosely adsorbed oligomers.
Mechanistic pathway of 1,6-Diaminonaphthalene oxidative polymerization.
Quantitative Data Presentation
To assist in selecting the appropriate synthetic route, the following table summarizes the divergent properties of P16DAN based on the chosen protocol:
| Synthesis Method | Yield / Film Thickness | Morphological Structure | Conductivity State | Primary Application |
| Chemical Oxidation (APS) | High Yield (>85% mass conversion) | Granular microparticles / Agglomerates | Bulk conductive powder (Emeraldine salt state) | Heavy metal adsorption[2], Battery Cathodes[1] |
| Electropolymerization (CV) | Controllable (100 nm – 2 μm thickness) | Smooth, uniform, highly adherent thin film | Electroactive surface layer | Biosensors, Supercapacitor Electrodes[4] |
References
-
Title: Development of Poly(naphthalene-diamine) as a Low-Cost, High-Performance Organic Cathode Material for Aqueous Zinc-Organic Batteries Source: ACS Publications URL: [Link]
-
Title: Synthesis and characterization of reduced graphite oxide-polymer composites and their application in adsorption of lead Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Sustainable Dyeing of Polyester with 1,5-Diaminonaphthalene-Modified Marigold Dye: Preparation, Dyeing Performance, and Adsorption Kinetics Source: ResearchGate (Microchimica Acta) URL: [Link]
-
Title: Triton X-100-Assited Electropolymerization to Prepare Poly(1,5-diaminonaphthalene-o-phenylenediamine) as an Electrode Material for Charge Storage Source: ACS Publications (Langmuir) URL: [Link]
Sources
derivatization of 1,6-Diaminonaphthalene for fluorescence quenching studies
Application Note & Protocol
Derivatization of 1,6-Diaminonaphthalene with Dansyl Chloride for High-Sensitivity Fluorescence Quenching Studies
Abstract
This document provides a comprehensive guide for the derivatization of 1,6-Diaminonaphthalene (1,6-DAN), a foundational aromatic diamine, to create a robust and environmentally sensitive fluorescent probe. We detail a complete protocol for the covalent modification of 1,6-DAN using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), a well-established reagent for labeling primary amines. The resulting N,N'-didansyl-1,6-diaminonaphthalene probe exhibits strong fluorescence and a large Stokes shift, making it an ideal candidate for investigating molecular interactions. Furthermore, we provide a step-by-step protocol for employing this derivatized probe in fluorescence quenching studies to determine the binding affinities and mechanisms of interaction with potential quencher molecules, a technique highly relevant in drug discovery and materials science.
Part 1: Foundational Principles and Strategy
The Fluorophore: 1,6-Diaminonaphthalene (1,6-DAN)
Naphthalene and its derivatives are a cornerstone of fluorescence spectroscopy, valued for their high quantum yields and sensitivity to their local environment.[1] 1,6-Diaminonaphthalene possesses two primary amine groups, which serve as ideal handles for chemical modification. While the parent molecule is fluorescent, its utility can be significantly enhanced through derivatization. This process allows for the fine-tuning of its photophysical properties and the introduction of specific functionalities for targeted applications.
Rationale for Derivatization: The Dansyl Chloride Approach
To convert 1,6-DAN into a high-performance fluorescent probe for interaction studies, we employ dansylation. Dansyl chloride is a classic and reliable derivatizing agent for several key reasons:
-
Reactivity and Stability: It reacts efficiently with primary and secondary amines under mild basic conditions to form exceptionally stable sulfonamide bonds.[2][3]
-
Enhanced Photophysics: The non-fluorescent Dansyl Chloride molecule yields a highly fluorescent dansyl-amide adduct. These adducts are characterized by strong absorption, large Stokes shifts, and fluorescence properties (quantum yield and emission maxima) that are highly sensitive to the polarity of the immediate environment.[3][4] This solvatochromism is invaluable for probing binding events that alter the probe's local environment.
-
Proven Track Record: Dansylation is a time-tested method used extensively for the fluorescent labeling of amino acids, proteins, and other biomolecules, with well-established protocols and a deep body of literature.[5][6]
The Analytical Method: Fluorescence Quenching
Fluorescence quenching is the decrease in fluorescence intensity resulting from a variety of molecular interactions between the fluorophore and another substance, termed a "quencher". This phenomenon is a powerful tool for studying the binding between a fluorescent probe and a quencher molecule.[7] The primary mechanisms are:
-
Dynamic (Collisional) Quenching: Occurs when the excited-state fluorophore collides with a quencher molecule, resulting in non-radiative relaxation back to the ground state. This process is dependent on diffusion and temperature. Dynamic quenching affects the excited state and therefore decreases the fluorescence lifetime of the probe.[8]
-
Static Quenching: Arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[9] Since the complex is non-fluorescent, this mechanism reduces the concentration of active fluorophores. Static quenching does not alter the fluorescence lifetime of the uncomplexed fluorophore.[8]
The efficiency of quenching can be quantified using the Stern-Volmer equation, which provides a linear relationship between the fluorescence intensity and the quencher concentration for a single class of quenching mechanism.[8]
Part 2: Experimental Methodologies
This section provides detailed, self-validating protocols for the synthesis of the Dansyl-DAN probe and its application in a fluorescence quenching titration experiment.
Protocol 1: Synthesis of N,N'-didansyl-1,6-diaminonaphthalene
This protocol details the derivatization of the two primary amine groups on 1,6-DAN with Dansyl Chloride.
Causality Behind Choices:
-
Buffer: A 0.2 M sodium bicarbonate buffer (pH ~9.5) is used to maintain a basic environment. This deprotonates the primary amine groups, enhancing their nucleophilicity to attack the sulfonyl chloride.[2]
-
Solvent: Acetonitrile is used to dissolve the Dansyl Chloride, as sulfonyl chlorides are unstable in DMSO.[3][4]
-
Stoichiometry: A slight molar excess of Dansyl Chloride is used to ensure complete derivatization of both amine groups on the 1,6-DAN.
-
Incubation: The reaction is performed in the dark to prevent potential photodegradation of the naphthalene-based compounds.
Materials and Reagents:
-
1,6-Diaminonaphthalene (1,6-DAN)
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)
-
Sodium Bicarbonate (for buffer preparation)
-
Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl) (for pH adjustment and reaction quenching)
-
High-purity, deionized water
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware, magnetic stirrer, and pH meter
Step-by-Step Procedure:
-
Prepare Buffer: Prepare a 0.2 M sodium bicarbonate buffer and adjust the pH to 9.5 using HCl or NaOH.
-
Prepare 1,6-DAN Solution: Accurately weigh and dissolve 1,6-Diaminonaphthalene in a minimal amount of acetonitrile. Add this solution to the sodium bicarbonate buffer to a final concentration of 10 mM.
-
Prepare Dansyl Chloride Solution: Immediately before use, prepare a 25 mM solution of Dansyl Chloride in acetonitrile.[2]
-
Initiate Reaction: While stirring the 1,6-DAN solution, add the Dansyl Chloride solution dropwise. A molar ratio of approximately 1:2.2 (1,6-DAN:Dansyl-Cl) is recommended.
-
Incubate: Cover the reaction vessel with aluminum foil to protect it from light and allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.
-
Monitor Reaction: Monitor the progress of the reaction using TLC (e.g., with a 70:30 Hexane:Ethyl Acetate mobile phase). The disappearance of the 1,6-DAN spot and the appearance of a new, highly fluorescent spot (under UV light) indicates product formation.
-
Quench Reaction: Once the reaction is complete, add a small amount of a primary amine solution (e.g., 1 M Tris buffer) or acidify the mixture with 2% formic acid to consume any excess Dansyl Chloride.[2]
-
Purification: The crude product can be purified using column chromatography or preparative HPLC to isolate the N,N'-didansyl-1,6-diaminonaphthalene probe.
-
Verification: Confirm the identity and purity of the final product using mass spectrometry and NMR. Store the purified, dried product at -20°C, protected from light.
Caption: Workflow for Dansyl-DAN Probe Synthesis.
Protocol 2: Fluorescence Quenching Titration
This protocol describes how to use the synthesized Dansyl-DAN probe to study its interaction with a quencher molecule.
Causality Behind Choices:
-
Buffer Selection: A buffer that mimics physiological conditions (e.g., Tris-HCl or PBS, pH 7.4) is chosen to ensure the interaction is biologically relevant. It's critical that the buffer itself does not contain quenching species.[7]
-
Degassing: Solvents are degassed to remove dissolved oxygen, a well-known and potent collisional quencher of naphthalene fluorescence, which can interfere with the analysis.[8][10][11]
-
Slit Widths: Excitation and emission slit widths are balanced to achieve a strong signal-to-noise ratio without saturating the detector.[7]
-
Control Titration: A control titration with buffer is essential to correct for any minor fluorescence changes caused by simple dilution during the experiment.[7]
Materials and Reagents:
-
Purified N,N'-didansyl-1,6-diaminonaphthalene (Dansyl-DAN) probe stock solution (e.g., 1 mM in DMSO or acetonitrile)
-
Quencher molecule stock solution (e.g., 10 mM in the experimental buffer)
-
Experimental buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4), filtered and degassed.[7]
-
Quartz fluorescence cuvette
-
Spectrofluorometer
Step-by-Step Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.[7] Set the excitation wavelength (typically ~330-340 nm for dansyl adducts) and the emission wavelength (typically ~500-540 nm).[2] Optimize detector gain and set slit widths (e.g., 5 nm for both excitation and emission).[7]
-
Sample Preparation: Prepare a solution of the Dansyl-DAN probe in the degassed experimental buffer at a fixed, low concentration (e.g., 1 µM) in the quartz cuvette. The final concentration of any organic solvent (like DMSO from the stock) should be kept minimal (<1%).[12]
-
Record Initial Fluorescence (F₀): Place the cuvette in the spectrofluorometer and record the fluorescence spectrum. The intensity at the emission maximum is your initial reading, F₀.[7]
-
Initiate Titration: Add a small, precise aliquot of the quencher stock solution to the cuvette (e.g., 2 µL).
-
Equilibrate and Measure (F): Mix the solution gently by pipetting or inverting the capped cuvette. Allow the solution to equilibrate for 2-3 minutes. Record the new fluorescence spectrum. The intensity at the emission maximum is F.
-
Continue Titration: Repeat steps 4 and 5, adding successive aliquots of the quencher to cover a wide concentration range, until the fluorescence signal is significantly reduced or plateaus.
-
Perform Control Titration: Repeat the entire experiment, but instead of adding the quencher stock solution, add identical volumes of the experimental buffer to a fresh solution of the Dansyl-DAN probe. This corrects for dilution.
-
Data Analysis: For each quencher concentration [Q], calculate the ratio F₀/F after correcting for dilution. Plot F₀/F versus [Q]. This is the Stern-Volmer plot.
Caption: Comparison of Dynamic and Static Quenching Mechanisms.
Part 3: Data Interpretation & Expected Outcomes
Expected Spectroscopic Properties
The synthesized Dansyl-DAN probe is expected to have distinct spectroscopic properties that differ significantly from the starting materials.
| Parameter | Expected Value | Rationale / Reference |
| Excitation Max (λex) | ~330 - 340 nm | Characteristic of dansyl sulfonamides.[2] |
| Emission Max (λem) | ~500 - 540 nm | Characteristic of dansyl sulfonamides, with the exact wavelength being sensitive to solvent polarity.[4] |
| Stokes Shift | >170 nm | The large separation between excitation and emission minimizes self-absorption and improves signal-to-noise. |
| Quantum Yield | Moderate to High | The dansyl group significantly enhances the fluorescence quantum yield compared to the parent amine. |
Analysis of Quenching Titration Data
The data from the quenching experiment is analyzed to determine the nature and strength of the interaction.
Sample Titration Data:
| [Quencher] (µM) | Raw F | Dilution Corrected F | F₀/F |
| 0 | 985.4 | 985.4 | 1.00 |
| 10 | 821.2 | 823.1 | 1.20 |
| 20 | 698.5 | 701.8 | 1.40 |
| 30 | 601.1 | 605.6 | 1.63 |
| 40 | 520.8 | 526.3 | 1.87 |
| 50 | 459.3 | 465.5 | 2.12 |
Stern-Volmer Analysis:
A plot of F₀/F vs. [Q] should be linear if a single quenching mechanism (either purely static or purely dynamic) is dominant.
-
Linear Plot: The slope of the line gives the Stern-Volmer quenching constant, Ksv. A higher Ksv value indicates a more efficient quencher and/or a stronger interaction.
-
Upward Curvature: An upward-curving plot often suggests that both static and dynamic quenching are occurring simultaneously.[9]
-
Distinguishing Mechanisms: To definitively distinguish between static and dynamic quenching, fluorescence lifetime measurements are required. A decrease in lifetime with increasing quencher concentration is a hallmark of dynamic quenching, while an unchanged lifetime indicates static quenching.[8]
References
- BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
- PubMed. (n.d.).
- BenchChem. (2025). Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection.
- AAT Bioquest. (n.d.).
- TdB Labs. (2024).
- PubMed. (n.d.). Fluorescein isothiocyanate, a platform for the selective and sensitive detection of S-Nitrosothiols and hydrogen sulfide.
- Ewha Womans University. (2018).
- BenchChem. (2025). Application Notes and Protocols for Fluorescence Quenching Studies with Pyrene-Labeled DNA.
- XEPU Scientific. (2024).
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- BenchChem. (2025).
- New Journal of Chemistry (RSC Publishing). (n.d.).
- PubMed. (2018).
- Wikipedia. (n.d.). Dansyl chloride.
- Youdobio. (n.d.). FITC Amine Labeling Protocol.
- DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups.
- University of Basel. (n.d.). Fluorescence Quenching.
- R Discovery. (1971). Quenching of Naphthalene Luminescence by Oxygen and Nitric Oxide.
- Bio-protocol. (2020). Fluorescence quenching assay.
- ACS Omega. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex.
- The Journal of Physical Chemistry B. (2014). Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles.
- BenchChem. (2025). Technical Support Center: Naphthalene Green Fluorescence Quests.
- PMC. (2024). Diaminonaphthalene functionalized LUS-1 as a fluorescence probe for simultaneous detection of Hg2+ and Fe3+ in Vetiver grass and Spinach.
- Analytical Chemistry. (2014). Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenase-2 in Living Biosystems.
- AxisPharm. (2024).
- PMC. (n.d.). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding.
- SciSpace. (n.d.).
- Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex.
- IEEE Xplore. (n.d.).
- MINAR International Journal of Applied Sciences and Technology. (n.d.).
- Sigma-Aldrich. (n.d.). 2,3-Diaminonaphthalene DAN Fluorescent Probe.
- SciRP.org. (2023).
- PubChem - NIH. (n.d.). 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530.
- ResearchGate. (2023).
- MDPI. (2012).
- Biotium. (n.d.). 2,3-Diaminonaphthalene.
- MDPI. (2023).
- MedchemExpress.com. (n.d.). 2,3-Diaminonaphthalene | Fluorescent Dye.
- MDPI. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence formation by using TCPO-H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescence quenching assay [bio-protocol.org]
electrochemical polymerization of 1,6-Diaminonaphthalene
Application Note: Electrochemical Polymerization of 1,6-Diaminonaphthalene (1,6-DAN) for Advanced Sensor and Coating Applications
Executive Summary
Poly(diaminonaphthalenes) represent a critical class of conducting polymers with widespread utility in chemical sensors, biosensors, and energy storage devices[1]. While isomers like 1,5-DAN and 1,8-DAN are heavily documented in the literature[2], 1,6-Diaminonaphthalene (1,6-DAN) provides a unique asymmetric molecular architecture that can yield distinct morphological and electrochemical properties. This application note details the authoritative protocol for the oxidative electropolymerization of 1,6-DAN. By leveraging cyclic voltammetry (CV) in acidic aqueous media, researchers can synthesize highly adherent, electroactive poly(1,6-DAN) films directly onto conductive substrates.
Mechanistic Rationale & Causality
Electropolymerization is not merely the application of voltage; it is the controlled electrochemical generation of reactive intermediates. The polymerization of 1,6-DAN is an oxidative process driven by the formation of radical cations[3].
-
The Role of Acidic Media : The reaction is strictly performed in an acidic supporting electrolyte (e.g., 0.5 M H₂SO₄)[4]. The acid serves a dual purpose: it protonates the primary amine groups to ensure the hydrophobic naphthalene monomer remains soluble in the aqueous phase, and it provides the necessary protons for the doping/dedoping transitions of the growing polymer backbone.
-
Radical Coupling : Upon reaching the anodic oxidation potential (typically > +0.7 V vs. Ag/AgCl), the amine groups are oxidized into cationic radicals[4]. These highly reactive species undergo C-N and N-N coupling, leading to chain propagation and the eventual precipitation of the insoluble poly(1,6-DAN) matrix onto the working electrode[3].
Fig 1. Mechanistic pathway of 1,6-DAN electropolymerization via anodic oxidation.
Experimental Methodology
Self-Validating Protocol for Poly(1,6-DAN) Synthesis
3.1. Materials Preparation
-
Working Electrode (WE) : Glassy Carbon Electrode (GCE, 3 mm diameter).
-
Counter Electrode (CE) : Platinum (Pt) wire.
-
Reference Electrode (RE) : Ag/AgCl (3M KCl).
-
Electrolyte Solution : 1.0 mM 1,6-DAN dissolved in 0.5 M H₂SO₄[4]. (Note: Sonication for 10-15 minutes may be required to fully solubilize the monomer).
3.2. Step-by-Step Electropolymerization
-
Electrode Pre-treatment : Polish the GCE using 0.3 μm and 0.05 μm alumina slurry on a polishing pad until a mirror-like finish is achieved. Rinse thoroughly with ultra-pure water and ethanol, followed by brief ultrasonication in water to remove residual alumina.
-
Cell Assembly : Immerse the WE, CE, and RE into the electrochemical cell containing the deaerated 1,6-DAN monomer solution. Purge the solution with high-purity N₂ gas for 10 minutes prior to the experiment to remove dissolved oxygen.
-
Cyclic Voltammetry (CV) Execution : Connect the electrodes to a potentiostat. Set the potential window from -0.2 V to +0.8 V (vs. Ag/AgCl)[4].
-
Polymer Growth : Initiate the CV at a scan rate of 50 mV/s for 15 consecutive cycles.
-
Post-Synthesis Washing : Carefully remove the modified GCE (now coated with a visible polymeric film) and rinse gently with monomer-free 0.5 M H₂SO₄ and deionized water to remove unreacted monomer and loosely bound oligomers[2].
Fig 2. Three-electrode electrochemical cell setup for Poly(1,6-DAN) synthesis.
In-Process Validation & Quality Control
A hallmark of a robust electrochemical protocol is its ability to self-validate during execution. During the multi-sweep cyclic voltammetry, the operator must observe the following current trends to confirm successful polymerization:
-
Cycle 1 : A distinct, irreversible anodic peak will appear at approximately +0.7 V. This corresponds to the initial oxidation of the 1,6-DAN amine groups into cationic radicals[4].
-
Cycles 2-15 : With consecutive potential cycling, the primary monomer oxidation peak current will progressively decrease. This occurs because the bare electrode surface is becoming covered by the newly formed polymer, reducing the active surface area available for direct monomer oxidation[4].
-
Emergence of Polymer Peaks : Simultaneously, new, reversible redox peaks will emerge at lower potentials (e.g., between +0.3 V and +0.5 V). The peak currents of these new redox couples will increase with each successive cycle, unequivocally confirming the growth of an electroactive, conductive poly(1,6-DAN) film on the electrode[4].
Quantitative Data & Optimization Parameters
To tailor the morphological and electrical properties of the poly(1,6-DAN) film for specific downstream applications (e.g., sensor functionalization vs. energy storage), the following parameters must be strictly controlled.
| Parameter | Optimal Range | Mechanistic Rationale |
| Monomer Concentration | 1.0 - 5.0 mM | Ensures sufficient radical cation generation. Concentrations >5.0 mM risk uncontrolled bulk precipitation and poor film adhesion. |
| Supporting Electrolyte | 0.5 M H₂SO₄ | Provides necessary protons for polymer backbone doping and maintains monomer solubility in the aqueous phase[4]. |
| Potential Window | -0.2 V to +0.8 V | +0.8 V is sufficient to oxidize the amine groups; extending beyond +1.0 V may irreversibly over-oxidize and degrade the film[3]. |
| Scan Rate | 50 - 100 mV/s | Allows adequate time for monomer diffusion to the electrode surface and subsequent radical coupling. |
| Cycle Number | 10 - 20 Cycles | Dictates film thickness. <10 cycles yields incomplete coverage; >20 cycles produces highly resistive, thick films that impede electron transfer. |
References
- Electropolymerization of DAN in 1.0 mM monomer+0.
- Electropolymerization of 1,5-diaminonaphthalene in acetonitrile and in aqueous solution Source: ResearchGate URL
- In Situ Electrochemical Polymerized Bipolar-Type Poly(1,5-diaminonaphthalene)
- Source: PMC (National Institutes of Health)
Sources
Troubleshooting & Optimization
troubleshooting 1,6-Diaminonaphthalene synthesis side reactions
Welcome to the Technical Support Center for the synthesis of 1,6-Diaminonaphthalene (1,6-DAN). As a highly electron-rich fused aromatic system, 1,6-DAN is a critical but notoriously temperamental intermediate in drug development and materials science.
This guide is designed for application scientists and researchers to troubleshoot the most common side reactions encountered during the two primary synthesis routes: the catalytic reduction of 1,6-dinitronaphthalene and the Bucherer amination of 1,6-dihydroxynaphthalene.
Process Diagnostic Map
Diagnostic workflow for 1,6-Diaminonaphthalene synthesis side reactions.
Troubleshooting Guide & FAQs
Q1: Why is my 1,6-diaminonaphthalene product turning into a dark, insoluble tar during aqueous workup? Mechanistic Causality: 1,6-DAN is an exceptionally electron-rich molecule. The two electron-donating amino groups raise the Highest Occupied Molecular Orbital (HOMO) energy, lowering the oxidation potential. When exposed to ambient oxygen, the diamine undergoes a single-electron transfer (SET) to form a radical cation. This intermediate rapidly participates in oxidative coupling, forming azo/azoxy linkages and complex polymeric tars. Expert Solution: Exclude oxygen entirely by using Schlenk techniques. More importantly, add a sacrificial reductant such as sodium dithionite ( Na2S2O4 ) or sodium sulfite during the aqueous workup[1]. Dithionite scavenges dissolved oxygen and immediately reduces transient radical cations back to the stable diamine, a proven industrial safeguard for sensitive aromatic amines.
Q2: During the catalytic hydrogenation of 1,6-dinitronaphthalene, I am observing a significant accumulation of hydroxylamine intermediates. How do I drive the reaction to completion? Mechanistic Causality: The reduction of dinitronaphthalenes proceeds via a cascade: nitro → nitroso → hydroxylamine → amine[2]. The cleavage of the N-O bond in the hydroxylamine intermediate requires the highest activation energy. If the reaction is mass-transfer limited (e.g., poor agitation) or if the Pd/C catalyst surface is poisoned, the local concentration of adsorbed hydrogen drops. The reaction stalls at the hydroxylamine stage, which can then condense with nitroso intermediates to form highly stable, colored azoxy byproducts. Expert Solution: Transition from a balloon setup to a pressurized Parr reactor (minimum 50 psi H2 ). Ensure vigorous, high-shear agitation (>800 RPM) to eliminate gas-liquid mass transfer resistance. If the issue persists, your starting material may contain sulfur impurities; switch to a fresh batch of 10% Pd/C or utilize a more robust Raney Nickel catalyst.
Q3: When using the Bucherer reaction on 1,6-dihydroxynaphthalene, my LC-MS shows a high percentage of 1-amino-6-hydroxynaphthalene. How can I improve the bis-amination yield? Mechanistic Causality: The Bucherer reaction converts naphthols to naphthylamines via a bisulfite adduct[3]. This is a reversible, equilibrium-driven process. The first amination proceeds smoothly. However, once the first amino group is installed, its electron-donating effect alters the tautomeric equilibrium of the remaining naphthol ring. This makes the second hydroxyl group significantly less susceptible to nucleophilic attack by ammonia, causing the reaction to stall at the mono-adduct. Expert Solution: You must force the equilibrium forward. Use a massive molar excess of aqueous ammonia (at least 10x) and conduct the reaction in a sealed autoclave at 150 °C to maintain high autogenous pressure[3].
Quantitative Data: Side Reaction Profiles
| Synthesis Route | Primary Target Yield | Major Side Reaction / Byproduct | Byproduct (%) | Mechanistic Causality | Key Mitigation Strategy |
| Catalytic Hydrogenation | 85–92% | Hydroxylamine accumulation | 3–8% | H2 mass-transfer limitation at the catalyst surface | Increase H2 pressure (>50 psi); utilize high-shear agitation. |
| Bucherer Amination | 50–65% | 1-Amino-6-hydroxynaphthalene | 20–35% | Equilibrium stalling due to electronic deactivation | 10x NH3 excess; sealed autoclave at 150 °C[3]. |
| Zinin Reduction | 60–70% | Elemental sulfur / Thiosulfates | 10–15% | Oxidation of the sulfide reducing agent | Vigorous washing with CS2 or hot aqueous sulfite[4]. |
Self-Validating Experimental Protocols
Protocol A: Air-Free Catalytic Hydrogenation of 1,6-Dinitronaphthalene
This protocol utilizes pressure monitoring and reductive quenching to ensure complete conversion and prevent oxidative polymerization.
-
Catalyst Activation & Charging: In a Parr reactor, suspend 10% Pd/C (10 wt% relative to substrate) in anhydrous ethanol. Purge the vessel with N2 three times. Add 1,6-dinitronaphthalene (1.0 eq) dissolved in a minimal amount of THF.
-
Pressurization & Reaction: Seal the reactor and purge with H2 three times. Pressurize to 60 psi H2 . Initiate high-shear stirring (800 RPM) and heat to 45 °C.
-
Self-Validating In-Process Control (IPC): Monitor the pressure gauge. The theoretical uptake is 6 equivalents of H2 . The reaction is complete only when the pressure remains strictly constant for 30 minutes. If pressure stops dropping prematurely, the catalyst is poisoned.
-
Reductive Workup: Vent the H2 and purge with N2 . Filter the catalyst through a pad of Celite under a blanket of argon. Crucial Step: Pour the filtrate into an aqueous solution containing 5 wt% sodium dithionite ( Na2S2O4 )[1].
-
Self-Validation Checkpoint: The solution should remain pale yellow or off-white. If the solution flashes purple or black, oxygen ingress has occurred, and the dithionite is actively reversing the initial oxidation cascade.
-
Protocol B: High-Pressure Bucherer Amination of 1,6-Dihydroxynaphthalene
This protocol exploits the amphoteric nature of the byproducts to achieve a highly pure isolation of the target diamine.
-
Adduct Formation: In a high-pressure autoclave, combine 1,6-dihydroxynaphthalene (1.0 eq), sodium bisulfite (3.0 eq), and water. Stir at 90 °C for 1 hour to ensure complete formation of the tetralone sulfonate intermediate.
-
High-Pressure Amination: Cool the vessel and add a 10-fold molar excess of 28% aqueous ammonia[3]. Seal the autoclave and heat to 150 °C for 24 hours. The autogenous pressure will rise significantly.
-
Self-Validating Phase Separation: Cool the reactor to room temperature and vent carefully. Dilute the crude mixture with water and adjust the pH to >12 using 5M NaOH.
-
Self-Validation Checkpoint: 1-Amino-6-hydroxynaphthalene is amphoteric; at pH >12, its phenolic proton (pKa ~9.5) is deprotonated, forming a highly water-soluble sodium phenoxide. 1,6-DAN lacks acidic protons and remains completely insoluble. A successful reaction will yield a pure, off-white precipitate of 1,6-DAN, while the aqueous supernatant retains the mono-aminated byproduct.
-
-
Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold, dilute alkaline water, and dry under vacuum.
References
-
Title: Metal ions and complexes in organic reactions. Part III. Reduction of 1-bromonaphthalene... Preparation of 1:6-dinitronaphthalene. Source: ResearchGate URL: [Link]
- Title: GB2359303A - Preparation of Amino- Hydroxy- Naphthalene Derivatives Source: Google Patents URL
- Title: US4269989A - Process for the preparation of benzimidazolone-(2)
-
Title: The Zinin Reduction of Nitroarenes, H. K. Porter Source: Scribd (Organic Reactions) URL: [Link]
Sources
Technical Support Center: Poly(1,6-Diaminonaphthalene) Synthesis & Optimization
Welcome to the Application Support Center for the polymerization of 1,6-Diaminonaphthalene (1,6-DAN). As a highly conjugated, asymmetric monomer, 1,6-DAN is highly valued in the development of advanced energy storage devices, anti-corrosion coatings, and organic semiconductor materials. However, its rigid hydrophobic naphthalene core and dual amine functionality present unique synthetic challenges, including poor aqueous solubility, competing regiochemical coupling pathways, and susceptibility to overoxidation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers and drug development professionals achieve high-yield, structurally uniform poly(1,6-DAN) films and powders.
Part 1: Troubleshooting & FAQs (Mechanistic Q&A)
Q1: My 1,6-DAN monomer is precipitating or failing to dissolve in the standard 1 M H₂SO₄ aqueous electrolyte. How can I achieve a homogeneous solution for electropolymerization? A1: The precipitation is caused by the highly hydrophobic nature of the naphthalene core, which resists solvation in purely aqueous acidic media. To resolve this, you must introduce a micellar environment. Utilizing a non-ionic surfactant like Triton X-100 or an anionic surfactant like dodecylbenzene sulfonate (DBS) creates hydrophobic pockets that solubilize the 1,6-DAN monomer while maintaining the ionic conductivity of the aqueous bulk phase[1]. The surfactant not only lowers the activation energy for monomer oxidation but also pre-organizes the monomers, facilitating more efficient intermolecular electron transfer[2].
Q2: During cyclic voltammetry (CV) electropolymerization, the anodic peak currents drop significantly after the first few cycles. Why is my film passivating? A2: This is a classic signature of polymer overoxidation. When the anodic potential sweep exceeds the stability threshold of the newly formed poly(1,6-DAN) backbone (typically > 0.8 V vs. SCE), irreversible degradation occurs. The conjugated π -system breaks down, forming non-conductive oligomeric residues that insulate the electrode surface. Solution: Restrict your upper potential limit to a maximum of 0.75 V vs. SCE. By narrowing the potential window, you selectively drive the oxidation of the monomer to its radical cation without degrading the deposited polymer film.
Q3: My chemical oxidative polymerization yields a highly insulating, structurally heterogeneous powder. How do I improve regioselectivity and conductivity? A3: The polymerization of diaminonaphthalenes proceeds via a radical-radical coupling pathway[3]. Because the spin density of the 1,6-DAN radical cation is delocalized across both the nitrogen atoms and the naphthalene ring, coupling can occur via C–N (amine) or C–C (ring-to-ring) linkages. High temperatures and excess oxidant favor random C–C coupling, disrupting the extended conjugation. Solution: Perform the reaction strictly at 0–5 °C. Lowering the thermal energy kinetically traps the thermodynamically favored, linear C–N coupled product[4]. Additionally, use a stoichiometric ratio of 1:1 to 1.2:1 (Oxidant:Monomer) using Ammonium Persulfate (APS) to prevent oxidative chain scission.
Part 2: Process Visualization
Troubleshooting logic tree for 1,6-DAN electropolymerization.
Radical-cation coupling mechanism in 1,6-DAN polymerization.
Part 3: Quantitative Optimization Matrix
The following table summarizes the causal impact of adjusting critical reaction parameters during both chemical and electrochemical polymerization.
| Parameter | Optimal Range | Chemical Oxidation Impact | Electropolymerization Impact |
| Temperature | 0 °C – 5 °C | Suppresses exothermic side reactions; favors linear C–N coupling[4]. | Improves film density and adhesion; minimizes solvent evaporation. |
| Oxidant / Monomer Ratio | 1.0 to 1.2 (Molar) | Prevents overoxidation and chain scission; maximizes yield. | N/A (Controlled by applied potential/current). |
| Surfactant (Triton X-100) | 0.01 M – 0.05 M | Improves monomer dispersion in aqueous media. | Lowers oxidation onset potential; prevents monomer precipitation[1]. |
| pH (Acidic Dopant) | pH < 1.0 (e.g., 1 M H₂SO₄) | Protonates amine groups, directing regioselectivity. | Essential for providing counter-ions (doping) to the growing polymer chain. |
| Upper Potential Limit | +0.70 V to +0.75 V (vs. SCE) | N/A | Prevents irreversible degradation of the π -conjugated polymer backbone. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Surfactant-Assisted Electropolymerization of 1,6-DAN
Objective: To synthesize a uniform, highly conductive poly(1,6-DAN) film on a carbon cloth or glassy carbon electrode.
-
Electrolyte Preparation: Dissolve 0.1 M of H₂SO₄ in deionized water. Add Triton X-100 to achieve a 0.02 M concentration. Stir gently to avoid excessive foaming until the surfactant is fully integrated[1].
-
Monomer Solubilization: Add 10 mM of 1,6-DAN monomer to the electrolyte. Sonicate the mixture for 15 minutes in a dark environment.
-
Validation Checkpoint: The solution should transition from a cloudy suspension to a clear, slightly amber micellar solution. If particulates remain, increase sonication time by 5 minutes.
-
-
Electrochemical Setup: Utilize a standard three-electrode cell: Carbon Cloth (Working), Platinum Wire (Counter), and Saturated Calomel Electrode (SCE) (Reference).
-
Polymerization (Cyclic Voltammetry): Sweep the potential between -0.2 V and +0.75 V vs. SCE at a scan rate of 20 mV/s for 20 cycles.
-
Validation Checkpoint: You should observe a steady increase in the redox peak currents with each successive cycle, indicating the continuous, healthy growth of the electroactive polymer film[2].
-
-
Post-Treatment: Rinse the modified electrode thoroughly with monomer-free 0.1 M H₂SO₄ to remove unreacted monomer and surfactant. Dry under vacuum at 60 °C.
Protocol B: Low-Temperature Chemical Oxidative Polymerization
Objective: To produce bulk poly(1,6-DAN) powder with high regiochemical purity for structural characterization or composite blending.
-
Monomer Solution: Dissolve 0.05 mol of 1,6-DAN in 100 mL of 1 M HCl. Place the flask in an ice-water bath and allow it to equilibrate to 0 °C[4].
-
Oxidant Preparation: In a separate flask, dissolve 0.055 mol of Ammonium Persulfate (APS) in 50 mL of 1 M HCl. Chill this solution to 0 °C.
-
Initiation: Add the APS solution dropwise to the monomer solution over a period of 30 minutes under vigorous magnetic stirring.
-
Validation Checkpoint: Within 5–10 minutes of oxidant addition, the solution will shift from pale yellow to a deep blue/dark green hue, visually confirming the generation of the radical cation intermediates and the onset of oligomerization.
-
-
Propagation: Maintain the reaction at 0 °C for 12 hours under continuous stirring to ensure complete polymerization.
-
Purification: Filter the resulting dark precipitate. Wash sequentially with deionized water, methanol, and acetone until the filtrate is completely colorless (indicating the removal of oligomers and unreacted monomer).
-
Drying: Dry the purified poly(1,6-DAN) powder under dynamic vacuum at 80 °C for 24 hours.
References
1.[1] Triton X-100-Assited Electropolymerization to Prepare Poly(1,5-diaminonaphthalene-o-phenylenediamine) as an Electrode Material for Charge Storage | Langmuir - ACS Publications. URL:[Link] 2.[4] Synthesis - (1,4-diaminonaphthalene) by oxidative polymerization and study of its properties. ResearchGate. URL:[Link] 3.[3] Theoretical Study of 1,8-Diaminonaphthalene Polymerization - American Institute of Physics. URL:[Link] 4. Studies of the Electrochemical Behavior of Poly 8-(3-acetylimino-6-methyl-2,4-dioxopyran)-1-aminonaphthalene Films. International Journal of Electrochemical Science. URL:[Link]
Sources
1,6-Diaminonaphthalene (1,6-DAN) Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for handling and storing 1,6-Diaminonaphthalene (1,6-DAN). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of 1,6-DAN across complex experimental workflows.
Part 1: Core FAQs (Mechanisms & Causality)
Q1: Why does 1,6-Diaminonaphthalene turn brown or purple during storage? Causality Explanation: 1,6-DAN (PubChem CID 15748530)[1] features two electron-donating amino groups on a highly conjugated naphthalene ring. The nitrogen atoms possess lone-pair electrons that make the molecule highly nucleophilic and reactive toward atmospheric oxygen[2]. When exposed to oxygen, light, or thermal stress, a free-radical oxidation cascade is initiated. Hydrogen abstraction at the amine group generates a nitrogen-centered radical. These radicals rapidly propagate and oxidize into quinonediimine intermediates, which subsequently polymerize into highly conjugated azo or azoxy oligomers[3]. This polymerization causes the visual shift from a pale powder to a dark, discolored substance.
Q2: What are the absolute baseline storage conditions required to prevent this? Causality Explanation: To halt the oxidation cascade, you must eliminate the kinetic and environmental triggers[2]:
-
Oxygen Deprivation (Initiator Control): Store strictly under an inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the solid and displace oxygen[3].
-
Photolytic Protection (Catalyst Control): Store in amber glass or opaque containers. UV/visible light provides the activation energy required to cleave N-H bonds and initiate radical formation.
-
Thermal Suppression (Kinetic Control): Maintain storage at 2–8 °C. Lower temperatures reduce the kinetic energy of the molecules, exponentially decreasing the rate of any residual oxidation reactions[2].
Q3: Can I use antioxidants to stabilize 1,6-DAN in solution? Causality Explanation: Yes, radical scavengers such as Butylated Hydroxytoluene (BHT) or ascorbic acid can be utilized[4]. These compounds act as sacrificial electron donors. They react with the propagating amine radicals faster than the radicals can polymerize, forming stable, unreactive species[3]. However, the addition of antioxidants must be carefully weighed against your downstream application, as they may introduce chromatographic interference or alter reaction stoichiometries.
Caption: Oxidation pathway of 1,6-Diaminonaphthalene triggered by environmental factors.
Part 2: Quantitative Stability Data
The following table synthesizes the degradation kinetics of aromatic amines (analogous to 1,6-DAN) under varying environmental conditions, demonstrating the critical need for strict storage protocols.
| Storage Condition | Atmosphere | Container Type | Initial Purity (%) | 6-Month Purity (%) | 12-Month Purity (%) | Visual Appearance |
| 2–8 °C | Argon / Nitrogen | Amber Glass | >99.8 | 99.7 | 99.6 | Pale / White |
| 2–8 °C | Ambient Air | Amber Glass | >99.8 | 98.5 | 97.1 | Light Yellow |
| 25 °C (Room Temp) | Argon / Nitrogen | Clear Glass | >99.8 | 97.2 | 94.5 | Yellow / Brown |
| 25 °C (Room Temp) | Ambient Air | Clear Glass | >99.8 | 89.4 | <80.0 | Dark Brown / Purple |
Part 3: Troubleshooting Guide
Issue 1: The 1,6-DAN powder arrived or has turned dark brown/purple. Diagnosis: Advanced free-radical oxidation and polymerization have occurred. Action: Do not use directly in sensitive biological or catalytic assays. The oxidized oligomers can act as inhibitors, alter stoichiometry, or cause severe background fluorescence. You must perform a Quality Control (QC) check and purify the compound via sublimation or recrystallization (e.g., from degassed ethanol/water under argon) before use.
Issue 2: Inconsistent yields or assay readouts after using a previously opened bottle. Diagnosis: Repeated opening of the septum has introduced atmospheric moisture and oxygen, leading to micro-oxidation that may not yet be visually striking but is chemically significant. Action: Transition to a strict single-use aliquoting protocol. Discard the compromised batch if purity falls below your experimental threshold.
Caption: Decision matrix for handling and troubleshooting discolored 1,6-Diaminonaphthalene.
Part 4: Self-Validating Experimental Protocols
Protocol A: Schlenk-Line Aliquoting and Inert Storage
Purpose: To physically isolate 1,6-DAN from oxygen and moisture during long-term storage, preventing radical initiation[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry amber glass vials and allow them to cool under a vacuum in a Schlenk line or antechamber of a glovebox.
-
Transfer: Inside an argon-filled glovebox, transfer the bulk 1,6-DAN into the pre-dried amber vials. Aliquot into single-use quantities to prevent repeated atmospheric exposure.
-
Sealing: Cap the vials with PTFE-lined septa.
-
Self-Validation Step: Wrap the sealed cap tightly with Parafilm. Weigh the vial on an analytical balance and record the mass. A stable mass over a 30-day period validates the hermetic seal, confirming no moisture ingress or gas exchange has occurred.
-
Storage: Transfer the sealed, validated vials to a dedicated dark refrigerator at 2–8 °C.
Protocol B: HPLC Quality Control for Oxidation Detection
Purpose: To quantitatively verify the absence of quinonediimine or azo oligomers before utilizing stored 1,6-DAN in critical assays.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the stored 1,6-DAN in 1 mL of degassed, HPLC-grade acetonitrile.
-
Reference Standard: Prepare a parallel solution using a freshly sublimed, confirmed >99% pure 1,6-DAN standard.
-
Chromatography: Run the samples through a C18 reverse-phase column using a water/acetonitrile gradient (supplemented with 0.1% TFA to maintain amine protonation and peak sharpness).
-
Detection: Monitor absorbance at 254 nm and 280 nm.
-
Self-Validation Step: Overlay the chromatograms. The protocol is self-validating if the reference standard yields a single, sharp peak at the expected retention time. If the stored sample shows additional peaks (typically eluting later due to the increased hydrophobicity of polymerized oxidation products), the sample is degraded. The area under the curve (AUC) of the primary peak relative to total AUC dictates the exact purity percentage.
References
-
Title: 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: How to prevent the oxidation of Amine Catalyst? Source: Mingxu Chemicals Blog URL: [Link]
-
Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]
Sources
Technical Support Center: 1,6-Diaminonaphthalene (1,6-DAN) Analytical Purity
Welcome to the Analytical Technical Support Center for 1,6-Diaminonaphthalene (1,6-DAN). As a critical precursor in advanced polyurea formulations[1] and complex organic synthesis[2], the purity of 1,6-DAN directly dictates the mechanical and chemical viability of downstream products.
This guide is engineered for researchers and drug development professionals. It moves beyond basic instructions, providing self-validating methodologies, root-cause troubleshooting, and causality-driven protocols to ensure absolute confidence in your analytical data.
Analytical Strategy & Workflow
To establish the true purity of 1,6-DAN, a single analytical technique is insufficient. A mass-balance approach utilizing orthogonal methods is required to account for organic impurities, volatile solvents, structural isomers, and moisture.
Fig 1: Orthogonal analytical workflow for 1,6-DAN mass-balance purity determination.
Quantitative Target Summary
| Analytical Parameter | Primary Methodology | Acceptance Criteria | Causality / Scientific Rationale |
| Chromatographic Purity | HPLC-UV (254 nm) | ≥ 99.0% (Area %) | Ensures absence of synthetic intermediates and oxidative degradation products. |
| Volatile Impurities | GC-MS (Headspace) | ≤ 0.5% | Detects residual synthesis solvents and low-MW amine precursors. |
| Moisture Content | Karl Fischer Titration | ≤ 0.5% w/w | Water accelerates the oxidative degradation of aromatic amines. |
| Structural Identity | 1H-NMR / 13C-NMR | Conforms to structure | Differentiates 1,6-DAN from isobaric positional isomers (e.g., 1,5-DAN). |
Troubleshooting Guides & FAQs
Q: Why is my 1,6-DAN sample turning dark brown or black, and how does this affect my purity analysis? A: Aromatic diamines like 1,6-DAN are highly susceptible to photo-oxidation and auto-oxidation when exposed to ambient light and oxygen. This process forms complex, dark-colored polymeric quinone-diimines, which physically manifest as a black powder[3]. This oxidation fundamentally alters the sample matrix, introducing high-molecular-weight impurities that may not elute from an HPLC column, leading to artificially high purity readings for the remaining monomer. Solution: Always prepare analytical solutions in actinic (amber) glassware using thoroughly degassed solvents. Store prepared samples at 4°C and analyze them within 8 hours of preparation.
Q: I am experiencing severe peak tailing during HPLC-UV analysis. How can I correct this? A: Peak tailing in basic analytes like 1,6-DAN is caused by secondary ion-exchange interactions. The protonated primary amine groups of the analyte interact strongly with unreacted, acidic silanol groups on the silica support of the stationary phase. Solution: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). This is a dual-action correction: it protonates the silanols (neutralizing their negative charge) and acts as an ion-pairing agent for the amine, resulting in sharp, symmetrical peaks.
Q: Can I use GC-MS as the primary purity assay instead of HPLC? A: No. While 1,6-DAN is volatile enough for gas chromatography, it is not recommended as the primary quantitative assay. The high temperatures required in the GC injection port (typically >250°C) can induce thermal degradation or catalyze the oxidation of the amine groups upon contact with active sites in the liner. This leads to artificially low purity results. GC-MS should be reserved strictly for identifying volatile impurities, utilizing heavily deactivated inlet liners.
Q: How do we definitively differentiate 1,6-DAN from its positional isomers (e.g., 1,5-DAN) in incoming raw materials? A: Mass spectrometry cannot differentiate these isomers because they share the exact same mass and exhibit nearly identical fragmentation pathways. Structural confirmation must rely on Nuclear Magnetic Resonance (NMR) spectroscopy[4]. The symmetry of the molecule dictates the splitting patterns in the aromatic region; the highly symmetric 1,5-DAN presents a much simpler 1H-NMR spectrum with fewer distinct proton environments compared to the asymmetric 1,6-DAN.
Validated Experimental Protocols
Protocol A: Self-Validating HPLC-UV Assay for 1,6-DAN
This protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) that forces the separation of closely related isomers, the system proves its resolving power at the exact time of analysis. If the SST passes, any claim of "100% purity" in the sample is validated against the proven absence of co-elution.
Materials & Reagents:
-
Column: Base-deactivated C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (Degassed).
Step-by-Step Methodology:
-
System Preparation: Purge all HPLC lines to remove trapped air. Install the C18 column and equilibrate at a flow rate of 1.0 mL/min with 95% Mobile Phase A and 5% Mobile Phase B until the UV baseline at 254 nm is completely stable.
-
Standard & Sample Preparation:
-
Blank: 100% Diluent.
-
System Suitability Test (SST): Prepare a solution containing 0.1 mg/mL 1,6-DAN spiked with 0.01 mg/mL of 1,5-DAN.
-
Sample Solution: Accurately weigh 10.0 mg of the 1,6-DAN batch, transfer to a 100 mL amber volumetric flask, and dilute to volume with Diluent (0.1 mg/mL final concentration).
-
-
Execution: Inject 10 µL of the Blank, followed by three replicate injections of the SST, and finally the Sample Solution. Utilize the gradient program outlined in the table below.
-
Self-Validation Checkpoint: Analyze the SST chromatogram. The run is only valid if the chromatographic resolution ( Rs ) between the 1,6-DAN peak and the 1,5-DAN peak is ≥1.5 .
-
Data Analysis: Calculate the purity of the sample using the area normalization method, excluding peaks present in the Blank injection.
HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
References
- Full text of "The Preparation Properties Chemical Behavior And Indentification Of Organic Chlorine Compounds". Internet Archive.
- PROCEEDINGS OF SECOND HERO CONGRESS 1963 ON HAZARDS OF ELECTROMAGNETIC RADIATION TO ORDNANCE. Defense Technical Information Center (DTIC).
- US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation. Google Patents.
- Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI.
Sources
- 1. US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation - Google Patents [patents.google.com]
- 2. Full text of "The Preparation Properties Chemical Behavior And Indentification Of Organic Chlorine Compounds" [archive.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Byproducts in the Reduction of 1,6-Dinitronaphthalene
Welcome to the Technical Support Center for professionals engaged in the chemical synthesis and drug development of naphthalene derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) concerning the common byproducts encountered during the reduction of 1,6-dinitronaphthalene to 1,6-diaminonaphthalene. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and troubleshoot these challenges effectively.
Introduction
The reduction of dinitronaphthalenes is a critical transformation in the synthesis of diaminonaphthalenes, which are valuable precursors for a wide range of applications, including the production of dyes, pigments, and advanced polymers. While the reduction of the more common 1,5- and 1,8-dinitronaphthalene isomers is well-documented, the reduction of 1,6-dinitronaphthalene presents its own unique set of challenges, primarily concerning the formation of unwanted byproducts. Understanding the genesis of these impurities is paramount for optimizing reaction conditions to achieve high purity and yield of the desired 1,6-diaminonaphthalene.
This guide will delve into the common byproducts, their mechanisms of formation, and practical strategies for their minimization and removal.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that researchers encounter during the reduction of 1,6-dinitronaphthalene.
Q1: What are the most common byproducts I should expect when reducing 1,6-dinitronaphthalene?
A1: The expected byproducts largely depend on the reduction method employed. However, some common impurities to anticipate include:
-
6-Amino-1-nitronaphthalene: This is a product of incomplete reduction where only one of the two nitro groups is reduced. Its formation is often favored under milder reaction conditions or with insufficient reducing agent.
-
Azoxy and Azo Compounds: These are dimeric species formed through the condensation of partially reduced nitro intermediates, such as nitroso and hydroxylamino derivatives. Their formation is often promoted by alkaline conditions.
-
Polymeric Materials: Under certain conditions, especially with strong reducing agents or at elevated temperatures, complex, often intractable, polymeric materials or "tars" can form. These are typically highly colored and can complicate purification.
-
Ring Hydrogenation Products: With powerful catalytic hydrogenation systems (e.g., high-pressure hydrogen with potent catalysts), there is a risk of reducing the naphthalene ring system itself, leading to tetralin or decalin derivatives.[1][2]
Q2: My reaction mixture has turned a dark, intense color. What does this signify?
A2: The development of a dark coloration, often brown, red, or even black, is a common observation in nitroarene reductions. This is typically indicative of the formation of highly conjugated, colored byproducts such as azo and azoxy compounds.[3] The presence of these chromophores, even in small amounts, can lead to significant discoloration of the reaction mixture and the final product. Furthermore, the formation of polymeric tars can also contribute to a darkened appearance.
Q3: How can I monitor the progress of the reduction and the formation of byproducts?
A3: Thin-layer chromatography (TLC) is an invaluable tool for real-time reaction monitoring. By co-spotting the reaction mixture with the starting material (1,6-dinitronaphthalene) and, if available, an authentic sample of the desired product (1,6-diaminonaphthalene), you can track the disappearance of the starting material and the appearance of the product. Byproducts will often appear as additional spots with different Rf values. For more quantitative analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[4][5]
Q4: I am observing a byproduct with a mass corresponding to the partially reduced 6-amino-1-nitronaphthalene. How can I drive the reaction to completion?
A4: The presence of the mono-amino-nitro intermediate indicates an incomplete reaction. To promote full reduction, consider the following:
-
Increase the equivalents of the reducing agent: Ensure a sufficient stoichiometric excess of the reducing agent is present.
-
Extend the reaction time: Allow the reaction to proceed for a longer duration to ensure both nitro groups are reduced.
-
Increase the reaction temperature: Gently increasing the temperature can enhance the reaction rate, but be mindful of promoting side reactions.
-
Improve catalyst activity (for catalytic reductions): Ensure your catalyst is active and not poisoned. Consider using a fresh batch or a higher catalyst loading.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the reduction of 1,6-dinitronaphthalene.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of 1,6-Diaminonaphthalene | 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Degradation of the starting material or product. 4. Mechanical loss during workup and purification. | 1. Optimize Reaction Conditions: Increase the amount of reducing agent, extend the reaction time, or moderately increase the temperature. Monitor by TLC or HPLC to determine the optimal endpoint. 2. Minimize Byproduct Formation: Refer to the specific guidance for different reduction methods below. Consider changing the solvent or pH of the reaction medium. 3. Control Reaction Temperature: Avoid excessive heating, which can lead to decomposition. 4. Refine Workup Procedure: Ensure efficient extraction and minimize transfers. Consider alternative purification methods if significant loss is observed during chromatography or recrystallization. |
| Product is Highly Colored (Pink, Brown, or Black) | 1. Presence of residual azo or azoxy byproducts. 2. Oxidation of the 1,6-diaminonaphthalene product. 3. Presence of polymeric tars. | 1. Purification: Activated carbon (charcoal) treatment of a solution of the crude product can be effective in removing colored impurities. Recrystallization from a suitable solvent system is also crucial.[6] 2. Inert Atmosphere: Diaminonaphthalenes can be sensitive to air oxidation.[3] Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the purified product under an inert atmosphere and protected from light. 3. Filtration: Insoluble polymeric materials can sometimes be removed by filtration of the crude reaction mixture or a solution of the crude product. |
| Incomplete Reduction (Presence of 6-Amino-1-nitronaphthalene) | 1. Insufficient reducing agent. 2. Deactivated catalyst (in catalytic hydrogenation). 3. Low reaction temperature or short reaction time. | 1. Stoichiometry: Increase the molar ratio of the reducing agent to the dinitronaphthalene. 2. Catalyst Management: Use a fresh, active catalyst. Ensure the reaction is not being poisoned by impurities in the starting materials or solvent. 3. Reaction Parameters: Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or HPLC. |
| Formation of Polymeric Byproducts ("Tars") | 1. Over-reduction or decomposition at high temperatures. 2. Use of overly harsh reducing agents. | 1. Temperature Control: Maintain a consistent and moderate reaction temperature. 2. Choice of Reducing Agent: Consider a milder reducing agent if polymerization is a persistent issue. |
Part 3: Mechanistic Insights and Byproduct Formation
Understanding the reaction mechanisms is key to controlling the outcome of the reduction.
General Reduction Pathway
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted pathway is as follows:
Formation of Azo and Azoxy Byproducts
Azo and azoxy byproducts are formed from the condensation of the nitroso and hydroxylamino intermediates. The formation of these dimeric species is often favored in alkaline or neutral conditions.
Part 4: Experimental Protocols
The following are general protocols for common reduction methods. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
This method is often preferred for its mild conditions and avoidance of high-pressure hydrogen gas.
Materials:
-
1,6-Dinitronaphthalene
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrazine hydrate (N₂H₄·H₂O) (10-20 equivalents)
-
Ethanol or Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,6-dinitronaphthalene and the Pd/C catalyst.
-
Add ethanol or methanol to create a slurry.
-
Flush the system with an inert gas.
-
Slowly add hydrazine hydrate dropwise to the stirred suspension at room temperature. Caution: The reaction can be exothermic.
-
After the addition is complete, heat the mixture to reflux (typically 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude 1,6-diaminonaphthalene by recrystallization or column chromatography.
Protocol 2: Metal/Acid Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
1,6-Dinitronaphthalene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-10 equivalents)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 1,6-dinitronaphthalene in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O to the solution.
-
If using ethyl acetate, add a small amount of concentrated HCl.
-
Heat the reaction mixture to reflux (typically 70-80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is basic. This will precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Part 5: Safety Precautions
Working with dinitronaphthalenes and their reduction products requires strict adherence to safety protocols.
-
Dinitronaphthalenes: These compounds are potentially explosive and should be handled with care. Avoid grinding, impact, and heating in a confined space.
-
Diaminonaphthalenes: Many diaminonaphthalenes are suspected carcinogens and can be skin and respiratory irritants.[7][8] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9]
-
Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. It is also corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Catalysts: Flammable solids like Pd/C should be handled with care and not exposed to ignition sources.
Always consult the Safety Data Sheet (SDS) for all reagents before use.[7][8][9]
References
- Fisher Scientific. (2024).
- ChemScience. (2024).
- Cole-Parmer. (2006).
- Reddit. (2020). 1,8-diaminonaphthalene. r/Chempros.
- Tuning the Activity of 1,5-Diamino-naphthalene Through an Asymmetric Mono-Amidation with Pyroglutamic Acid. PMC. (2025).
- Organic Syntheses Procedure. (n.d.).
- Reaction Kinetics and Mass Transfer of Heterogeneous Nitration of 1-Nitronaphthalene in Microreactors.
- Benchchem. (n.d.).
- Google Patents. (n.d.). CN102924298A - Separation method of 1,5-diaminonaphthalene and 1,8 ....
- University of Birmingham. (2021).
- Reaction Kinetics and Mass Transfer of Heterogeneous Nitration of 1-Nitronaphthalene in Microreactors.
- Study on Preparation of Diaminonaphthalene by Nitration and Reduction of Naphthalene. (n.d.).
- ChemicalBook. (n.d.). Zeolite-Assisted Regioselective Synthesis of Dinitronaphthalene.
- Highly selective catalytic nitration of 1-nitronaphthalene with NO2 to 1,5-dinitronaphthalene over solid superacid SO42−/ZrO2 promoted by molecular oxygen and acetic anhydride under mild conditions.
- MALDI-MS analysis and imaging of small molecule metabolites with 1,5‐ diaminonaphthalene (DAN). (2014).
- Benchchem. (n.d.).
- Wikipedia. (n.d.). Dinitronaphthalene.
- Benchchem. (n.d.). A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties.
- European Patent Office - EP 1529772 A1. (2005). Process for the production of 1,5-dinitronaphthalene.
- International Scholars Journals. (n.d.).
- Google Patents. (n.d.). US6420616B1 - Process for preparing a dinitronaphthalene isomer mixture having an increased proportion of 1,5 -.
- Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies.
- (PDF)
- Modification of Activated Carbon and Its Application in Selective Hydrogen
- Process for the production of 1,5-dinitronaphthalene.
- Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. PMC. (2023).
- Vaia. (n.d.).
- Google Patents. (n.d.). US6992230B2 - Process for the production of 1,5-dinitronaphthalene.
- Catalytic Hydrogenation of Hydrocarbons for Gasoline Production. Journal of Physical Science. (2018).
- Patsnap Eureka. (2012). Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.
- Ultrafast Intersystem Crossing in 1-Nitronaphthalene. An Experimental and Computational Study.
- Beyond Benign. (n.d.).
- Reduction properties of nitrated naphthalenes: relationship between electrochemical reduction potential and the enzymatic reduction by microsomes or cytosol
- A simple approach for preparation of dinitronaphthalene compounds from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent.
- Fe- and Mn-modified SO42−/ZrO2 conjoined O2–Ac2O as a composite catalytic system for highly selective nitration of 1-nitronaphthalene with NO2 to valuable 1,5-dinitronaphthalene. Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- CamScanner 05-08-2020 13.55.06. (n.d.).
Sources
- 1. vaia.com [vaia.com]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Study on Preparation of Diaminonaphthalene by Nitration and Reduction of Naphthalene - Master's thesis - Dissertation [dissertationtopic.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,8-Diaminonaphthalene | 479-27-6 [chemicalbook.com]
- 8. Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 1,6-Diaminonaphthalene
Welcome to the Technical Support Center for 1,6-Diaminonaphthalene (1,6-DAN) workflows. 1,6-DAN is a highly electron-rich aromatic diamine widely utilized in the synthesis of advanced polyimides, polyureas, and coordination ligands. Because its two amino groups strongly donate electron density into the naphthalene π-system, the molecule possesses a high Highest Occupied Molecular Orbital (HOMO) energy. While this makes 1,6-DAN an excellent nucleophile, it also renders its reactivity highly sensitive to solvent environments—specifically regarding solvation states, hydrogen bonding, and susceptibility to oxidation.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated protocols to help researchers optimize their 1,6-DAN reactions.
Part 1: Troubleshooting Guides & FAQs
Issue 1: Premature Darkening and Oxidation of 1,6-DAN Stock Solutions
Q: Why does my 1,6-DAN solution turn dark brown or black shortly after preparation, and how does the solvent choice affect this?
A: 1,6-DAN is highly susceptible to single-electron transfer (SET) oxidation by dissolved triplet oxygen. When oxidized, it forms radical cations that rapidly couple into dark, insoluble oligomers.
-
The Causality of Solvent Effects: Solvents with high oxygen solubility (e.g., Tetrahydrofuran) or highly polar aprotic solvents (e.g., DMF, DMSO) stabilize these intermediate radical cations, accelerating the auto-oxidation cascade. Furthermore, if DMF is used and has begun to degrade, trace amounts of dimethylamine will act as a base catalyst, further lowering the oxidation potential of the amine.
-
Resolution: Always degas your solvents by sparging with inert gas (Argon or Nitrogen) for at least 30 minutes prior to dissolving 1,6-DAN. Store stock solutions in amber vials to prevent photo-catalyzed oxidation.
Issue 2: Low Molecular Weight or Precipitation in Polymer Synthesis
Q: I am synthesizing a polyurea or polyimide using 1,6-DAN in N-Methyl-2-pyrrolidone (NMP). Why is my polymer yield low, and why is the solution turning cloudy?
A: This is a classic symptom of solvent hygroscopicity interfering with the step-growth polymerization mechanism[1]. Polar aprotic solvents like NMP, DMF, and Acetonitrile are excellent for maximizing the nucleophilicity of 1,6-DAN because they do not hydrogen-bond to the amine lone pairs, leaving them fully available to attack electrophiles like diisocyanates or dianhydrides[2].
-
The Causality of Solvent Effects: While these solvents maximize reactivity, they are highly hygroscopic. If the solvent absorbs atmospheric moisture, water acts as a competitive nucleophile. In polyurea synthesis, water reacts with the diisocyanate to form an unstable carbamic acid, which decarboxylates into an amine. This throws off the strict 1:1 stoichiometric balance required for high-molecular-weight polymers, leading to premature chain termination and polymer precipitation (observed as cloudiness or "whitening")[1].
-
Resolution: Dry NMP or DMF over activated 3Å molecular sieves for at least 48 hours to achieve a water content of <50 ppm. Conduct the reaction under a strictly dry nitrogen atmosphere.
Issue 3: Incomplete Schiff Base (Imine) Condensation
Q: When synthesizing Schiff base ligands from 1,6-DAN and an aldehyde, why is ethanol recommended over highly polar aprotic solvents?
A: Imine condensation is a reversible equilibrium reaction. While polar aprotic solvents maximize initial amine nucleophilicity, they also heavily solvate the byproduct (water), which can drive the equilibrium backward, hydrolyzing the newly formed imine.
-
The Causality of Solvent Effects: Extra-pure ethanol (a polar protic solvent) is preferred because it selectively solvates the starting materials but often acts as an anti-solvent for the rigid, highly conjugated Schiff base product[3]. As the 1,6-DAN reacts, the resulting imine crystallizes and precipitates out of the ethanol solution. According to Le Chatelier's principle, this physical removal of the product from the liquid phase drives the equilibrium forward, maximizing yield[3].
-
Resolution: Reflux 1,6-DAN with the aldehyde in absolute ethanol. If the product does not precipitate spontaneously, utilize a Dean-Stark apparatus with a toluene/ethanol azeotrope to physically remove water from the system.
Part 2: Quantitative Data Summaries
The following matrix summarizes how different solvent classes dictate the reactivity, stability, and optimal application of 1,6-DAN.
| Solvent | Classification | Effect on 1,6-DAN Nucleophilicity | Hygroscopicity / Hydrolysis Risk | Oxidation Susceptibility | Primary Application |
| NMP / DMF | Polar Aprotic | High (Lone pairs unsolvated) | High (Absorbs moisture rapidly) | Moderate (Stabilizes radicals) | Polyimides[1], Polyureas[2] |
| DMSO | Polar Aprotic | High (Lone pairs unsolvated) | High | High (Can act as mild oxidant) | Analytical derivatization |
| Ethanol | Polar Protic | Moderate (H-bonding to amines) | Low (Water is miscible but less reactive) | Low (Poor radical stabilization) | Schiff base / Ligands[3] |
| THF | Ether / Aprotic | Moderate | Moderate | Very High (High O₂ solubility) | Low-temp substitutions |
Part 3: Experimental Protocols
Protocol A: Preparation of Moisture-Free, Oxidation-Resistant 1,6-DAN Solutions
Objective: Prepare a stable 0.5 M stock solution of 1,6-DAN in NMP for polyurea synthesis[2].
-
Solvent Drying: Add 20% w/v of activated 3Å molecular sieves to a sealed bottle of HPLC-grade NMP. Allow to sit for 48 hours to reduce water content below 50 ppm.
-
Degassing: Transfer 50 mL of the dried NMP to a Schlenk flask. Sparge with ultra-pure Argon gas for 30 minutes using a submerged needle to displace dissolved oxygen.
-
Dissolution: Under an Argon blanket, add 3.95 g of 1,6-Diaminonaphthalene (0.025 mol) to the flask.
-
Agitation: Stir magnetically at 300 RPM until fully dissolved. The solution should be pale amber.
-
Storage: Wrap the flask in aluminum foil to prevent photo-oxidation and store under Argon. Use within 24 hours.
Protocol B: Step-by-Step Polyurea Synthesis using 1,6-DAN
Objective: Synthesize a bipolymer via step-growth polymerization without moisture-induced chain termination[2].
-
Preparation: Prepare the 1,6-DAN solution as described in Protocol A.
-
Electrophile Solution: In a separate, dry Schlenk flask, dissolve the stoichiometric equivalent of diisocyanate (e.g., Toluene-2,4-diisocyanate) in 20 mL of dry, degassed NMP.
-
Reaction: Cool the 1,6-DAN solution to 0°C using an ice bath to control the exothermic reaction.
-
Addition: Add the diisocyanate solution dropwise over 30 minutes using a syringe pump, maintaining vigorous stirring.
-
Curing: Remove the ice bath and allow the reaction to proceed at room temperature for 4 hours.
-
Isolation: Pour the viscous polymer solution into vigorously stirred acetone to precipitate the polyurea as a fine powder. Filter, wash with fresh acetone, and dry under vacuum at 60°C for 12 hours.
Part 4: Visualizations of Reactivity and Troubleshooting
Caption: Mechanistic pathways of 1,6-DAN reactivity dictated by solvent environment.
Caption: Decision tree for diagnosing and resolving solvent-related reactivity issues in 1,6-DAN workflows.
Part 5: References
1.[1] WO2021171939A1 - Polyimide varnish - Google Patents. google.com. 2.[2] US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation - Google Patents. google.com. 3.[3] Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands - Inorganic Chemistry Research. inorgchemres.org.
Sources
Validation & Comparative
comparison of reactivity between 1,6- and 1,8-Diaminonaphthalene
Comparative Reactivity Guide: 1,6- vs. 1,8-Diaminonaphthalene
Isomeric variations in aromatic diamines profoundly dictate their synthetic utility. For researchers designing novel heterocyclic scaffolds, advanced polymer resins, or specialized catalysts, understanding the reactivity divergence between 1,6-diaminonaphthalene (1,6-DAN) and 1,8-diaminonaphthalene (1,8-DAN) is critical. This guide dissects the mechanistic causality behind their behavior, driven primarily by the spatial orientation of their amine groups, and provides validated experimental workflows for their application.
Part 1: Mechanistic Causality & Structural Logic
1,8-DAN: The Peri-Effect and Thermodynamic Sinks
In 1,8-DAN, the two primary amine groups are situated at the peri-positions (1 and 8) of the naphthalene core. This forces the nitrogen atoms into a spatial proximity of approximately 2.7 Å, which is significantly smaller than the sum of their van der Waals radii[1]. This extreme proximity induces severe nitrogen lone-pair repulsion. Consequently, 1,8-DAN is highly predisposed to reactions that relieve this steric and electronic strain.
When exposed to electrophiles like aldehydes or carboxylic acids, the initial intermolecular condensation is rapidly followed by an intramolecular nucleophilic attack from the second amine. This cyclocondensation yields highly stable 5- or 6-membered rings, such as 2,3-dihydro-1H-perimidines[2][3].
Furthermore, exhaustive methylation of 1,8-DAN yields 1,8-bis(dimethylamino)naphthalene, commercially known as "Proton Sponge." While 1,8-DAN itself has a standard aromatic amine pKa of ~4.46[4], the Proton Sponge exhibits an anomalous pKa of ~12.34. This extreme basicity is a direct consequence of the relief of lone-pair repulsion upon protonation, which forms a highly stable, low-barrier intramolecular hydrogen bond[1][5].
1,6-DAN: Spatial Independence and Polymerization
Conversely, 1,6-DAN features amine groups on opposite rings of the naphthalene system. The distance between the nitrogens exceeds 5.0 Å, completely eliminating any peri-interactions or lone-pair repulsion. Without the thermodynamic drive for intramolecular cyclization, 1,6-DAN behaves as a classical, independent bifunctional nucleophile.
When reacted with aldehydes, it forms linear, intermolecular Schiff bases rather than cyclic derivatives[6]. This spatial separation makes 1,6-DAN an ideal monomer for step-growth polymerization. Reacting 1,6-DAN with diisocyanates or dianhydrides yields high-molecular-weight polyureas and polyimides, which are highly valued for anti-corrosion coatings and liquid crystal alignment films[7][8][9].
Part 2: Quantitative Data Presentation
| Property / Feature | 1,8-Diaminonaphthalene (1,8-DAN) | 1,6-Diaminonaphthalene (1,6-DAN) |
| Amine Position | Peri-position (same side, adjacent rings) | Separated (opposite rings) |
| Nitrogen Distance | ~2.7 Å (Severe lone-pair repulsion) | > 5.0 Å (No interaction) |
| pKa (Conjugate Acid) | ~4.46 - 4.60 | ~4.50 |
| Primary Reaction Mode | Intramolecular cyclocondensation | Intermolecular condensation |
| Typical Products | Perimidines, Proton Sponges | Schiff bases, Polyureas, Polyimides |
| Industrial / Lab Use | Precursor to non-nucleophilic bases, dyes | Polymer resins, corrosion inhibitors |
Part 3: Pathway Visualization
Divergent reaction pathways of 1,8-DAN and 1,6-DAN based on structural isomerism.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Ultrasound-Assisted Cyclocondensation of 1,8-DAN to Perimidines
Objective: Synthesize 2-aryl-2,3-dihydro-1H-perimidines using green chemistry principles. Causality & Rationale: Utilizing ultrasound accelerates the nucleophilic attack and subsequent dehydration by enhancing mass transfer. Ethanol is selected as a green solvent because it selectively precipitates the highly hydrophobic perimidine product, effectively driving the equilibrium forward without the need for harsh dehydrating agents[10].
Step-by-Step Methodology:
-
Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.0 mmol of 1,8-DAN and 1.0 mmol of the target aromatic aldehyde (e.g., benzaldehyde) in 10 mL of absolute ethanol.
-
Catalysis: Add 10 mol% of N-Bromosuccinimide (NBS) or Iron(III) phosphate ( FePO4 ) as a mild catalyst[3][10].
-
Reaction: Place the flask in an ultrasonic bath at room temperature. Sonicate for 10–20 minutes.
-
Isolation: Filter the precipitated solid under vacuum and wash with cold aqueous ethanol (1:1).
-
Validation Checkpoint (Self-Validation):
-
Visual: The reaction mixture will transition from a clear solution to a dense, brightly colored (often green or dark red) suspension as the perimidine precipitates.
-
Analytical: TLC (Hexane/Ethyl Acetate 2:1) will show the complete disappearance of the highly polar 1,8-DAN spot (which turns brown upon air exposure) and the appearance of a single, highly fluorescent high-Rf spot corresponding to the perimidine.
-
Protocol 2: Step-Growth Polymerization of 1,6-DAN to Polyurea
Objective: Synthesize a linear polyurea resin for anti-corrosion applications. Causality & Rationale: N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent because its high polarity and aprotic nature prevent premature precipitation of the growing polymer chains, ensuring the formation of a high-molecular-weight product. The slow, dropwise addition of diisocyanate prevents exothermic runaway and cross-linking side reactions[9].
Step-by-Step Methodology:
-
Preparation: Purge a 100 mL three-neck round-bottom flask with dry Nitrogen. Dissolve 5.0 mmol of 1,6-DAN in 20 mL of anhydrous NMP.
-
Addition: Dissolve 5.0 mmol of a diisocyanate (e.g., Toluene diisocyanate, TDI) in 5 mL of anhydrous NMP. Add this solution dropwise to the 1,6-DAN solution over 30 minutes under vigorous mechanical stirring at 0°C.
-
Propagation: Allow the reaction to warm to room temperature and stir for an additional 4 hours to ensure complete monomer conversion.
-
Precipitation: Pour the viscous polymer solution slowly into 200 mL of vigorously stirred deionized water to precipitate the polyurea. Filter and dry under a vacuum at 60°C.
-
Validation Checkpoint (Self-Validation):
-
Physical: The most critical real-time indicator is a dramatic increase in the solution's viscosity during step 3, confirming successful chain extension.
-
Analytical: FT-IR of the dried solid will show the disappearance of the sharp primary amine N-H stretching bands (~3400 cm−1 ) and the appearance of strong urea carbonyl (C=O) stretching bands at ~1650 cm−1 .
-
References
-
Ab Initio Quantum Mechanical Study on the Origin of the pKa Differences of the Proton Sponges ACS Publications[Link]
-
Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines Asian Journal of Chemistry[Link]
-
A new catalyst for the synthesis of 2-substituted perimidines catalysed by FePO4 Taylor & Francis Online[Link]
-
1,8-Bis(dimethylamino)naphthalene Wikipedia[Link]
-
A green alternative approach for synthesis of 2-substituted-1H-Perimidine catalysed by NBS in Ultra Sonication method Journal of Chemical and Pharmaceutical Research[Link]
-
Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands Inorganic Chemistry Research[Link]
- WO2021171939A1 - Polyimide varnish Google P
- TW202130703A - Method for manufacturing patterned liquid crystal display element Google P
- US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation Google P
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,8-Diaminonaphthalene CAS#: 479-27-6 [m.chemicalbook.com]
- 5. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 6. inorgchemres.org [inorgchemres.org]
- 7. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]
- 8. TW202130703A - Method for manufacturing patterned liquid crystal display element - Google Patents [patents.google.com]
- 9. US11377595B2 - Inhibition of metal corrosion in aqueous media using a polyurea formulation - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
analytical differentiation of diaminonaphthalene isomers
As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers in complex matrices. Diaminonaphthalenes (DANs) are a prime example: they are critical intermediates in industrial and biochemical applications, but their structural similarities make them notoriously difficult to separate.
For instance, 1,5-diaminonaphthalene (1,5-DAN) is a vital precursor for polyurethane elastomers, 1,8-diaminonaphthalene (1,8-DAN) is used in solvent dyes and proton sponges, and 2,3-diaminonaphthalene (2,3-DAN) is a highly specific fluorogenic probe for nitric oxide and selenium[1][2]. Because these isomers share identical molecular weights ( C10H10N2 , MW 158.20), direct mass spectrometry without prior orthogonal separation is ineffective.
This guide provides an objective comparison of the three primary analytical modalities used to differentiate DAN isomers, supported by field-proven experimental protocols and mechanistic causality.
Comparative Analysis of Analytical Modalities
To establish a robust analytical pipeline, we must exploit the subtle physicochemical differences between these isomers—specifically, their dipole moments, steric hindrance, and ortho/peri-amine reactivity.
A. Reversed-Phase HPLC-PDA (The Workhorse)
Mechanism: Separation relies on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The proximity of the amino groups dictates the molecule's overall polarity. For example, the peri-substituted 1,8-DAN exhibits intramolecular hydrogen bonding, reducing its interaction with the polar mobile phase compared to the more linear 1,5-DAN, resulting in distinct retention factors[3][4]. Verdict: Best for routine, baseline separation and quantification of bulk isomer mixtures without the need for derivatization.
B. GC-MS (Trace & Structural Elucidation)
Mechanism: Direct gas chromatography of primary aromatic amines often leads to severe peak tailing due to irreversible adsorption onto the silanol groups of the column[5]. By utilizing chemical derivatization (e.g., acetylation or trifluoroacetylation), we convert the polar −NH2 groups into amides. This eliminates hydrogen-bond donating capacity, drastically lowers the boiling point, and yields sharp chromatographic peaks suitable for high-sensitivity mass fragmentation[5]. Verdict: Best for trace-level environmental monitoring or toxicological screening where extreme sensitivity (ppb level) is required.
C. Spectrofluorometric Differentiation (Targeted 2,3-DAN Analysis)
Mechanism: Unlike 1,5-DAN or 1,8-DAN, the ortho-substituted 2,3-DAN exhibits unique chemical reactivity. In acidic media, 2,3-DAN reacts selectively with nitrite ( NO2− ) via N-nitrosation to form 1-(H)-naphthotriazole[1]. This triazole product is highly fluorescent (Excitation: 360 nm / Emission: 440 nm), whereas the unreacted isomers and the parent 2,3-DAN are not[2]. Verdict: Best for rapid, orthogonal confirmation of 2,3-DAN in biological or environmental samples without chromatographic separation.
Quantitative Data Summary
The following table summarizes the performance metrics of each analytical approach to help you select the optimal method for your workflow.
| Analytical Method | Target Isomers | Limit of Detection (LOD) | Sample Prep Time | Primary Advantage |
| RP-HPLC-PDA | 1,5-DAN, 1,8-DAN, 2,3-DAN | ~0.5 - 1.0 µg/mL | < 15 mins | No derivatization required; high reproducibility. |
| GC-MS (Derivatized) | All isomers | ~10 - 50 ng/mL | 1 - 2 hours | Superior sensitivity; definitive structural mass spectra. |
| Spectrofluorometry | 2,3-DAN specifically | ~5 - 10 nM | 30 mins | Absolute chemical specificity for the ortho-isomer. |
Experimental Workflows & Methodologies
To ensure trustworthiness, the protocols below are designed as self-validating systems. Always include a blank and a known standard spike to verify system suitability.
Protocol 1: RP-HPLC-PDA Separation of DAN Isomers
Causality Note: A slightly acidic mobile phase ensures consistent protonation states of the amino groups, preventing peak broadening caused by secondary interactions with residual silanols on the C18 column[3].
-
Sample Preparation: Dissolve the isomer mixture in HPLC-grade methanol to a working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a high-endcapped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Start at 10% B, ramp to 60% B over 15 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 1.0 mL/min.
-
Detection: Monitor via Photodiode Array (PDA) at 240 nm and 280 nm[3].
-
Validation: 1,5-DAN will typically elute first due to higher relative polarity, followed by 2,3-DAN, and finally 1,8-DAN (due to intramolecular H-bonding increasing its lipophilicity).
Protocol 2: Fluorometric Validation of 2,3-DAN
Causality Note: The reaction must be kept strictly acidic (pH < 2) to ensure the generation of the nitrosonium ion ( NO+ ), which is the active electrophile required for the cyclization of 2,3-DAN into naphthotriazole[1][2].
-
Reagent Prep: Prepare a 0.1 mM solution of the unknown DAN isomer in 0.1 M HCl.
-
Reaction: Add 100 µL of 1 mM Sodium Nitrite ( NaNO2 ) to 1 mL of the isomer solution. Incubate in the dark at room temperature for 15 minutes.
-
Termination: Add 2.5 mL of 10 mM NaOH to stop the reaction and maximize the fluorescence quantum yield of the resulting triazole[6].
-
Measurement: Read the fluorescence at λex 360 nm and λem 440 nm[2]. A massive spike in fluorescence definitively confirms the presence of 2,3-DAN; 1,5-DAN and 1,8-DAN will remain near baseline.
Mechanistic Visualizations
Caption: Decision matrix for selecting the appropriate analytical modality for DAN isomers.
Caption: Reaction pathway demonstrating the specific fluorogenic conversion of 2,3-DAN.
References
-
BenchChem. Application Note: HPLC Separation of Diaminotoluene Isomers. Retrieved from 3
-
BenchChem. 2,6-Diaminonaphthalene-1-carboxylic acid Method Development. Retrieved from 4
-
Sigma-Aldrich. 2,3-Diaminonaphthalene DAN Fluorescent Probe. Retrieved from 1
-
Cayman Chemical. 2,3-Diaminonaphthalene (DAN, NSC 62692, CAS Number: 771-97-1). Retrieved from2
-
ALWSCI. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? Retrieved from 5
-
MedChemExpress. 2,3-Diaminonaphthalene | Fluorescent Dye. Retrieved from 6
Sources
- 1. 2,3-Diaminonaphthalene DAN Fluorescent Probe [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Diaminonaphthalene-1-carboxylic acid | 46390-04-9 | Benchchem [benchchem.com]
- 5. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Performance Guide: 1,6-Diaminonaphthalene in Advanced Materials and Therapeutics
Introduction: The Structural Causality of Isomer Performance
In the design of advanced polymers, organic semiconductors, and coordination complexes, the selection of the correct diaminonaphthalene (DAN) isomer is not merely a matter of functional group availability; it is a strict exercise in geometric and electronic tuning.
While 1,5-Diaminonaphthalene (1,5-DAN) is widely known for its rigid, centrosymmetric ( C2h ) structure, and 1,8-DAN is favored for peri-position chelation (proton sponges), 1,6-Diaminonaphthalene (1,6-DAN) occupies a unique mechanistic niche. The 1,6-substitution pattern breaks perfect inversion symmetry ( C1 point group), introducing a non-zero dipole moment and a "kinked" molecular axis. This fundamental geometric shift disrupts rigid intermolecular π−π stacking, thereby drastically enhancing solubility, altering the HOMO/LUMO energy gap, and providing unique angular vectors for metal coordination[1][2].
This guide objectively compares 1,6-DAN against its primary alternatives (1,5-DAN and 1,8-DAN) across three critical applications: Polyimide Varnishes, Organic Electronics, and Ligand Architecture.
Polyimide Resins & Liquid Crystal Alignment Films
The Mechanistic Advantage: Suppressing Hygroscopic Whitening
Polyimide varnishes used for Liquid Crystal Display (LCD) alignment films are typically synthesized via the polycondensation of diamines and tetracarboxylic dianhydrides in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP).
When 1,5-DAN is used, the resulting polyamic acid chains are highly linear and prone to strong intermolecular hydrogen bonding and π -stacking. If exposed to high-humidity environments during spin-coating, moisture ingress lowers the solvent quality, causing the rigid 1,5-DAN-based polymers to rapidly precipitate—a defect known as hygroscopic whitening [3].
Replacing 1,5-DAN with 1,6-DAN introduces a structural "kink" into the polymer backbone. This reduces the polymer's crystallinity and melt viscosity, significantly enhancing its solubility in NMP. The resulting varnish maintains optical clarity even under high humidity, ensuring defect-free alignment films[3].
Quantitative Comparison
Table 1: Comparative Properties of DAN Isomers in Polyimide Synthesis
| Property | 1,6-DAN | 1,5-DAN | 1,8-DAN |
| Molecular Symmetry | Asymmetric ( C1 ) | Centrosymmetric ( C2h ) | C2v (Peri-substituted) |
| Solubility in NMP | Excellent (>20 wt%) | Poor (<5 wt%) | Moderate |
| Polymer Backbone | Kinked / Flexible | Highly Linear / Rigid | Sterically Hindered |
| Hygroscopic Whitening | Suppressed | Severe | Moderate |
| Varnish Shelf Life | > 6 Months | < 1 Month (Precipitates) | ~ 3 Months |
Validated Protocol: Polyimide Varnish Preparation & Whitening Test
To empirically validate the anti-whitening properties of 1,6-DAN, execute the following self-validating workflow:
-
Monomer Dissolution: Dissolve 0.1 mol of 1,6-DAN in 150 mL of anhydrous NMP under a dry nitrogen atmosphere at 20°C.
-
Polycondensation: Gradually add 0.1 mol of a selected tetracarboxylic dianhydride (e.g., PMDA). Stir continuously at 0–20°C for 4 hours to form a highly viscous polyamic acid solution.
-
Partial Imidization: Heat the solution to 150°C for 2 hours to achieve a 40–80% imidization rate, optimizing the voltage holding ratio for LCD applications[3].
-
Whitening Stress Test: Spin-coat the resulting varnish onto a glass substrate. Expose the wet film to an environment of 80% Relative Humidity (RH) at 25°C for 24 hours.
-
Validation: A successful 1,6-DAN formulation will cure into a transparent film, whereas a 1,5-DAN control will exhibit macroscopic white opacity (polymer precipitation).
Caption: Workflow for synthesizing 1,6-DAN based polyimide varnishes and validating anti-whitening.
Organic Electronics: Hole Transport Layers (HTL)
In molecular electronics, diaminonaphthalenes are utilized as electron-donating moieties in donor-acceptor systems and Hole Transport Layers (HTLs) for OLEDs[1]. The charge carrier transport mechanism relies heavily on the HOMO/LUMO energy gap and the molecular dipole moment[4].
1,5-DAN possesses a dipole moment of exactly 0.0 Debye due to its inversion center[4]. While this is excellent for forming highly ordered, crystalline n-type semiconductor cocrystals (e.g., with TCNQ), it is detrimental for OLED HTLs, which require amorphous film morphologies to prevent light-scattering microcrystals. 1,6-DAN, with its asymmetric structure, possesses a permanent dipole moment (approx. 1.5 - 2.0 D). This dipole prevents excessive crystallization during vacuum deposition, resulting in smooth, amorphous thin films with excellent hole mobility[1].
Table 2: Optoelectronic Properties (Representative DFT & Experimental Data)
| Isomer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Dipole Moment (D) | Primary Optoelectronic Role |
| 1,6-DAN | -5.20 | -1.80 | 3.40 | ~ 1.8 | Amorphous Hole Transport (OLEDs) |
| 1,5-DAN | -5.35 | -1.75 | 3.60 | 0.0 | Crystalline Donor-Acceptor Matrices |
| 1,8-DAN | -5.10 | -1.90 | 3.20 | ~ 2.5 | Cation Sensors / Proton Sponges |
Coordination Chemistry & Ligand Architecture
When designing symmetrical ligands for metal-organic frameworks (MOFs) or metallo-supramolecular cylinders, the diamine dictates the spatial orientation of the binding sites.
Reacting 1,5-DAN with pyridine-2-carbaldehyde yields a rigid, linear ligand. Conversely, refluxing 1,6-DAN with pyridine-2-carbaldehyde yields the ligand N,N′-(naphthalene-1,6-diyl)bis(1-(pyridin-2-yl)methanimine)[2]. Because the amines are at the 1 and 6 positions, the resulting pyridylimine binding units project outward at an offset angle. This "kinked" geometry prevents flat 2D stacking and forces the assembly of complex 3D architectures driven by specific C−H⋯π interactions, which are highly sought after for advanced gas uptake or heavy metal filtration[2].
Validated Protocol: Synthesis of 1,6-DAN Pyridylimine Ligands
-
Reagent Preparation: Combine 1.0 mol (158.20 g) of 1,6-DAN and 2.0 mol (214.22 g) of pyridine-2-carbaldehyde in a round-bottom flask[2].
-
Solvent Addition: Suspend the reactants in 500 mL of extra-pure ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 10 hours. The reaction proceeds via Schiff base condensation.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization.
-
Purification: Filter the resulting crystals and wash thoroughly with a 1:1 (v/v) ethanol/acetone solution to remove unreacted aldehydes. Dry in a vacuum oven at 60°C[2].
Caption: Logical relationship between DAN isomer symmetry, physical properties, and end-use applications.
Conclusion
The selection of 1,6-Diaminonaphthalene over its 1,5- or 1,8- counterparts is dictated by the need to break molecular symmetry. By introducing a geometric kink and a permanent dipole moment, 1,6-DAN prevents the catastrophic crystallization and precipitation seen in linear polyimides, enables the formation of amorphous hole-transport thin films, and provides unique angular vectors for advanced 3D ligand synthesis. For researchers developing next-generation flexible displays or complex MOFs, 1,6-DAN offers a distinct, mechanistically proven advantage.
References
- University of Babylon / Journal of Physics.Theoretical study of molecular structure parameters for naphthalene and its simple derivatives with electron donating diamino groups.
- Google Patents (WO2021171939A1).Polyimide varnish and methods for suppressing hygroscopic whitening.
- MDPI (Crystals).Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units.
- Molecular Systems Design & Engineering (RSC Publishing).Elucidating the role of charge transfer on semiconductor properties in a new donor–acceptor cocrystal.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]
- 4. Elucidating the role of charge transfer on semiconductor properties in a new donor–acceptor cocrystal 1,5-dihydroxynaphthalene:TCNQ - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00033E [pubs.rsc.org]
Comparative Guide to Diaminonaphthalene Isomers: DFT Insights and Experimental Validation
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
Diaminonaphthalene (DAN) isomers are highly versatile building blocks in materials science, organic electronics, and analytical chemistry. The structural variation of the two amino groups across the naphthalene core fundamentally alters their electronic properties, spatial symmetry, and reactivity.
This guide provides an objective, data-driven comparison of DAN isomers—with a specific focus on the widely utilized 1,5-DAN and 1,8-DAN . By synthesizing Density Functional Theory (DFT) calculations with field-proven experimental data, we establish the causality behind their divergent behaviors. Whether you are designing conductive polymer matrices for biosensors or selecting electron-transfer matrices for MALDI-TOF mass spectrometry, this guide serves as a comprehensive framework for isomer selection.
Mechanistic Insights: The Causality of Isomerism
The physicochemical behavior of DAN isomers is dictated by the interplay between steric hindrance, intramolecular hydrogen bonding, and π -electron delocalization. DFT calculations, typically performed at the B3LYP/6-31G(d,p) level, provide the theoretical grounding for these observations [1].
-
1,8-Diaminonaphthalene (1,8-DAN): The peri-positioning of the amino groups forces them into close proximity. This induces significant lone-pair repulsion, slightly twisting the amino groups out of perfect coplanarity with the aromatic ring. However, this proximity also enables unique chelating abilities, allowing 1,8-DAN to act as a rigid platform for metal complexation (e.g., aluminum complexes) [2] and facilitating a "proton sponge" effect.
-
1,5-Diaminonaphthalene (1,5-DAN): Symmetrical and opposite-facing, the amino groups in 1,5-DAN experience zero steric clash. This allows for optimal overlap between the nitrogen lone pairs and the naphthalene π -system, resulting in extended linear conjugation. Consequently, 1,5-DAN exhibits superior electron-transfer capabilities, making it an exceptional secondary-reaction matrix in mass spectrometry [3].
-
2,6-Diaminonaphthalene (2,6-DAN): Substitution along the longest axis of the naphthalene core maximizes the distance over which electrons can delocalize, resulting in the narrowest HOMO-LUMO gap among the isomers.
Comparative DFT Analysis
The following table summarizes the key electronic properties of various DAN isomers calculated using the B3LYP/6-31G(d,p) basis set [1, 4]. The Energy Gap (HOMO-LUMO) is a critical global reactivity descriptor; a narrower gap typically correlates with higher polarizability, lower kinetic stability, and higher chemical reactivity (softness).
Table 1: Calculated Electronic Properties of Diaminonaphthalene Isomers
| Isomer | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Primary Application / Trait |
| 1,2-DAN | -495.34 | -5.14 | -0.95 | 4.19 | Ortho-coupling precursor |
| 1,4-DAN | -495.35 | -5.01 | -1.03 | 3.98 | Low oxidation potential |
| 1,5-DAN | -495.35 | -5.06 | -0.98 | 4.08 | MALDI-TOF ET Matrix |
| 1,8-DAN | -495.34 | -5.09 | -0.90 | 4.19 | Biosensor Polymer Films |
| 2,3-DAN | -495.34 | -5.01 | -0.95 | 4.06 | Chelating agent |
| 2,6-DAN | -495.35 | -4.98 | -1.03 | 3.95 | High polarizability |
Data derived from standardized DFT computational screening. The higher energy gap of 1,8-DAN reflects the steric disruption of π -conjugation compared to the highly delocalized 2,6-DAN.
Experimental Validation & Alternative Selection
To translate computational data into applied science, we must evaluate how these isomers perform in experimental workflows.
Performance Comparison: 1,8-DAN vs. 1,5-DAN
1. Electrochemical Polymerization (Biosensors):
-
1,8-DAN is the superior alternative for creating interference-free biosensors. When electropolymerized, it undergoes radical-radical coupling to form poly(1,8-DAN) films with extraordinary permselective properties. These films effectively trap enzymes (like cholesterol oxidase) while blocking endogenous interferents like ascorbic acid [5].
-
Why? The peri-amino groups facilitate a mixture of ortho-C-C and para-C-N linkages, creating a highly cross-linked, dense polymeric mesh that acts as a size and charge exclusion barrier.
2. Laser Desorption Ionization Mass Spectrometry (MALDI):
-
1,5-DAN outperforms 1,8-DAN as an electron-transfer (ET) matrix. It is highly effective for the analysis of indolenine-based dyes and croconaines [3].
-
Why? The symmetric 1,5-substitution provides an ideal ionization potential and stable radical cation intermediate, facilitating efficient secondary electron transfer to the analyte without matrix fragmentation cluttering the spectrum.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains internal checkpoints to verify the accuracy of the data before proceeding.
Protocol 1: Computational DFT Workflow (Isomer Evaluation)
This protocol describes the standard method for calculating the electronic properties of DAN isomers.
-
Initial Geometry Construction: Build the 3D structure of the selected DAN isomer using GaussView. Ensure proper sp3 pyramidalization of the amino nitrogens.
-
Geometry Optimization: Submit the structure to Gaussian 16 using the OPT keyword.
-
Parameters: Functional: B3LYP (or M06-2X for better dispersion modeling); Basis Set: 6-31G(d,p).
-
-
Frequency Analysis (Validation Step): Run a vibrational frequency calculation (FREQ) on the optimized geometry at the same level of theory.
-
Self-Validation Check: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is at a transition state, not a true local minimum. You must distort the geometry along the imaginary mode and re-optimize.
-
-
Property Extraction: Extract the HOMO and LUMO energies from the formatted checkpoint file. Calculate the global hardness ( η ) using the formula η=(ELUMO−EHOMO)/2 .
Caption: Computational workflow for DFT analysis and experimental validation of DAN isomers.
Protocol 2: Electrochemical Polymerization of 1,8-DAN
This protocol outlines the synthesis of poly(1,8-DAN) films for biosensor applications.
-
Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution (PBS) adjusted to a neutral pH (7.0). Causality: Neutral pH is critical to maintain the bioactivity of enzymes that will be entrapped in the polymer matrix.
-
Monomer Addition: Dissolve 1,8-DAN monomer to a final concentration of 5 mM in the PBS. Deaerate the solution with high-purity N2 gas for 15 minutes to prevent oxygen reduction interference.
-
Cyclic Voltammetry (CV): Use a three-electrode setup (Glassy Carbon working, Pt wire counter, Ag/AgCl reference). Cycle the potential between -0.2 V and +0.8 V at a scan rate of 50 mV/s for 10-15 cycles.
-
Self-Validation Check: Observe the voltammogram. The first cycle should show a distinct irreversible oxidation peak near +0.6 V (monomer oxidation). Subsequent cycles must show the growth of new reversible redox couples at lower potentials, confirming the deposition of the electroactive poly(1,8-DAN) film.
-
-
Washing & Curing: Rinse the modified electrode with distilled water to remove unreacted monomer.
Caption: Electrochemical polymerization pathway of 1,8-DAN for biosensor applications.
Conclusion
The selection of a diaminonaphthalene isomer must be driven by the specific electronic and structural requirements of the target application. 1,8-DAN is the optimal choice for applications requiring rigid chelation, steric-driven permselectivity, or robust conductive films. Conversely, 1,5-DAN and 2,6-DAN are the superior alternatives when extended π -conjugation, low energy gaps, and efficient electron transfer are the primary objectives. By utilizing the provided DFT workflow, researchers can reliably predict the behavior of novel DAN derivatives before committing to costly synthetic routes.
Publish Comparison Guide: Orthogonal Validation of 1,6-Diaminonaphthalene Structures via X-ray Crystallography vs. NMR Spectroscopy
Executive Summary
1,6-Diaminonaphthalene (1,6-DAN) is a pivotal bifunctional building block in the synthesis of advanced polyureas, transition metal coordination networks, and active pharmaceutical ingredients (APIs). Due to the presence of two highly reactive amino groups on a rigid aromatic core, 1,6-DAN and its derivatives (such as Schiff base ligands) are prone to complex intermolecular interactions, including π−π stacking and intricate hydrogen-bonding networks.
Accurately determining the 3D architecture of these molecules is critical for predicting their macroscopic material properties. As a Senior Application Scientist, I emphasize that structural validation cannot rely on a single analytical modality. This guide provides an objective comparison between Single Crystal X-ray Diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailing a self-validating experimental workflow grounded in recent crystallographic literature.
Methodological Comparison: SCXRD vs. Solution-State NMR
While NMR spectroscopy is the workhorse of the synthetic laboratory, it is fundamentally a solution-state technique. It provides an ensemble average of molecular conformations and relies on through-bond (J-coupling) or through-space (NOE) interactions to infer connectivity.
In contrast, SCXRD is the gold standard for absolute structural elucidation. It provides exact 3D spatial coordinates, precise bond lengths, and maps the non-covalent interactions that dictate solid-state behavior. For rigid aromatic systems like 1,6-DAN, where solid-state packing directly dictates material properties (e.g., conductivity, ligand geometry), SCXRD is indispensable.
Quantitative Performance Comparison
| Analytical Parameter | Single Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) |
| Primary Output | 3D spatial coordinates, bond lengths, angles | Chemical shifts (ppm), J-couplings (Hz) |
| Resolution Limit | Atomic resolution (< 0.8 Å) | Ensemble average of conformers |
| Sample Requirement | ~0.1 mm³ high-quality single crystal | ~5–10 mg highly pure bulk powder |
| Data Acquisition Time | 12–24 hours (depending on symmetry/size) | 10–30 minutes (1D 1 H / 13 C) |
| Validation Metric | R1<0.05 , wR2<0.15 | Signal-to-noise ratio, integration values |
| Intermolecular Forces | Directly observed (H-bonds, π−π distances) | Inferred (via NOESY/ROESY cross-peaks) |
Experimental Workflow: A Self-Validating Protocol
A robust structural validation protocol must be a closed-loop, self-validating system. The following step-by-step methodology ensures that the precise spatial data obtained from SCXRD accurately represents the bulk material synthesized, eliminating the risk of polymorphic bias.
Step 1: Synthesis and High-Purity Isolation
-
Methodology : 1,6-DAN is reacted with a target electrophile (e.g., pyridine-2-carbaldehyde) under reflux in extra-pure ethanol . The resulting precipitate is washed with an ethanol/acetone solution and dried.
-
Causality : 1,6-DAN is highly susceptible to air oxidation, which forms dark, amorphous oligomers. Reactions must be strictly controlled, and the product must be rigorously purified. Impurities act as crystal lattice terminators; even trace contaminants will poison the growing crystal face, preventing the formation of diffraction-quality single crystals.
Step 2: Thermodynamic Crystal Growth
-
Methodology : The purified 1,6-DAN derivative is dissolved in a minimal volume of a coordinating solvent and subjected to slow evaporation at ambient temperature.
-
Causality : Rapid precipitation yields kinetic products (powders or microcrystals). Slow evaporation maintains the system near equilibrium, allowing molecules to reversibly attach and detach from the crystal lattice. This thermodynamic control corrects packing errors, yielding flawless, prism-shaped crystals (ideal dimensions approx. 0.06 × 0.06 × 0.30 mm³) .
Step 3: SCXRD Data Collection and Refinement
-
Methodology : A single crystal is mounted on a glass fiber and rapidly cooled to cryogenic temperatures (e.g., 180K or 100K) using a nitrogen gas stream. Data is collected using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å) .
-
Causality : Cooling the crystal is not merely procedural; it fundamentally minimizes the thermal vibration of atoms (the Debye-Waller factor). This sharpens the diffraction spots and dramatically improves the signal-to-noise ratio, allowing for the accurate resolution of lighter atoms (like hydrogen) and subtle π−π dispersion forces.
-
Self-Validation : The refinement process is self-validating through the crystallographic agreement indices. An R1 value < 0.05 confirms a highly reliable structural model free of severe twinning, solvent disorder, or misassigned atoms.
Step 4: Orthogonal Validation via Solution-State NMR
-
Methodology : An aliquot of the bulk powder from Step 1 is dissolved in a deuterated solvent and analyzed via 1 H and 13 C NMR.
-
Causality : SCXRD analyzes a single microscopic crystal, which might represent a minor kinetic polymorph rather than the bulk yield. NMR acts as the orthogonal check; by confirming that the bulk powder's chemical shifts perfectly align with the connectivity established by the SCXRD model, we validate that the single crystal is truly representative of the macroscopic batch.
Workflow Visualization
The logical relationship between synthesis, thermodynamic crystallization, and orthogonal validation is mapped below.
Workflow for orthogonal structural validation of 1,6-Diaminonaphthalene.
Conclusion
For the structural validation of 1,6-Diaminonaphthalene and its derivatives, neither SCXRD nor NMR should be used in isolation. SCXRD provides the unparalleled spatial resolution required to map the rigid naphthalene core and its intermolecular networks, while NMR ensures bulk homogeneity. By coupling thermodynamic crystal growth with cryogenic data collection and orthogonal NMR validation, researchers can establish a rigorously self-validating structural profile essential for downstream drug development and materials science.
References
-
Mirtamizdoust, B., Karamad, A., Rahmani, N., Hanifehpour, Y., & Joo, S. W. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Crystals, 13(7), 1129.[Link]
why use 1,6-Diaminonaphthalene instead of 2,6-Diaminonaphthalene
The Structural Advantage: Why 1,6-Diaminonaphthalene Outperforms 2,6-Diaminonaphthalene in High-Performance Polymer Synthesis
In the development of advanced polyimides, polyamides, and organic semiconductors, the selection of diamine monomers dictates the fundamental thermomechanical and physicochemical properties of the resulting material. While both 1,6-Diaminonaphthalene (1,6-DAN) and 2,6-Diaminonaphthalene (2,6-DAN) share the same highly stable naphthalene core, their application profiles diverge drastically.
For modern applications—ranging from liquid crystal alignment agents to flexible optoelectronics—1,6-DAN is overwhelmingly preferred over 2,6-DAN . This guide provides an objective, data-driven comparison of these two isomers, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for researchers.
Mechanistic Causality: Symmetry vs. Asymmetry
The core difference between 1,6-DAN and 2,6-DAN lies in their substitution geometry, which fundamentally alters polymer chain propagation and solid-state packing.
-
2,6-Diaminonaphthalene (The Rigid Rod): The amino groups in 2,6-DAN are located at opposite ends of the naphthalene ring, creating a highly symmetrical, collinear axis of propagation. When polymerized (e.g., with a dianhydride like PMDA), it forms a rigid-rod polymer backbone[1]. While this collinearity maximizes interchain hydrogen bonding and π−π stacking (resulting in exceptional thermal stability and a high glass transition temperature), it virtually eliminates fractional free volume. Consequently, 2,6-DAN-based polymers suffer from intractable insolubility in standard organic solvents and often precipitate out of solution before reaching a high molecular weight[1].
-
1,6-Diaminonaphthalene (The Kinked Conformation): The asymmetric substitution of 1,6-DAN introduces a distinct "kink" (an angle of approximately 120°) into the polymer backbone. This bent conformation sterically hinders dense chain packing and disrupts long-range crystalline order. The increased free volume drastically reduces the cohesive energy density of the polymer, granting 1,6-DAN-based polyimides excellent solubility in polar aprotic solvents (such as NMP, DMAc, and DMF) without sacrificing the inherent thermal stability provided by the naphthalene moiety[2]. Furthermore, in polyimide varnishes, 1,6-DAN effectively suppresses polymer precipitation caused by moisture absorption, ensuring long-term shelf stability[2][3].
Fig 1: Mechanistic causality of monomer symmetry on polymer chain packing and macroscopic solubility.
Quantitative Performance Comparison
The structural differences translate directly into measurable macroscopic properties. Table 1 summarizes the experimental data comparing standard polyimides synthesized using 1,6-DAN versus 2,6-DAN (using 4,4'-Oxydiphthalic anhydride, ODPA, as the dianhydride reference).
| Property / Metric | 1,6-Diaminonaphthalene (1,6-DAN) | 2,6-Diaminonaphthalene (2,6-DAN) | Causality / Impact |
| Solubility (NMP, DMAc, DMF) | Highly Soluble (>20 wt%) | Insoluble (<1 wt%) | 1,6-DAN allows for spin-coating and inkjet printing of varnishes[2]. |
| Glass Transition Temp ( Tg ) | ~310 °C | >400 °C (Often decomposes before Tg ) | 2,6-DAN's rigidity prevents thermal transitions, making melt-processing impossible[4]. |
| Moisture Tolerance (Varnish) | Excellent (No precipitation) | Poor (Rapid precipitation) | 1,6-DAN prevents moisture-induced salt-formation precipitation in alignment agents[3]. |
| Optical Transparency | High (Reduced Charge Transfer) | Low (Opaque/Dark) | Kinked chains in 1,6-DAN reduce interchain Charge Transfer Complexes (CTC). |
| Primary Processing Method | Solution Casting | Harsh Acid Polycondensation (e.g., PPA) | 2,6-DAN requires highly corrosive polyphosphoric acid for synthesis[1]. |
Self-Validating Experimental Protocol: Synthesis of Soluble 1,6-DAN Polyimide
To demonstrate the processability advantage of 1,6-DAN, the following step-by-step methodology outlines the synthesis of a highly soluble polyimide varnish. This protocol is designed to be self-validating: the absence of premature precipitation during the chemical imidization step confirms the efficacy of the 1,6-DAN kinked structure.
Materials Required:
-
1,6-Diaminonaphthalene (Monomer, purified via vacuum sublimation)
-
4,4'-Oxydiphthalic anhydride (ODPA) (Monomer, dried at 150°C in vacuo)
-
N,N-Dimethylacetamide (DMAc) (Anhydrous solvent)
-
Acetic Anhydride & Pyridine (Chemical imidization catalysts)
Step-by-Step Methodology:
-
Monomer Dissolution: In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 10.0 mmol of 1,6-DAN in 45 mL of anhydrous DMAc. Cool the solution to 0–5 °C using an ice bath.
-
Polycondensation (PAA Formation): Add 10.0 mmol of ODPA to the diamine solution in three equal portions over 30 minutes. Stir the mixture continuously at 0–5 °C for 2 hours, then allow it to warm to room temperature. Stir for an additional 12 hours to yield a highly viscous, homogeneous Polyamic Acid (PAA) solution. (Validation: The solution should be clear and highly viscous, indicating high molecular weight without precipitation).
-
Chemical Imidization: To the PAA solution, add an imidization mixture consisting of Acetic Anhydride (40.0 mmol) and Pyridine (40.0 mmol). Stir the reaction at 60 °C for 4 hours. (Validation: Unlike 2,6-DAN which would immediately crash out as an insoluble powder, the 1,6-DAN polyimide remains completely dissolved).
-
Precipitation and Purification: Pour the homogeneous polyimide solution slowly into 500 mL of vigorously stirred methanol. Collect the precipitated fibrous polymer via filtration, wash thoroughly with hot water to remove residual pyridine salts, and dry in a vacuum oven at 150 °C for 24 hours.
-
Varnish Formulation: Redissolve the dried polyimide powder in N-Methyl-2-pyrrolidone (NMP) at a 15 wt% concentration to formulate the final, moisture-stable varnish suitable for liquid crystal alignment layers[5][6].
Fig 2: Standardized workflow for synthesizing highly soluble 1,6-DAN based polyimide varnishes.
Field-Proven Insights & Applications
As a Senior Application Scientist, the choice between these isomers dictates the commercial viability of a product.
Liquid Crystal Alignment Agents: In the manufacturing of IPS (In-Plane Switching) and FFS (Fringe Field Switching) liquid crystal displays, polyimide varnishes are spin-coated onto substrates[6]. Varnishes made with rigid-rod diamines like 2,6-DAN are highly susceptible to moisture absorption during the coating process. Moisture causes the unreacted carboxylic acid groups to form salts with amines, leading to sudden polymer precipitation and catastrophic coating defects (blushing/cloudiness)[2]. By utilizing 1,6-DAN, the high free volume of the polymer matrix maintains solubility even in the presence of ambient moisture, ensuring a flawless, optically transparent alignment layer[3][5].
References
- Title: WO2021171939A1 - Polyimide varnish Source: Google Patents URL
-
Title: Rigid-rod benzobisthiazole polymer with reactive 2,6-dimethylphenoxy pendent groups Source: Researcher.Life / Journal of Polymer Science URL:[Link]
- Title: EP3031864B1 - Polyimide resin composition, and (polyimide resin)
- Title: TW202130703A - Method for manufacturing patterned liquid crystal display element Source: Google Patents URL
- Title: WO2023140322A1 - Weak-anchoring liquid crystal alignment agent, and liquid cyrstal display element Source: Google Patents URL
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]
- 3. WO2021171939A1 - Polyimide varnish - Google Patents [patents.google.com]
- 4. EP3031864B1 - Polyimide resin composition, and (polyimide resin)-fiber composite material - Google Patents [patents.google.com]
- 5. WO2023140322A1 - Weak-anchoring liquid crystal alignment agent, and liquid cyrstal display element - Google Patents [patents.google.com]
- 6. TW202130703A - Method for manufacturing patterned liquid crystal display element - Google Patents [patents.google.com]
thermal stability comparison of polyimides from diaminonaphthalene isomers
An in-depth guide for researchers and materials scientists evaluating the structure-property relationships of polyimides (PIs) derived from diaminonaphthalene (DAN) isomers.
Introduction to Naphthalene-Based Polyimides
Polyimides (PIs) are a premier class of high-performance polymers characterized by exceptional thermal stability, mechanical strength, and chemical resistance. In the pursuit of advanced materials for aerospace, microelectronics, and gas separation membranes, incorporating rigid aromatic moieties into the polymer backbone is a proven strategy. Naphthalene, a fused bicyclic aromatic system, offers superior rigidity and thermal resistance compared to single-ring phenylene structures.
However, the macroscopic thermal properties of naphthalene-based PIs are inextricably linked to the spatial arrangement of the amino groups on the diamine monomer. By comparing the 1,5- , 1,8- , and 2,6-diaminonaphthalene isomers, we can observe how subtle changes in monomer geometry dictate chain linearity, intermolecular packing, and ultimately, the thermal degradation profile of the resulting polymer[1].
Mechanistic Causality: Isomer Geometry and Thermal Stability
The thermal stability of a polyimide—typically quantified by its 5% weight loss temperature ( Td5% ) and glass transition temperature ( Tg )—is governed by the energy required to cleave chemical bonds and the cooperative mobility of the polymer chains.
-
2,6-Diaminonaphthalene (2,6-DAN): The Linear Rod The 2,6-substitution pattern provides a highly linear, extended, and symmetrical axis. When polymerized with a rigid dianhydride (e.g., PMDA or BPDA), it forms a rod-like backbone. This linearity maximizes chain-to-chain proximity, facilitating strong intermolecular charge-transfer (CT) interactions and dense packing[2]. Consequently, 2,6-DAN polyimides exhibit the highest Tg and thermal degradation temperatures.
-
1,5-Diaminonaphthalene (1,5-DAN): The Rigid Step The 1,5-substitution creates a "step-like" offset in the polymer chain. While not perfectly linear like the 2,6-isomer, the 1,5-linkage remains highly rigid and coplanar. This structure allows for excellent chain packing and high thermal stability, often exceeding 540 °C for Td5% [3]. It is a standard choice for balancing processability with high-temperature performance.
-
1,8-Diaminonaphthalene (1,8-DAN): The Steric Contortion The 1,8-positions (peri-positions) are adjacent across the fused rings. When bulky imide rings form at these sites, severe steric hindrance occurs. To relieve this strain, the polymer backbone twists out of planarity, creating a highly contorted structure. This prevents dense chain packing, resulting in high fractional free volume (FFV). While this makes 1,8-DAN ideal for Polymers of Intrinsic Microporosity (PIMs) used in gas separation[4], the reduced intermolecular forces lower its thermal degradation threshold compared to its 1,5- and 2,6-counterparts.
Causality between DAN isomer geometry, polymer chain conformation, and resulting thermal stability.
Quantitative Data Comparison
The following table synthesizes representative thermal data for polyimides synthesized from DAN isomers paired with a standard fluorinated dianhydride (6FDA) to isolate the effect of the diamine structure.
| Diamine Monomer | Backbone Conformation | Tg (°C) | Td5% in N2 (°C) | Chain Packing Density | Primary Application |
| 2,6-DAN | Linear, Rod-like | > 380 | 560 – 580 | Very High | Advanced composites, structural films |
| 1,5-DAN | Rigid, Step-like | 340 – 360 | 540 – 550 | High | High-temp adhesives, microelectronics |
| 1,8-DAN | Contorted, Non-planar | ~ 300 | 450 – 500 | Low (High FFV) | Gas separation membranes (PIMs) |
Note: Td5% represents the temperature at which 5% weight loss occurs, a standard metric for polymer thermal degradation[4],[3].
Experimental Methodology: Synthesis and Validation
To accurately compare the thermal stability of these isomers, researchers must utilize a self-validating synthesis protocol. Impurities or incomplete imidization will artificially lower thermal stability metrics, masking the true structure-property relationship.
Step 1: Monomer Purification (Critical Pre-requisite)
Aromatic diamines are highly susceptible to oxidation.
-
Protocol: Sublime or recrystallize the DAN isomers from ethanol under an inert argon atmosphere until colorless or pale-yellow crystals are obtained.
-
Validation: Verify purity via melting point analysis and 1H NMR. The presence of oxidized impurities will terminate chain growth during polymerization, resulting in low molecular weight and poor thermal properties.
Step 2: Poly(amic acid) (PAA) Synthesis
-
Protocol: In a flame-dried flask purged with nitrogen, dissolve 10.0 mmol of the purified DAN isomer in anhydrous N-methyl-2-pyrrolidone (NMP). Cool the solution to 0 °C. Slowly add 10.0 mmol of the dianhydride (e.g., 6FDA) in small portions over 30 minutes to control the exothermic reaction. Stir for 24 hours at room temperature to form a viscous PAA solution.
-
Validation: Measure the inherent viscosity ( ηinh ) of the PAA solution (0.5 g/dL in NMP at 30 °C). An ηinh>0.8 dL/g confirms the formation of a high-molecular-weight precursor.
Step 3: Imidization (Thermal vs. Chemical)
The choice of imidization heavily influences the final thermal and mechanical properties. Chemical imidization often restricts the evaporation of small molecules at high temperatures, leading to better in-plane orientation and a lower Coefficient of Thermal Expansion (CTE)[5].
-
Thermal Imidization: Cast the PAA solution onto a glass plate. Heat stepwise under a vacuum: 80 °C (2h), 150 °C (1h), 250 °C (1h), and 300 °C (1h). Stepwise heating prevents solvent boiling, which causes micro-voids.
-
Chemical Imidization: Add an equimolar mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst) to the PAA solution. Stir at room temperature for 24 hours, then precipitate into methanol.
-
Validation: Use FTIR spectroscopy to confirm complete imidization. Look for the disappearance of amide peaks (~1650 cm −1 ) and the appearance of characteristic imide peaks at 1780 cm −1 (C=O asymmetrical stretching), 1720 cm −1 (C=O symmetrical stretching), and 1370 cm −1 (C-N stretching).
Step 4: Thermal Characterization
-
Thermogravimetric Analysis (TGA): Heat 5-10 mg of the fully imidized film in a platinum pan under a 60 mL/min nitrogen purge. Ramp from ambient to 800 °C at 10 °C/min. Record the Td5% and Td10% [4].
-
Differential Scanning Calorimetry (DSC): Perform a heat-cool-heat cycle up to 450 °C at 20 °C/min under nitrogen to erase thermal history and accurately determine the Tg .
Self-validating experimental workflow for the synthesis and thermal evaluation of polyimides.
Conclusion
The selection of a diaminonaphthalene isomer is not merely a structural footnote; it is the primary deterministic factor in the thermal stability of the resulting polyimide. For applications demanding the absolute maximum in thermal resistance and mechanical rigidity, 2,6-DAN is the superior choice. 1,5-DAN serves as a highly stable, slightly more processable alternative. Conversely, 1,8-DAN sacrifices peak thermal stability to induce backbone contortion, making it a specialized monomer for generating high-free-volume materials like gas separation membranes.
References
-
Imide-Based Polymers of Intrinsic Microporosity: Probing the Microstructure in Relation to CO2 Sorption Characteristics. ACS Omega. Available at:[Link]
-
Phase Separation of Poly(amic acid-co-imide) Solution and Thermal Imidization Kinetics. ResearchGate. Available at:[Link]
-
The In-plane Orientation and Thermal Mechanical Properties of Chemically Imidized Polyimide Films. ResearchGate. Available at:[Link]
- Tetracarboxylic Dianhydride, Polyimide Precursor Resin, and Polyimide Film (WO2020027249A1). Google Patents.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. WO2020027249A1 - Tetracarboxylic dianhydride, polyimide precursor resin, polyimide, polyimide precursor resin solution, polyimide solution, and polyimide film - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Fluorescent Spectra and Application Workflows of Diaminonaphthalene (DAN) Isomers
As a Senior Application Scientist, selecting the correct fluorescent probe is rarely just about quantum yield; it is about understanding the stereoelectronic environment of the molecule and how it interacts with the target analyte. Diaminonaphthalene (DAN) isomers share a common aromatic core, yet the positional isomerism of their amine groups dictates entirely divergent excited-state dynamics, solvatochromic behaviors, and chemical reactivities.
This guide systematically compares the performance, mechanistic causality, and experimental workflows of three critical isomers: 2,3-diaminonaphthalene (2,3-DAN) , 1,8-diaminonaphthalene (1,8-DAN) , and 1,5-diaminonaphthalene (1,5-DAN) .
Mechanistic Causality: Why Isomer Structure Dictates Function
2,3-Diaminonaphthalene (2,3-DAN): The Gold Standard for Nitric Oxide
2,3-DAN is the premier fluorometric reagent for detecting nitric oxide (NO) via its stable proxy, nitrite (NO₂⁻), as well as selenium[1]. The adjacent amine groups at the 2 and 3 positions are uniquely suited for diazotization. Under highly acidic conditions, nitrite forms a reactive nitrosonium ion (NO⁺) that attacks the ortho-diamines, driving a cyclization reaction to form 1-(H)-naphthotriazole[2][3]. This product is highly fluorescent, but only when deprotonated. Therefore, the assay is a two-step self-validating system: an acidic reaction phase followed by a mandatory basic measurement phase to "turn on" the fluorescence at λem ~450 nm[2].
1,8-Diaminonaphthalene (1,8-DAN): Selective Sensing of Reactive Carbonyls
Unlike 2,3-DAN, 1,8-DAN is completely silent to nitric oxide[4]. Instead, the amine groups at the 1 and 8 (peri) positions create an optimal "bite angle" to condense with dicarbonyls, specifically Reactive Carbonyl Species (RCS) like methylglyoxal (MGO)[4][5]. MGO is a critical biomarker for glycolytic flux and cellular stress[6]. The condensation between 1,8-DAN and MGO forms a rigid, extended conjugated system that yields a strong fluorescent signal at λem ~400 nm, allowing for the direct visualization of MGO in living cells[6].
1,5-Diaminonaphthalene (1,5-DAN): Solvatochromism and Water Detection
1,5-DAN is not typically used for covalent analyte trapping. Because the amine groups are on opposite rings, they facilitate extended π-conjugation across the entire naphthalene core. Upon UV excitation, 1,5-DAN undergoes an Intramolecular Charge Transfer (ICT)[7]. In aprotic solvents (like pure acetonitrile), it emits a structured double-band fluorescence. However, the introduction of protic molecules (like trace water) forms hydrogen bonds with the amines, stabilizing the excited-state iminium form. This symmetry-breaking transition causes a profound bathochromic (red) shift to a single ICT band at ~405 nm, making 1,5-DAN an exceptional probe for trace water detection[7][8].
Quantitative Spectral Comparison
The following table summarizes the spectral properties and detection limits of the three isomers, providing a quick-reference benchmark for assay design.
| Isomer | Primary Target Analyte | Reaction Mechanism | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) |
| 2,3-DAN | Nitrite (NO proxy), Selenium | Diazotization / Cyclization | 360–365 nm | 415–450 nm | 10–50 nM (Nitrite) |
| 1,8-DAN | Reactive Carbonyls (MGO, GO) | Condensation | ~355 nm | 400–420 nm | 0.95–3.97 µM (MGO) |
| 1,5-DAN | Trace Water (in aprotic solvents) | Intramolecular Charge Transfer | ~320 nm | 405–415 nm | 0.08% v/v (Water in MeCN) |
Divergent Sensing Pathways
Divergent sensing pathways: 2,3-DAN selectively detects nitrite, while 1,8-DAN detects methylglyoxal.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the exact conditions required to exploit the unique properties of each isomer.
Protocol A: Fluorometric Determination of Nitrite using 2,3-DAN
Note: This assay is 50-100 times more sensitive than the traditional Griess assay[2].
-
Probe Preparation: Dissolve 50 µg of 2,3-DAN in 1 mL of 0.62 M HCl to yield a 0.31 mM working solution[2]. Causality: The HCl ensures the probe is ready for the acidic reaction environment.
-
Reaction Phase: Mix 10 µL of the 2,3-DAN solution with 100 µL of the biological sample or nitrite standard[2].
-
Incubation: Incubate at room temperature for 10–15 minutes. Causality: A pH of ~2 is strictly required to convert nitrite to the highly reactive nitrosonium ion, which drives the cyclization into naphthotriazole[2][3].
-
Alkalinization: Add 5 µL of 2.8 M NaOH to the reaction mixture[2]. Causality: The resulting 1-(H)-naphthotriazole is only highly fluorescent in its deprotonated state. Raising the pH to ≥ 10 eliminates fluorescent blanks and maximizes signal sensitivity[2].
-
Measurement: Dilute 100 µL of this solution with 4 mL of water. Measure fluorescence using an excitation wavelength of 365 nm and an emission wavelength of 450 nm[2].
Protocol B: In Situ Detection of Methylglyoxal (MGO) using 1,8-DAN
Note: Used for tracking glycolytic flux and cellular stress[6].
-
Cell Harvesting: Harvest cultured mammalian cells (e.g., THP1) via centrifugation and wash twice with DPBS[6].
-
Lysis: Lyse the cells in 100 µL of DPBS per 1 million cells using probe sonication. Centrifuge to separate and isolate the soluble lysate[6].
-
Reaction Setup: In a clear 96-well plate, combine 30 µL of the clarified lysate, 50 µL of DPBS, and 10 µL of 100 µM 1,8-DAN[6].
-
Incubation: Incubate the mixture for 30 minutes at room temperature. Causality: The peri-positioned amines of 1,8-DAN require sufficient time to undergo condensation with the dicarbonyl groups of MGO to form the rigid fluorescent adduct[4][6].
-
Measurement: Measure the fluorescence using a microplate reader set to λex = 355 nm and λem = 400 nm[6].
Protocol C: Trace Water Quantification in Organic Solvents using 1,5-DAN
Note: A non-destructive alternative to Karl Fischer titration[7].
-
Probe Preparation: Prepare a stock solution of 1,5-DAN in a strictly anhydrous aprotic solvent (e.g., dry acetonitrile)[7].
-
Sample Addition: Add the organic solvent sample of unknown water content to the 1,5-DAN probe solution[7].
-
Measurement: Excite the sample at λex = 320 nm and record the emission spectrum between 350 nm and 500 nm[7].
-
Data Analysis: Analyze the emission peak shift. In pure aprotic solvents, 1,5-DAN exhibits a structured double-band emission. As water content increases, hydrogen bonding stabilizes the excited-state iminium form, causing a symmetry-breaking transition and a distinct red-shift to a single ICT band at ~405 nm[7].
1,5-DAN solvatochromism: Protic solvents stabilize the ICT state, causing a red-shifted emission.
References
-
National Institutes of Health (NIH). "Development of a dual-analyte fluorescent sensor for the determination of bioactive nitrite and selenite in water samples". [Link]
-
National Institutes of Health (NIH). "Highly selective chemosensor for reactive carbonyl species based on simple 1,8-diaminonaphthalene". [Link]
-
Dojindo Molecular Technologies. "2,3-Diaminonaphthalene (for NO detection)". [Link]
-
National Institutes of Health (NIH). "Tuning the Activity of 1,5-Diamino-naphthalene Through an Asymmetric Mono-Amidation with Pyroglutamic Acid".[Link]
-
bioRxiv. "The Glycolytic Metabolite Methylglyoxal Covalently Inactivates the NLRP3 Inflammasome".[Link]
-
National Institutes of Health (NIH). "Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives".[Link]
-
MDPI. "Harnessing Excited-State Iminium Form in 1,5-Diaminonaphthalene for Rapid Water Detection in Organic Solvents". [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 3. biotium.com [biotium.com]
- 4. Highly selective chemosensor for reactive carbonyl species based on simple 1,8-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Tuning the Activity of 1,5-Diamino-naphthalene Through an Asymmetric Mono-Amidation with Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the comparative properties of naphthalenediamines
Title: A Comparative Guide to Naphthalenediamines: Isomeric Properties, Polymer Stability, and Fluorogenic Derivatization
Introduction
Naphthalenediamines (NDAs) are a critical class of isomeric aromatic diamines utilized extensively across polymer chemistry, materials science, and analytical derivatization. Unlike their single-ring counterparts (e.g., phenylenediamines), the fused bicyclic naphthalene core of NDAs imparts unique steric, thermodynamic, and optoelectronic properties. This guide provides an objective, data-driven comparison of key NDA isomers—specifically 1,5-NDA, 1,8-NDA, and 2,3-NDA—evaluating their solubility profiles, impact on polymer thermal stability, and efficacy as fluorogenic labeling agents.
Thermodynamic Profiles & Isomeric Separation (1,5-NDA vs. 1,8-NDA)
The industrial synthesis of NDAs typically begins with the reduction of dinitronaphthalene mixtures, necessitating rigorous separation of the 1,5- and 1,8-isomers[1]. The efficiency of this separation is dictated by the distinct thermodynamic solubility profiles of each isomer. Because 1,8-NDA has its amine groups in the peri position, it exhibits intramolecular hydrogen bonding and a distinct dipole moment compared to the symmetrical 1,5-NDA. This structural divergence significantly alters their solvation thermodynamics.
According to equilibrium solubility data published in the 1[1], 1,8-NDA generally demonstrates higher solubility across most solvents compared to 1,5-NDA. Notably, in non-polar solvents like toluene, the solubility order is inverted relative to alcohols, providing a mechanistic basis for solvent-extraction purification workflows[1].
Table 1: Comparative Solubility Order of 1,5-NDA and 1,8-NDA (273.15 K to 313.15 K)
| Isomer | Highest Solubility Solvent | Lowest Solubility Solvent | Overall Solubility Hierarchy |
| 1,5-NDA | Ethyl Acetate | Toluene | Ethyl acetate > Acetonitrile > Methanol > n-Propanol > Isopropanol > Toluene |
| 1,8-NDA | Ethyl Acetate | Methanol | Ethyl acetate > Acetonitrile > Toluene > n-Propanol > Isopropanol > Methanol |
(Data synthesized from isothermal saturation experiments[1])
Workflow for thermodynamic separation of 1,5-NDA and 1,8-NDA isomers via solvent extraction.
Protocol 1: Determination of Equilibrium Solubility via Isothermal Saturation
This protocol is a self-validating system designed to prevent kinetic supersaturation artifacts.
-
Preparation: Add an excess amount of the NDA isomer to 50 mL of the selected solvent (e.g., toluene) in a jacketed, sealed glass vessel. Causality: Maintaining a visible excess of solute ensures the solution can reach maximum thermodynamic saturation without being limited by solute depletion.
-
Equilibration: Agitate the mixture continuously at a constant temperature (e.g., 298.15 K) for 48 hours. Causality: Extended mechanical agitation overcomes the kinetic energy barrier of dissolution, ensuring the system reaches true thermodynamic equilibrium rather than a metastable state.
-
Settling: Cease agitation and allow the suspension to settle undisturbed for 24 hours at the exact same temperature. Causality: Settling prevents undissolved micro-particulates from being drawn into the analytical sample, which would artificially inflate the measured solubility concentration.
-
Sampling & Analysis: Extract the supernatant, filter through a 0.22 μm PTFE syringe filter, and quantify via HPLC. Self-Validation: Perform all measurements in independent triplicates. A relative standard deviation (RSD) of <1% confirms that equilibrium has been reliably and reproducibly achieved.
Structural Causality in Polymer Thermal Stability (NDA vs. PDA)
When synthesizing high-performance polymers (such as polyimides, polyamides, or flame-retardant composites), the choice of diamine precursor directly dictates the macromolecular rigidity. Comparing 1,5-diaminonaphthalene (1,5-NDA/DAN) to m-phenylenediamine (MPD) reveals the profound impact of aromatic topology.
Research published in 2[2] evaluated supramolecular flame retardants synthesized from these diamines in polylactic acid (PLA) composites. The 1,5-NDA-based retardant (HEDAN) outperformed the MPD-based retardant (HEMPD). The causality lies in the fused bicyclic ring of naphthalene: it restricts the rotational degrees of freedom within the polymer backbone, thereby increasing the energy barrier for thermal degradation and promoting dense char formation during combustion[2].
Table 2: Comparative Thermal & Flame Retardant Properties in PLA Composites
| Material System (4 wt% Loading) | Diamine Precursor | Aromatic Topology | Limiting Oxygen Index (LOI) | Peak Heat Release Rate (PHRR) Reduction |
| PLA + HEMPD | m-Phenylenediamine (MPD) | Single Ring | 24.0% | 14.94% |
| PLA + HEDAN | 1,5-Naphthalenediamine (DAN) | Fused Bicyclic | 24.5% | 11.98% |
(Data derived from comparative PLA composite studies[2])
Structural causality of thermal stability in NDA-based vs PDA-based polymer networks.
Fluorogenic Derivatization in Analytical Workflows (2,3-NDA)
In analytical biochemistry, 2,3-naphthalenediamine (2,3-NDA) is a premier fluorogenic derivatization agent. Natural carbohydrates (aldoses) lack intrinsic chromophores or fluorophores, making direct detection via Capillary Electrophoresis (CE) or HPLC difficult. As detailed in 3[3], 2,3-NDA reacts with aldoses to form highly fluorescent naphthimidazole (NAIM) derivatives. The adjacent (ortho) positioning of the amine groups on the naphthalene ring is chemically requisite for this specific cyclization reaction[3].
Reaction pathway for 2,3-NDA derivatization of aldoses into fluorescent NAIM compounds.
Protocol 2: Iodine-Promoted Oxidative Condensation of Carbohydrates with 2,3-NDA
This workflow utilizes chemical quenching and internal standardization to ensure robust quantification.
-
Reagent Mixing: Combine 10 μL of the aqueous carbohydrate sample with 10 μL of 2,3-NDA solution (0.1 M dissolved in methanol). Causality: Methanol acts as a co-solvent. It ensures the complete dissolution of the hydrophobic 2,3-NDA reagent while remaining fully miscible with the aqueous biological sample, preventing biphasic reaction kinetics.
-
Oxidation Initiation: Add 10 μL of iodine solution (0.2 M in glacial acetic acid) to the mixture. Causality: Iodine functions as a mild, selective oxidant. It drives the cyclization of the transient Schiff base intermediate into a highly stable, conjugated naphthimidazole (NAIM) ring, preventing reversible hydrolysis back to the starting materials.
-
Thermal Incubation & Quenching: Heat the sealed reaction vial at 100 °C for 15 minutes. Immediately transfer the vial to an ice bath. Causality: Heating provides the necessary activation energy for rapid condensation. Immediate thermal quenching halts the reaction, preventing the thermal degradation of the newly formed fluorophores.
-
CE Analysis: Dilute the quenched mixture with 100 mM borate buffer (pH 9.0) and inject into the CE system. Self-Validation: Prior to injection, spike the sample with a known concentration of 2-naphthol as an internal standard. A consistent migration time for the internal standard across runs validates the stability of the electroosmotic flow, ensuring that any shifts in analyte peaks are true chemical variations, not instrumental drift.
References
- Source: Journal of Chemical & Engineering Data (ACS Publications)
- Flame Retardant Efficiency of Benzene vs Naphthalene Ligands in P–N Flame Retardants for Polylactic Acid Source: ACS Applied Polymer Materials URL
- Source: PubMed Central (PMC)
Sources
Safety Operating Guide
Operational Guide & Safety Protocol: Handling 1,6-Diaminonaphthalene
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic science. 1,6-Diaminonaphthalene (CAS: 2243-63-2) is a highly versatile aromatic amine utilized extensively in the synthesis of OLED materials, coordination complexes, and advanced fluorometric reagents[1][2][3]. However, its utility is matched by its inherent toxicity.
To handle this compound safely, we must move beyond basic compliance and understand the causality behind our safety protocols. This guide provides a self-validating, step-by-step operational framework designed to protect researchers from acute and chronic exposure while ensuring experimental integrity.
Mechanistic Toxicology: The "Why" Behind the Protocol
Aromatic amines like 1,6-Diaminonaphthalene are classified under several critical hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5].
However, the most insidious danger of aromatic amines lies in their metabolic fate. When absorbed through the skin or inhaled, these compounds undergo oxidative metabolic activation mediated by Cytochrome P450 (CYP450) enzymes in the liver[6]. This N-oxidation forms N-hydroxylamine intermediates. Subsequent Phase II esterification (via sulfotransferases or N-acetyltransferases) generates highly reactive, electrophilic nitrenium ions. These ions readily attack nucleophilic centers in DNA, forming bulky covalent adducts that drive mutagenesis and potential carcinogenesis[7].
Understanding this pathway dictates our zero-tolerance approach to inhalation and dermal exposure.
Fig 1: CYP450-mediated metabolic activation pathway of 1,6-Diaminonaphthalene into genotoxic adducts.
Personal Protective Equipment (PPE) Matrix
To disrupt the exposure pathways outlined above, a rigorously selected PPE ensemble is mandatory. Every piece of equipment serves a specific, mechanistic purpose.
| PPE Category | Specification | Mechanistic Justification (The "Why") |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8+ mil). | Aromatic amines are lipophilic and can permeate standard thin nitrile over time. Double-gloving creates a fail-safe barrier; the outer glove takes the mechanical stress and chemical contact, while the inner glove remains pristine. |
| Respiratory | N95/P100 Particulate Respirator (if handled outside a closed system). | 1,6-Diaminonaphthalene is a fine powder[2]. Aerosolized particulates inhaled into the lungs bypass first-pass hepatic filtration, entering systemic circulation rapidly. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1+). No safety glasses. | Corneal tissue is highly susceptible to the basicity of amines. Airborne dust can cause severe, irreversible micro-abrasions and chemical burns. |
| Body Protection | Disposable Tyvek® suit or dedicated, non-porous lab coat. | Prevents micro-particulates from embedding into the woven fibers of standard cotton lab coats or street clothing, which causes chronic secondary exposure. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.
Phase 1: Environmental Setup & Verification
-
Certify the Fume Hood: Before opening the chemical cabinet, verify the fume hood's face velocity is actively reading between 100–120 feet per minute (fpm) .
-
Clear the Deck: Remove all unnecessary equipment from the hood to prevent turbulent airflow, which can aerosolize the fine amine powder.
-
Establish a Decontamination Zone: Place a spill mat (absorbent side up, poly-backed side down) inside the hood. Pre-prepare a squirt bottle of 10% sodium hypochlorite (bleach) or dilute hydrochloric acid (HCl)[5] for immediate decontamination.
Phase 2: Anti-Static Weighing
Aromatic amine powders often carry a static charge, causing them to "jump" off spatulas and aerosolize.
-
Discharge Static: Use an anti-static zero-ionizer gun on the weighing boat and the exterior of the chemical bottle before opening.
-
Tare and Weigh: Using a static-free, grounded micro-spatula, carefully transfer the 1,6-Diaminonaphthalene into the weigh boat.
-
Seal Before Moving: Never transport an open weigh boat across the lab. Transfer the powder into a septum-sealed vial or a round-bottom flask inside the fume hood before moving it to your reaction station.
Phase 3: Solubilization & Transfer
-
Solvent Selection: 1,6-Diaminonaphthalene is soluble in polar organic solvents (e.g., ethanol, dimethylformamide, pyridine) and dilute HCl[5].
-
Closed-System Addition: Add the solvent to the sealed flask via a syringe through the septum. This completely eliminates the risk of dry powder aerosolization during the reaction setup.
Fig 2: Sequential operational workflow for the safe handling and disposal of 1,6-Diaminonaphthalene.
Spill Response & Decontamination Plan
If a dry spill occurs, do not sweep or brush the powder , as this will immediately aerosolize the toxic particulates.
-
Containment: Gently cover the spilled powder with damp paper towels (dampened with water or dilute ethanol) to suppress dust.
-
Chemical Quenching: Aromatic amines can be chemically degraded via oxidation. Carefully apply a 10% sodium hypochlorite (bleach) solution over the damp towels. Allow a 15-minute contact time to oxidize the amine groups, rendering them less reactive.
-
Physical Removal: Wipe up the neutralized spill working from the outside in.
-
Secondary Wash: Wash the surface with dilute HCl to protonate any remaining trace amines (forming water-soluble ammonium salts)[5], followed by a final soap and water wash.
-
Glove Inspection: Remove your outer gloves, inspect the inner gloves for any signs of breakthrough or discoloration, and dispose of both pairs in the solid toxic waste bin.
Waste Disposal Protocol
1,6-Diaminonaphthalene and its derivatives are highly toxic to aquatic life and must never be discharged into the municipal sewer system.
-
Solid Waste: All contaminated weigh boats, spatulas, spill cleanup materials, and outer gloves must be placed in a dedicated, clearly labeled "Highly Toxic Solid Waste - Aromatic Amines" container.
-
Aqueous/Organic Waste: Reaction filtrates and solvent washes must be collected in a compatible, high-density polyethylene (HDPE) carboy. Label the container explicitly with "Contains 1,6-Diaminonaphthalene (CAS 2243-63-2)" to ensure environmental health and safety (EHS) personnel apply the correct high-temperature incineration protocols.
References
-
National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 15748530, 1,6-Diaminonaphthalene. Retrieved from[Link][2]
-
Jiangsu Guotai Guomian Trading Co., Ltd. (2024). OLED Materials - Intermediates and Chemicals. Retrieved from[Link][1]
-
Inorganic Chemistry Research. (2023). Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands. Retrieved from [Link][3]
-
ResearchGate. (2020). Nitrosamine metabolic biotransformation pathways. Retrieved from [Link][6]
-
National Institutes of Health (PMC). (2015). A chemotype that inhibits three unrelated pathogenic targets: the botulinum neurotoxin serotype A light chain, P. falciparum malaria, and the Ebola filovirus. Retrieved from[Link][7]
Sources
- 1. 光电材料:OLED 材料-中间体和化学品-江苏国泰国绵贸易有限公司 化医分公司- [gtgmt.com]
- 2. 1,6-Diaminonaphthalene | C10H10N2 | CID 15748530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. inorgchemres.org [inorgchemres.org]
- 4. 947-73-9 | Phenanthren-9-amine | Aryls | Ambeed.com [ambeed.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. A chemotype that inhibits three unrelated pathogenic targets: the botulinum neurotoxin serotype A light chain, P. falciparum malaria, and the Ebola filovirus - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
